CM-352
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C24H29N3O6S |
|---|---|
分子量 |
487.6 g/mol |
IUPAC 名称 |
(3R)-N-hydroxy-3-[4-[4-(methylcarbamoyl)phenoxy]phenyl]sulfonyl-8-azaspiro[4.5]decane-3-carboxamide |
InChI |
InChI=1S/C24H29N3O6S/c1-25-21(28)17-2-4-18(5-3-17)33-19-6-8-20(9-7-19)34(31,32)24(22(29)27-30)11-10-23(16-24)12-14-26-15-13-23/h2-9,26,30H,10-16H2,1H3,(H,25,28)(H,27,29)/t24-/m1/s1 |
InChI 键 |
ZUZGJCNWNOCKEB-XMMPIXPASA-N |
手性 SMILES |
CNC(=O)C1=CC=C(C=C1)OC2=CC=C(C=C2)S(=O)(=O)[C@@]3(CCC4(C3)CCNCC4)C(=O)NO |
规范 SMILES |
CNC(=O)C1=CC=C(C=C1)OC2=CC=C(C=C2)S(=O)(=O)C3(CCC4(C3)CCNCC4)C(=O)NO |
产品来源 |
United States |
Foundational & Exploratory
An In-depth Technical Guide on TTC-352 and the Unfolded Protein Response
For Researchers, Scientists, and Drug Development Professionals
Abstract
TTC-352 is a novel, orally bioavailable selective human estrogen receptor (ERα) partial agonist (ShERPA) that has demonstrated significant anti-tumor activity in preclinical and clinical settings, particularly in endocrine-resistant breast cancer.[1][2][3] Its mechanism of action is intrinsically linked to the induction of the Unfolded Protein Response (UPR), a cellular stress pathway activated by the accumulation of misfolded proteins in the endoplasmic reticulum (ER).[1] This technical guide provides a comprehensive overview of the core science behind TTC-352's engagement of the UPR, presenting key quantitative data, detailed experimental methodologies, and visual representations of the relevant signaling pathways.
Introduction to TTC-352 and the Unfolded Protein Response
TTC-352 is a benzothiophene-based compound that acts as a weak full agonist of ERα.[1][4] In contrast to other ER modulators, TTC-352's unique interaction with the ERα ligand-binding domain triggers a rapid and sustained UPR, leading to apoptosis in endocrine-resistant breast cancer cells.[1] The UPR is a highly conserved signaling network that aims to restore ER homeostasis but can initiate programmed cell death when ER stress is prolonged or severe.[5] The UPR is primarily mediated by three ER transmembrane sensors: IRE1α (inositol-requiring enzyme 1α), PERK (PKR-like ER kinase), and ATF6 (activating transcription factor 6).[5] TTC-352 has been shown to prominently activate the PERK and IRE1α arms of the UPR.[1][6]
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies on TTC-352, providing a comparative view of its efficacy across various breast cancer cell line models.
Table 1: EC50 Values of TTC-352 in Breast Cancer Cell Lines
| Cell Line | Estrogen Dependence | Endocrine Resistance | EC50 (nM) |
| MCF-7:WS8 | Estrogen-Dependent | Sensitive | 1.0 |
| T47D:A18 | Estrogen-Dependent | Sensitive | 0.1 |
| BT-474 | Estrogen-Dependent | Sensitive | 0.1 |
| ZR-75-1 | Estrogen-Dependent | Sensitive | 0.1 |
| MCF-7:5C | Estrogen-Independent | Resistant | 1.0 |
| MCF-7:2A | Estrogen-Independent | Resistant | 1.0 |
| MCF-7:RAL | Estrogen-Independent | Resistant | 1.0 |
Data extracted from supplementary materials of Abderrahman et al., Mol Cancer Ther, 2021.[1]
Table 2: Effect of TTC-352 on ERα Protein Levels
| Cell Line | Treatment (72h, 1µM TTC-352) Effect on ERα Protein Level |
| MCF-7:WS8 | Down-regulation |
| T47D:A18 | Maintained |
| BT-474 | Down-regulation |
| ZR-75-1 | Slight Down-regulation |
| MCF-7:5C | Down-regulation |
| MCF-7:2A | Down-regulation |
| MCF-7:RAL | Down-regulation |
| LCC1 | Down-regulation |
| LCC2 | Down-regulation |
| LCC9 | Down-regulation |
Qualitative summary based on densitometry data from Abderrahman et al., Mol Cancer Ther, 2021.[1][7]
Table 3: Effect of TTC-352 on ERα-responsive Gene Expression in MCF-7:WS8 Cells
| Gene | Treatment (24h, 1µM TTC-352) Fold Change vs. Vehicle |
| TFF1 | ~10-fold increase |
| GREB1 | ~8-fold increase |
Approximate fold change values are based on graphical data from Abderrahman et al., Mol Cancer Ther, 2021.[1]
Signaling Pathways
TTC-352 Mechanism of Action
TTC-352 binds to ERα, inducing a conformational change that promotes the recruitment of coactivators. This leads to transcriptional activation of ER-responsive genes and also triggers ER stress, initiating the Unfolded Protein Response.
Caption: TTC-352 binds to ERα, leading to gene expression and ER stress-induced UPR.
The Unfolded Protein Response (UPR) Pathway
The UPR consists of three main branches. TTC-352-induced ER stress activates the PERK and IRE1α pathways, leading to translational attenuation and apoptosis.
Caption: The three main branches of the Unfolded Protein Response pathway.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the investigation of TTC-352's effects.
Cell Culture
-
Cell Lines: MCF-7:WS8, T47D:A18, BT-474, ZR-75-1, MCF-7:5C, MCF-7:2A, and MCF-7:RAL breast cancer cell lines were utilized.[1][4][8][9][10]
-
Culture Medium: Cells were maintained in RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.[4][8] For experiments, cells were often cultured in phenol red-free media with charcoal-stripped serum to remove confounding estrogenic effects.[8]
-
Culture Conditions: Cells were maintained in a humidified incubator at 37°C with 5% CO2.[9][11]
Cell Viability Assay (MTT/MTS Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Caption: Workflow for determining cell viability using the MTT/MTS assay.
-
Cell Seeding: Plate cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat cells with a serial dilution of TTC-352 (e.g., 10⁻¹² to 10⁻⁶ M) or vehicle control (DMSO).
-
Incubation: Incubate the plates for the desired time period (e.g., 72 hours).
-
Reagent Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) solution to each well.
-
Incubation with Reagent: Incubate for 1-4 hours at 37°C.
-
Solubilization (for MTT): Add a solubilization solution (e.g., DMSO or a detergent-based buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the EC50 values.
Immunoblotting (Western Blotting)
This technique is used to detect and quantify specific proteins in a cell lysate.
-
Cell Lysis: Treat cells with TTC-352 for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate 20-40 µg of protein per lane on a 4-20% Tris-glycine polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[6][12][13]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C. Key primary antibodies include:
-
ERα (1:1000 dilution)
-
p-eIF2α (1:1000 dilution)
-
ATF4 (1:1000 dilution)
-
CHOP (1:1000 dilution)
-
β-actin (1:5000 dilution, as a loading control)
-
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody (1:5000 dilution) for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry: Quantify the band intensities using image analysis software and normalize to the loading control.
Real-Time Quantitative PCR (qRT-PCR)
qRT-PCR is used to measure the expression levels of specific messenger RNA (mRNA).
-
RNA Extraction: Treat cells with TTC-352, then extract total RNA using a commercial kit (e.g., RNeasy Kit, Qiagen).
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit.
-
qPCR Reaction: Perform qPCR using a SYBR Green master mix with specific primers for the target genes. A typical reaction includes an initial denaturation at 95°C for 10 minutes, followed by 40 cycles of 95°C for 15 seconds and 60°C for 1 minute.
-
Primer Sequences:
-
TFF1: Forward: 5'-TGGGCCTTGTTCCGAGA-3', Reverse: 5'-CAGATCCACACACAGGCAG-3'
-
GREB1: Forward: 5'-AAGGGAGGAGCAGAGAGACC-3', Reverse: 5'-GAGGAGTAGGAGGGCGAGAT-3'
-
XBP1s: Forward: 5'-CTGAGTCCGAATCAGGAAG-3', Reverse: 5'-GCTGGCAGGCTCTGGGGAAG-3'[14][15][16][17]
-
GAPDH (housekeeping): Forward: 5'-GAAGGTGAAGGTCGGAGTC-3', Reverse: 5'-GAAGATGGTGATGGGATTTC-3'
-
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene.
Apoptosis Assay (Annexin V Staining)
This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine.
-
Cell Treatment and Harvesting: Treat cells with TTC-352. Harvest both adherent and floating cells and wash with cold PBS.[2][3][7][18][19][20]
-
Cell Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.[2][3][7][18][19][20]
-
Staining: Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.[3]
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Annexin V-negative, PI-negative: Live cells
-
Annexin V-positive, PI-negative: Early apoptotic cells
-
Annexin V-positive, PI-positive: Late apoptotic/necrotic cells
-
Thioflavin T (ThT) Staining for ER Stress
ThT is a fluorescent dye that binds to aggregated proteins, a hallmark of ER stress.[2][5][18][21][22]
-
Cell Seeding and Treatment: Seed cells in chambered coverslips and treat with TTC-352 (e.g., 1 µM) or a positive control like thapsigargin.[1]
-
ThT Staining: Add ThT solution (e.g., 10 µM in PBS) to the live cells and incubate for 1 hour.[1]
-
Nuclear Counterstaining: Stain the nuclei with Hoechst 33342.[1]
-
Imaging: Acquire fluorescent images using a microscope with appropriate filters (ThT Ex/Em: ~450/485 nm).
-
Image Analysis: Quantify the ThT fluorescence intensity per cell.[1]
Conclusion
TTC-352 represents a promising therapeutic agent for endocrine-resistant breast cancer, with a distinct mechanism of action centered on the induction of the Unfolded Protein Response. The data and protocols presented in this guide provide a foundational understanding for researchers and drug development professionals working on this compound and related pathways. The ability of TTC-352 to trigger a terminal UPR in cancer cells highlights a key vulnerability that can be exploited for therapeutic benefit. Further investigation into the intricate details of TTC-352-mediated UPR activation will be crucial for optimizing its clinical application and for the development of novel therapies targeting ER stress pathways in cancer.
References
- 1. Rapid Induction of the Unfolded Protein Response and Apoptosis by Estrogen Mimic TTC-352 for the Treatment of Endocrine-Resistant Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Detection and quantification of endoplasmic reticulum stress in living cells using the fluorescent compound, Thioflavin T - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. kumc.edu [kumc.edu]
- 4. KoreaMed Synapse [synapse.koreamed.org]
- 5. researchgate.net [researchgate.net]
- 6. General Immunoblotting Protocol | Rockland [rockland.com]
- 7. researchgate.net [researchgate.net]
- 8. Three-dimensional growth of breast cancer cells potentiates the anti-tumor effects of unacylated ghrelin and AZP-531 | eLife [elifesciences.org]
- 9. BT-474 Cells [cytion.com]
- 10. actascientific.com [actascientific.com]
- 11. minds.wisconsin.edu [minds.wisconsin.edu]
- 12. protocols.io [protocols.io]
- 13. bio-rad.com [bio-rad.com]
- 14. Real-time PCR quantification of spliced X-box binding protein 1 (XBP1) using a universal primer method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. [PDF] Real-time PCR quantification of spliced X-box binding protein 1 (XBP1) using a universal primer method | Semantic Scholar [semanticscholar.org]
- 16. Roles of XBP1s in Transcriptional Regulation of Target Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Targeting the IRE1α/XBP1 endoplasmic reticulum stress response pathway in ARID1A-mutant ovarian cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 19. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 20. interchim.fr [interchim.fr]
- 21. How do I detect ER stress? | AAT Bioquest [aatbio.com]
- 22. Revealing Protein Aggregates under Thapsigargin-Induced ER Stress Using an ER-Targeted Thioflavin - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of TTC-352 in Inducing Apoptosis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
TTC-352 is an orally bioavailable, selective human estrogen receptor α (ERα) partial agonist (ShERPA) that has demonstrated significant anti-tumor activity in preclinical and early clinical studies of endocrine-resistant breast cancer.[1][2][3] Developed for patients whose disease has progressed on standard hormone therapies, TTC-352 represents a novel therapeutic approach.[4][5] Unlike traditional endocrine therapies that aim to block estrogen signaling, TTC-352 acts as a weak full ERα agonist, paradoxically inducing apoptosis in cancer cells that have adapted to long-term estrogen deprivation.[6][7] This document provides an in-depth technical overview of the molecular mechanisms by which TTC-352 induces apoptosis, with a focus on the signaling pathways, supporting quantitative data, and detailed experimental protocols.
Core Mechanism: ERα-Mediated Unfolded Protein Response
The primary mechanism through which TTC-352 induces apoptosis is the rapid and sustained activation of the Unfolded Protein Response (UPR) in an ERα-dependent manner.[1][6][7] In endocrine-resistant breast cancer cells, long-term estrogen deprivation can lead to a state where re-introduction of an estrogenic compound triggers cellular stress. TTC-352 leverages this vulnerability.
The binding of TTC-352 to ERα leads to a conformational change in the receptor, recruitment of E2-enriched coactivators, and subsequent translocation to the nucleus where it modulates gene expression.[1][6] This rapid induction of ERα-mediated transcriptional activity is thought to overload the protein folding capacity of the endoplasmic reticulum (ER), leading to ER stress and activation of the UPR.[1]
The UPR is a complex signaling network that aims to restore ER homeostasis. However, under conditions of prolonged or overwhelming stress, the UPR switches from a pro-survival to a pro-apoptotic response. The key transducer in TTC-352-induced apoptosis is the PERK (Protein kinase R (PKR)-like endoplasmic reticulum kinase) pathway.[1] Activation of PERK leads to the phosphorylation of eIF2α, which in turn upregulates the transcription factor ATF4. ATF4 then induces the expression of the pro-apoptotic transcription factor CHOP (C/EBP homologous protein). Sustained high levels of CHOP are critical for tipping the balance towards apoptosis.
While the precise downstream effectors of the TTC-352-induced UPR are still under investigation, it is well-established that prolonged ER stress and CHOP activation can lead to apoptosis through the intrinsic (mitochondrial) pathway. This typically involves the modulation of Bcl-2 family proteins, leading to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent caspase activation. A key indicator of this final stage is the cleavage of Poly (ADP-ribose) polymerase (PARP) by executioner caspases like caspase-3.[8][9]
Signaling Pathway Diagram
Caption: Signaling pathway of TTC-352-induced apoptosis.
Quantitative Data Summary
The efficacy of TTC-352 in inducing apoptosis has been quantified in various breast cancer cell models. The data below is summarized from key studies and presented for comparative analysis.
| Cell Line | Treatment | Apoptosis Rate (% Annexin V Positive) | Method | Reference |
| MCF-7:5C | Vehicle Control | 6.9% | Annexin V Staining | [1] |
| MCF-7:5C | 1 µM TTC-352 | 22.9% | Annexin V Staining | [1] |
| MCF-7:5C | 10 µM GSK2606414 (PERK Inhibitor) | 8.3% | Annexin V Staining | [1] |
| MCF-7:5C | 1 µM TTC-352 + 10 µM GSK2606414 | 6.9% | Annexin V Staining | [1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments used to elucidate the apoptotic function of TTC-352.
Annexin V Apoptosis Assay
This assay is used to detect one of the earliest events in apoptosis, the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-Buffered Saline (PBS)
-
Binding Buffer (10 mM HEPES/NaOH, pH 7.4, 140 mM NaCl, 2.5 mM CaCl2)
-
Propidium Iodide (PI) solution
-
Flow Cytometer
Protocol:
-
Cell Culture and Treatment: Plate cells at a desired density and culture overnight. Treat cells with TTC-352 at the desired concentration (e.g., 1 µM) for the specified duration (e.g., 72 hours). Include vehicle-treated cells as a negative control.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine with the supernatant from the corresponding plate.
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
Western Blot Analysis for Apoptosis Markers
Western blotting is used to detect the expression levels of key proteins involved in the apoptotic pathway, such as cleaved PARP.
Materials:
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cleaved PARP, anti-total PARP, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
Protocol:
-
Protein Extraction: After treatment with TTC-352, wash cells with ice-cold PBS and lyse with RIPA buffer. Scrape the cells and collect the lysate.
-
Quantification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Denature protein samples by boiling in Laemmli buffer. Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature in Blocking Buffer. Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify band intensity using densitometry software. Normalize the expression of the protein of interest to a loading control like β-actin.
Experimental Workflow Diagram
Caption: General workflow for studying TTC-352-induced apoptosis.
Conclusion
TTC-352 induces apoptosis in endocrine-resistant breast cancer cells primarily through the sustained activation of the ERα-mediated unfolded protein response, with the PERK-ATF4-CHOP axis playing a central role. Quantitative analysis confirms its pro-apoptotic activity, which is dependent on this signaling pathway. The provided experimental protocols offer a framework for further investigation into the nuanced molecular details of TTC-352's mechanism of action. Future research should focus on elucidating the specific downstream effectors, including the precise roles of Bcl-2 family members and the caspase cascade, to fully understand and potentially enhance the therapeutic efficacy of this promising agent.
References
- 1. Rapid Induction of the Unfolded Protein Response and Apoptosis by Estrogen Mimic TTC-352 for the Treatment of Endocrine-Resistant Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ttconcology.com [ttconcology.com]
- 3. Phase 1 study of TTC-352 in patients with metastatic breast cancer progressing on endocrine and CDK4/6 inhibitor therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Breast Cancer - TTC-352 halted progression of and is not toxic - TRIAL-IN Pharma [trial-in.com]
- 6. Rapid Induction of the Unfolded Protein Response and Apoptosis by Estrogen Mimic TTC-352 for the Treatment of Endocrine-Resistant Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Cleaved-PARP (Asp214) (E2T4K) Mouse Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 9. PARP Antibody | Cell Signaling Technology [cellsignal.jp]
The Dual Agonist/Antagonist Nature of CM-352 (TTC-352): A Technical Guide to ERα Binding and Translocation
For Immediate Release
This technical guide provides an in-depth analysis of the selective human estrogen receptor-alpha (ERα) partial agonist (ShERPA), CM-352 (also known as TTC-352), a novel therapeutic agent under investigation for the treatment of endocrine-resistant ERα-positive breast cancer. This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource on the compound's interaction with ERα, including its binding characteristics and its impact on receptor translocation.
Introduction
Endocrine therapies targeting the estrogen receptor-alpha (ERα) are a cornerstone of treatment for ERα-positive breast cancer. However, the development of resistance remains a significant clinical challenge. This compound (TTC-352) represents a promising therapeutic strategy, acting as a selective human ERα partial agonist (ShERPA).[1] Its mechanism of action is multifaceted, involving not only direct binding to ERα but also the induction of a unique cellular response that leads to the death of cancer cells.[2][3] This guide summarizes the current understanding of this compound's molecular interactions with ERα, focusing on its binding properties and the subsequent translocation of the receptor.
ERα Binding Characteristics of this compound (TTC-352)
This compound is a benzothiophene derivative that has been characterized as a weak full agonist of ERα.[4] While specific quantitative binding affinity values such as Ki or IC50 are not prominently reported in publicly available literature, the compound's interaction with the ERα ligand-binding domain (LBD) has been elucidated through X-ray crystallography and molecular dynamics simulations.[4] A critical interaction involves a hydrogen bond between this compound and the amino acid residue Glu353 within the ERα LBD.[4] This interaction is crucial for stabilizing the agonist conformation of the receptor.[5]
Quantitative Data Summary
| Compound | Target | Assay Type | Ki (nM) | IC50 (nM) | Kd (nM) | Reference |
| This compound (TTC-352) | ERα | Competitive Radioligand Binding Assay | Data Not Available | Data Not Available | Data Not Available |
This compound (TTC-352) Induced ERα Translocation
A key aspect of this compound's mechanism of action is its ability to induce the translocation of ERα from the nucleus to extranuclear sites.[1][6] This relocalization of the receptor is a critical event that disrupts normal ER-mediated signaling and contributes to the anti-tumor effects of the compound. In preclinical models of tamoxifen-resistant breast cancer, treatment with TTC-352 has been shown to cause regression of xenograft tumors, which is accompanied by the exit of ERα from the nucleus.[6]
Signaling Pathways and Experimental Workflows
To visualize the molecular interactions and experimental procedures discussed, the following diagrams have been generated using the DOT language.
Signaling Pathway of this compound (TTC-352) and ERα
Experimental Workflow for ERα Binding and Translocation
Experimental Protocols
The following are representative protocols for key experiments used to characterize the binding and translocation of ERα in response to compounds like this compound.
Table of Experimental Protocols
| Experiment | Objective | Methodology |
| ERα Competitive Binding Assay | To determine the binding affinity of this compound for ERα. | 1. Preparation of Uterine Cytosol: Uteri from ovariectomized rats are homogenized in TEDG buffer (10 mM Tris, 1.5 mM EDTA, 1 mM dithiothreitol, 10% glycerol, pH 7.4). The homogenate is centrifuged to pellet the nuclear fraction, and the supernatant is then ultracentrifuged to obtain the cytosol containing ERα.[7] 2. Binding Assay: A constant concentration of radiolabeled 17β-estradiol ([³H]E₂) is incubated with the uterine cytosol in the presence of increasing concentrations of unlabeled this compound.[4][7] 3. Separation: Bound and free radioligand are separated using a hydroxylapatite (HAP) assay or dextran-coated charcoal. 4. Quantification: The radioactivity of the bound fraction is measured by liquid scintillation counting.[4] 5. Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of [³H]E₂ (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.[4] |
| ERα Immunofluorescence Staining | To visualize the subcellular localization of ERα following treatment with this compound. | 1. Cell Culture and Treatment: ERα-positive breast cancer cells (e.g., MCF-7) are cultured on coverslips and treated with this compound for a specified time. 2. Fixation and Permeabilization: Cells are fixed with 4% paraformaldehyde and permeabilized with a detergent such as Triton X-100. 3. Blocking: Non-specific antibody binding is blocked using a solution containing bovine serum albumin (BSA) or normal serum. 4. Antibody Incubation: Cells are incubated with a primary antibody specific for ERα, followed by a fluorescently labeled secondary antibody. Nuclei are counterstained with a DNA dye like DAPI. 5. Imaging: Coverslips are mounted on slides and imaged using a fluorescence microscope. The distribution of the fluorescent signal for ERα is analyzed to determine its subcellular localization. |
| Subcellular Fractionation and Western Blotting | To quantitatively assess the distribution of ERα between the nucleus and cytoplasm. | 1. Cell Lysis and Fractionation: Cells treated with this compound are harvested and lysed using a series of buffers that sequentially isolate the cytoplasmic and nuclear fractions. This is typically achieved through differential centrifugation. 2. Protein Quantification: The protein concentration of each fraction is determined using a standard assay (e.g., BCA assay). 3. Western Blotting: Equal amounts of protein from the cytoplasmic and nuclear fractions are separated by SDS-PAGE, transferred to a membrane, and probed with an antibody against ERα. Antibodies against marker proteins for the cytoplasm (e.g., GAPDH) and nucleus (e.g., Lamin B1) are used to confirm the purity of the fractions. 4. Densitometry: The intensity of the ERα bands in each fraction is quantified to determine the relative distribution of the receptor. |
Conclusion
This compound (TTC-352) is a novel ShERPA with a unique mechanism of action that involves binding to ERα and inducing its translocation, ultimately leading to apoptosis in endocrine-resistant breast cancer cells. While detailed quantitative binding data remains to be fully elucidated in the public domain, the qualitative and mechanistic understanding of its interaction with ERα provides a strong foundation for its continued development. The experimental protocols outlined in this guide offer a framework for researchers to further investigate the nuanced pharmacology of this promising therapeutic agent.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Item - Supplementary Data from Rapid Induction of the Unfolded Protein Response and Apoptosis by Estrogen Mimic TTC-352 for the Treatment of Endocrine-Resistant Breast Cancer - American Association for Cancer Research - Figshare [aacr.figshare.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. ASCO Meetings [meetings.asco.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
The Discovery and Synthesis of TTC-352: A Novel Selective Human Estrogen Receptor Partial Agonist for Endocrine-Resistant Breast Cancer
A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals
Abstract
Endocrine therapies have long been a cornerstone in the treatment of estrogen receptor-positive (ER+) breast cancer. However, a significant portion of patients eventually develop resistance to these treatments, posing a substantial clinical challenge. This whitepaper provides an in-depth technical guide to TTC-352, a novel, orally bioavailable selective human estrogen receptor partial agonist (ShERPA). Developed by researchers at the University of Illinois Chicago, TTC-352 represents a promising therapeutic strategy for patients with endocrine-resistant metastatic breast cancer. This document details the discovery, proposed synthesis, mechanism of action, and preclinical and clinical findings related to TTC-352, offering a comprehensive resource for professionals in the field of oncology drug development.
Introduction: The Challenge of Endocrine Resistance
Estrogen receptor-positive (ER+) breast cancer, which accounts for approximately 80% of all breast cancer cases, is characterized by cancer cell growth that is fueled by estrogen.[1] Standard-of-care treatments, such as tamoxifen and aromatase inhibitors, function by either blocking the estrogen receptor or inhibiting estrogen production.[2] While initially effective, nearly half of all women treated with these hormone therapies eventually develop resistance, leading to disease progression and limited treatment options beyond traditional chemotherapy.[2] This underscores the urgent need for novel therapeutic agents with distinct mechanisms of action to overcome endocrine resistance.
TTC-352 emerged from the research of Dr. Debra Tonetti and Dr. Gregory Thatcher at the University of Illinois Chicago as a potential solution to this unmet clinical need.[3] Their work focused on developing a selective estrogen mimic that could induce tumor regression in endocrine-resistant cancers while potentially offering a more favorable side-effect profile compared to existing therapies.[2][4]
Discovery and Development of TTC-352
TTC-352 was designed as a selective human estrogen receptor partial agonist (ShERPA) with a unique benzothiophene scaffold.[5] The development was a collaborative effort led by Dr. Debra Tonetti, a breast cancer researcher with extensive experience in endocrine resistance, and Dr. Gregory Thatcher, a medicinal chemist.[4] Preclinical studies demonstrated that TTC-352 could induce complete tumor regression in animal models of tamoxifen-resistant breast cancer.[2][3] Notably, these studies also suggested a reduced risk of uterine cancer development compared to tamoxifen.[3][6]
The promising preclinical data led to the U.S. Food and Drug Administration (FDA) granting Investigational New Drug (IND) status to TTC-352 in 2017, allowing for the initiation of human clinical trials.[6] UIC has since licensed the drug to TTC Oncology, LLC for further clinical development.[6]
Proposed Synthesis of TTC-352
While a detailed, step-by-step synthesis protocol for TTC-352 is not publicly available, a likely synthetic route can be proposed based on the chemical structure of TTC-352, 2-(4-hydroxyphenyl)-3-methyl-1-[4-(2-aminoethoxy)benzyl]benzo[b]thiophen-6-ol, and established methods for the synthesis of functionalized benzothiophenes. The synthesis would likely involve the construction of the core benzothiophene ring system followed by the introduction of the necessary functional groups.
A plausible multi-step synthesis could involve:
-
Synthesis of a substituted acetophenone precursor: This would likely be the starting point, incorporating the methoxy-protected phenol group that will become the 6-hydroxy group of the final product.
-
Formation of the benzothiophene core: This could be achieved through a variety of established methods, such as the reaction of the acetophenone with a sulfur source, followed by cyclization.
-
Introduction of the C2 and C3 substituents: This would involve the addition of the 4-hydroxyphenyl group at the C2 position and the methyl group at the C3 position. This could potentially be achieved through a Friedel-Crafts acylation or a similar reaction.
-
Attachment of the side chain: The 4-(2-aminoethoxy)benzyl side chain would be introduced, likely through an alkylation reaction. The amino group would be protected during this step.
-
Deprotection: The final step would involve the removal of the protecting groups from the phenolic hydroxyl and the amino groups to yield TTC-352.
Mechanism of Action: A Dual Approach to Killing Cancer Cells
TTC-352 acts as a selective human estrogen receptor alpha (ERα) partial agonist.[3] Its mechanism of action is distinct from traditional endocrine therapies. Upon administration, TTC-352 binds to ERα, but instead of promoting proliferation, it initiates a cascade of events leading to cancer cell death.[3][5]
The binding of TTC-352 to the ERα ligand-binding domain is facilitated by a key hydrogen bond between the benzothiophene scaffold of TTC-352 and the amino acid residue Glu353 of ERα.[5] This interaction stabilizes a conformation of the receptor that recruits a specific set of coactivators, different from those recruited by estradiol.[5] This unique coactivator profile triggers two primary downstream effects:
-
Induction of the Unfolded Protein Response (UPR): The TTC-352-ERα complex induces a rapid and sustained unfolded protein response (UPR).[5] The UPR is a cellular stress response that is activated when misfolded proteins accumulate in the endoplasmic reticulum. In the context of TTC-352 treatment, the persistent activation of the UPR overwhelms the cell's ability to restore homeostasis, ultimately leading to programmed cell death.
-
Induction of Apoptosis: The UPR activation by TTC-352 is tightly linked to the induction of apoptosis, or programmed cell death.[5] This is a key mechanism by which TTC-352 eliminates endocrine-resistant breast cancer cells.
Furthermore, TTC-352 causes the translocation of ERα from the nucleus to extranuclear sites, which disrupts normal ER-mediated signaling and contributes to the inhibition of tumor cell proliferation.[7] Preclinical studies have also suggested that the expression of protein kinase C alpha (PKCα) may be a predictive biomarker for a positive response to TTC-352.[2]
Data Presentation
Preclinical Efficacy
Table 1: Summary of Preclinical Activity of TTC-352
| Model System | Key Findings | Reference |
| Tamoxifen-resistant breast cancer cell lines | Inhibits cell growth and induces apoptosis. | [8] |
| Tamoxifen-resistant xenograft models | Causes complete tumor regression. | [2][3] |
| In vivo models | Reduced risk of uterine proliferation compared to tamoxifen. | [3][6] |
Clinical Trial Data
A Phase 1 clinical trial of TTC-352 was conducted to determine the maximum tolerated dose (MTD) and assess its safety and preliminary efficacy in patients with metastatic ER+ breast cancer that had progressed on endocrine therapy.[9][10]
Table 2: Summary of Phase 1 Clinical Trial of TTC-352 (NCT03201913)
| Parameter | Result | Reference |
| Patient Population | 15 patients with heavily pretreated, hormone-refractory metastatic breast cancer | [9] |
| Dose Escalation | Five dose levels were evaluated | [10] |
| Maximum Tolerated Dose (MTD) | Not reached, indicating good tolerability | [9] |
| Recommended Phase 2 Dose | 180 mg twice daily | [9] |
| Safety Profile | Generally well-tolerated with manageable side effects | [9] |
| Pharmacokinetics (Half-life) | 7.6 - 14.3 hours | [9][10] |
| Efficacy | Showed early clinical evidence of antitumor activity and disease stabilization in some patients | [9][10] |
Experimental Protocols
The following are detailed methodologies for key experiments that have been instrumental in characterizing the activity of TTC-352.
Cell Viability Assay (MTT Assay)
This protocol is adapted for assessing the effect of TTC-352 on the viability of breast cancer cell lines.
-
Cell Seeding: Plate breast cancer cells (e.g., MCF-7, T47D, tamoxifen-resistant MCF-7) in 96-well plates at a density of 5,000-10,000 cells per well in complete growth medium. Allow cells to adhere overnight.
-
Compound Treatment: The following day, replace the medium with fresh medium containing various concentrations of TTC-352 (e.g., 0.01 nM to 10 µM). Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Quantitative Real-Time PCR (qPCR)
This protocol is for measuring the expression of ERα target genes and UPR-related genes.
-
Cell Treatment and RNA Extraction: Treat breast cancer cells with TTC-352 for the desired time points. Extract total RNA using a suitable kit (e.g., RNeasy Kit, Qiagen).
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad).
-
qPCR Reaction: Set up the qPCR reaction using a SYBR Green-based master mix, cDNA template, and primers for the genes of interest (e.g., TFF1, GREB1, BiP, CHOP) and a housekeeping gene (e.g., GAPDH).
-
Thermal Cycling: Perform the qPCR on a real-time PCR system with a standard thermal cycling protocol (e.g., initial denaturation at 95°C for 3 min, followed by 40 cycles of 95°C for 15 sec and 60°C for 1 min).
-
Data Analysis: Analyze the data using the ΔΔCt method to determine the relative gene expression levels.
Immunoblotting (Western Blotting)
This protocol is for detecting changes in protein expression levels of ERα and UPR markers.
-
Cell Lysis: Treat cells with TTC-352, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against the proteins of interest (e.g., ERα, p-eIF2α, CHOP, β-actin) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Signaling Pathway and Experimental Workflow Diagrams
Conclusion
TTC-352 is a novel selective human estrogen receptor partial agonist that has demonstrated significant promise as a treatment for endocrine-resistant ER+ breast cancer. Its unique mechanism of action, involving the induction of the unfolded protein response and apoptosis, sets it apart from existing endocrine therapies. The successful completion of a Phase 1 clinical trial has established its safety and tolerability, paving the way for further clinical investigation. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological activity of TTC-352, serving as a valuable resource for researchers and clinicians working to advance the treatment of breast cancer. Further studies are warranted to fully elucidate its therapeutic potential and to identify patient populations most likely to benefit from this innovative targeted therapy.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. UIC breast cancer drug in first human clinical trial | UIC today [today.uic.edu]
- 4. Identification of cyclohexanone derivatives that act as catalytic inhibitors of topoisomerase I: effects on tamoxifen-resistant MCF-7 cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phase 1 human trials suggest UIC-developed breast cancer drug is safe, effective | UIC today [today.uic.edu]
- 6. ttconcology.com [ttconcology.com]
- 7. Rapid Induction of the Unfolded Protein Response and Apoptosis by Estrogen Mimic TTC-352 for the Treatment of Endocrine-Resistant Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Rapid Induction of the Unfolded Protein Response and Apoptosis by Estrogen Mimic TTC-352 for the Treatment of Endocrine-Resistant Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phase 1 study of TTC-352 in patients with metastatic breast cancer progressing on endocrine and CDK4/6 inhibitor therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
In-Depth Technical Guide to the Molecular Structure and Activity of TTC-352
For Researchers, Scientists, and Drug Development Professionals
Abstract
TTC-352 is a novel, orally bioavailable benzothiophene derivative that acts as a selective human estrogen receptor-alpha (ERα) partial agonist (ShERPA). It represents a promising therapeutic agent for the treatment of endocrine-resistant ER-positive (ER+) breast cancer. TTC-352 mimics the apoptotic effects of 17β-estradiol (E2) in breast cancer cells that have developed resistance to traditional endocrine therapies, such as tamoxifen or aromatase inhibitors. Its mechanism of action involves the induction of the unfolded protein response (UPR) and subsequent apoptosis, offering a distinct approach to overcoming treatment resistance. This document provides a comprehensive overview of the molecular structure, pharmacological properties, and mechanism of action of TTC-352, supported by available preclinical and clinical data.
Molecular Structure and Physicochemical Properties
TTC-352 is a small molecule with a complex aromatic structure. Its core is a benzothiophene scaffold, a bicyclic system containing a benzene ring fused to a thiophene ring. This core is substituted with three key functional groups: a 4-fluorophenyl group, a 4-hydroxyphenoxy group, and a hydroxyl group.
| Property | Value | Reference |
| Chemical Formula | C20H13FO3S | |
| Molecular Weight | 352.38 g/mol | |
| IUPAC Name | 3-(4-Fluorophenyl)-2-(4-hydroxyphenoxy)-benzo[b]thiophene-6-ol | |
| SMILES Notation | OC1=CC=C(C(C2=CC=C(F)C=C2)=C(OC3=CC=C(O)C=C3)S4)C4=C1 | |
| CAS Number | 1607819-68-0 |
Pharmacological Profile
Mechanism of Action
TTC-352 is classified as a selective human estrogen receptor-alpha (ERα) partial agonist (ShERPA). Unlike full agonists or antagonists, TTC-352 exhibits a mixed agonist/antagonist profile depending on the cellular context. In endocrine-resistant breast cancer cells, it mimics the pro-apoptotic effects of estradiol.
The binding of TTC-352 to ERα induces a conformational change in the receptor, leading to its translocation from the nucleus to extranuclear sites. This altered localization is a key step in initiating the downstream signaling cascade that ultimately results in cell death.
The primary mechanism driving the anti-tumor activity of TTC-352 is the induction of the Unfolded Protein Response (UPR). The UPR is a cellular stress response triggered by an accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER). In the context of TTC-352-treated breast cancer cells, the sustained activation of the UPR shifts its function from a pro-survival to a pro-apoptotic response.
Pharmacokinetics
A Phase 1 clinical trial in patients with metastatic breast cancer provided initial pharmacokinetic data for TTC-352. The terminal half-life of the compound was observed to be in the range of 7.6 to 14.3 hours.
| Parameter | Value | Study Population |
| Terminal Half-life (t1/2) | 7.6 - 14.3 hours | Patients with metastatic breast cancer |
In Vitro and In Vivo Efficacy
Preclinical studies have demonstrated the efficacy of TTC-352 in various models of endocrine-resistant breast cancer.
| Assay | Cell Lines/Model | Key Findings |
| In Vitro Proliferation | Tamoxifen-resistant ER+ breast cancer cell lines | Inhibition of cell growth |
| In Vivo Tumor Growth | Xenograft models of tamoxifen-resistant breast cancer | Complete tumor regression |
A Phase 1 clinical trial (NCT03201913) evaluated the safety and preliminary efficacy of TTC-352 in heavily pretreated patients with metastatic ER+ breast cancer who had progressed on endocrine therapy and CDK4/6 inhibitors. The study reported a median progression-free survival (PFS) of 58 days.
| Clinical Trial Phase | Patient Population | Median Progression-Free Survival (PFS) |
| Phase 1 | Metastatic ER+ breast cancer, progressed on endocrine therapy and CDK4/6 inhibitors | 58 days |
Signaling Pathways
The binding of TTC-352 to ERα initiates a signaling cascade that culminates in apoptosis through the activation of the Unfolded Protein Response (UPR).
TTC-352 Induced Unfolded Protein Response and Apoptosis
Caption: TTC-352 binds to ERα, activating the UPR, leading to apoptosis.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a standard method for assessing the effect of TTC-352 on the proliferation of breast cancer cell lines.
Materials:
-
Breast cancer cell lines (e.g., MCF-7, T47D)
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
TTC-352 stock solution (in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of TTC-352 (typically ranging from 0.01 to 100 µM) for 24, 48, or 72 hours. Include a vehicle control (DMSO).
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blot Analysis for UPR Markers
This protocol is used to detect the expression levels of key proteins in the UPR pathway following TTC-352 treatment.
Materials:
-
Breast cancer cells treated with TTC-352
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against UPR markers (e.g., p-PERK, p-eIF2α, ATF4, CHOP) and a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Lyse the treated cells with RIPA buffer and quantify the protein concentration using the BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli buffer and separate them by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
This protocol measures the changes in mRNA levels of target genes involved in the UPR and apoptosis pathways.
Materials:
-
Breast cancer cells treated with TTC-352
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green or TaqMan master mix
-
Primers for target genes (e.g., ATF4, CHOP, BIM) and a reference gene (e.g., GAPDH, ACTB)
-
Real-time PCR instrument
Procedure:
-
Extract total RNA from treated cells using a suitable kit.
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Perform qRT-PCR using SYBR Green or TaqMan chemistry with specific primers for the target and reference genes.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.
Conclusion
TTC-352 is a promising therapeutic agent for endocrine-resistant ER+ breast cancer with a unique mechanism of action. Its ability to induce the unfolded protein response and subsequent apoptosis in cancer cells that have developed resistance to standard hormonal therapies provides a novel strategy to overcome this significant clinical challenge. Further clinical investigation is warranted to fully elucidate its therapeutic potential and to identify patient populations most likely to benefit from this targeted therapy. This technical guide provides a comprehensive overview of the current knowledge on TTC-352, serving as a valuable resource for researchers and clinicians in the field of oncology drug development.
TTC-352: A Selective Estrogen Mimic for Endocrine-Resistant Breast Cancer
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
TTC-352 is an orally bioavailable, selective human estrogen receptor alpha (ERα) partial agonist (ShERPA) that has emerged as a promising therapeutic agent for the treatment of endocrine-resistant estrogen receptor-positive (ER+) breast cancer.[1][2][3][4][5][6][7] Developed to mimic the tumor-regressive effects of estradiol (E2) in hormone-independent breast cancer, TTC-352 is designed to circumvent the undesirable side effects associated with high-dose estrogen therapy.[8][9] This technical guide provides a comprehensive overview of the core scientific and clinical data available for TTC-352, including its mechanism of action, preclinical efficacy, and clinical pharmacology, tailored for an audience of researchers, scientists, and drug development professionals.
Mechanism of Action
TTC-352 functions as a selective estrogen mimic, exhibiting partial agonist activity on ERα.[2][3][4] Its unique benzothiophene scaffold is pivotal to its mechanism, allowing for specific interactions within the ligand-binding domain of ERα.[1][8][10]
Binding to Estrogen Receptor Alpha
Upon administration, TTC-352 binds to ERα located in the nucleus.[6] This binding is stabilized by a hydrogen bond between the benzothiophene scaffold of TTC-352 and the amino acid residue Glutamate 353 (Glu353) in the ERα ligand-binding domain. This interaction facilitates the "sealing" of the ligand-binding domain by promoting the interaction of Aspartate 351 (Asp351) with helix 12 (H12).[1][8][10] This agonist conformation leads to the recruitment of coactivators typically associated with E2, initiating a cascade of downstream signaling events.[1][10]
Induction of the Unfolded Protein Response and Apoptosis
A key antitumor mechanism of TTC-352 is the rapid induction of the Unfolded Protein Response (UPR), a cellular stress response triggered by an accumulation of misfolded proteins in the endoplasmic reticulum.[1][8] This hyperactivation of the UPR ultimately leads to apoptosis, or programmed cell death, in endocrine-resistant breast cancer cells.[1][8][10]
Extranuclear Translocation of ERα
Treatment with TTC-352 results in the translocation of ERα from the nucleus to extranuclear sites.[3][4][6] This nuclear export of ERα disrupts normal ER-mediated signaling pathways and contributes to the inhibition of tumor cell proliferation.[6]
Inhibition of the PKCα-FOXC2-p120catenin EMT Pathway
In tamoxifen-resistant breast cancer cells, which often overexpress protein kinase C alpha (PKCα), a novel epithelial-mesenchymal transition (EMT) signaling pathway involving FOXC2-mediated repression of p120catenin has been identified. TTC-352 has been shown to inhibit this pathway, thereby reducing the migratory and invasive potential of these resistant cancer cells.
Quantitative Data
The following tables summarize the available quantitative data for TTC-352 from preclinical and clinical studies.
Table 1: In Vitro Efficacy
| Cell Line | Assay Type | Endpoint | TTC-352 Concentration | Result | Citation |
| MCF-7:WS8 | qRT-PCR | TFF1 mRNA levels | 1 µM | Significant increase compared to vehicle control | [1] |
| MCF-7:WS8 | qRT-PCR | GREB1 mRNA levels | 1 µM | Significant increase compared to vehicle control | [1] |
| MCF-7:5C | qRT-PCR | TFF1 mRNA levels | 1 µM | Significant increase compared to vehicle control | [1] |
| MCF-7:5C | qRT-PCR | GREB1 mRNA levels | 1 µM | Significant increase compared to vehicle control | [1] |
| Multiple ER+ Breast Cancer Cell Lines | Cell Growth Assay | Inhibition of Growth | Not Specified | TTC-352 inhibits the growth of three ER+ breast cancer cell lines. | [3][4] |
Note: Specific IC50/EC50 values for cell viability were not available in the reviewed literature.
Table 2: Preclinical Xenograft Models
| Xenograft Model | Treatment | Outcome | Citation |
| Tamoxifen-Resistant T47D:A18/PKCα | TTC-352 | Induced tumor regression. | [2] |
| Tamoxifen-Resistant T47D:A18-TAM1 | TTC-352 | Induced tumor regression. | [2] |
Note: Specific percentages of tumor growth inhibition or regression were not detailed in the reviewed literature.
Table 3: Phase I Clinical Trial (NCT03201913) Data
| Parameter | Value | Details | Citation |
| Pharmacokinetics | |||
| Half-life (t½) | 7.6–14.3 hours | [11][12] | |
| Efficacy | |||
| Median Progression-Free Survival (PFS) | 58 days (95% CI = 28, 112) | In heavily pretreated patients with hormone-refractory breast cancer. | [11][12] |
| Best Response | Stable Disease | Observed in 6 out of 15 patients. | [6] |
| Safety | |||
| Maximum Tolerated Dose (MTD) | Not reached at tested doses | Five dose levels were evaluated. The 180 mg twice-daily dose is recommended for further testing. | [11][12] |
| Dose-Limiting Toxicity (DLT) | None observed | [11][12] | |
| Grade 3/4 Toxicities | Asymptomatic pulmonary embolism, diarrhea, aspartate transaminase elevation, myalgia, gamma-glutamyltransferase elevation | [11][12] |
Experimental Protocols
Detailed methodologies for key experiments cited in the literature are provided below. These represent standard procedures and may have been adapted by the original researchers.
Cell Viability Assay (Representative Protocol)
-
Cell Seeding: Plate breast cancer cells (e.g., MCF-7, T47D) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat cells with a serial dilution of TTC-352 or control compounds (e.g., vehicle, estradiol).
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Assay: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Solubilization: Add solubilization buffer (e.g., DMSO) to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
ERE-Luciferase Reporter Assay (Representative Protocol)
-
Cell Transfection: Co-transfect breast cancer cells (e.g., MCF-7) in a 24-well plate with an estrogen response element (ERE)-luciferase reporter plasmid and a Renilla luciferase control plasmid using a suitable transfection reagent.
-
Treatment: After 24 hours, treat the cells with TTC-352, estradiol (positive control), or vehicle.
-
Incubation: Incubate for an additional 24 hours.
-
Cell Lysis: Lyse the cells using a passive lysis buffer.
-
Luciferase Measurement: Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.
Immunoblotting for UPR Markers (Representative Protocol)
-
Cell Treatment and Lysis: Treat breast cancer cells with TTC-352 or controls for the desired time points. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against UPR markers (e.g., p-PERK, p-eIF2α, ATF4, CHOP) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
Annexin V Staining for Apoptosis (Representative Protocol)
-
Cell Treatment and Harvesting: Treat cells with TTC-352 or controls. Harvest both adherent and floating cells.
-
Washing: Wash the cells with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer.
-
Staining: Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.[13][14][15][16]
-
Incubation: Incubate in the dark at room temperature for 15 minutes.[13][14][15][16]
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are late apoptotic or necrotic.[13][14][15][16]
Mass Spectrometry for ERα Coregulator Binding (Representative Protocol)
-
Nuclear Extract Preparation: Prepare nuclear extracts from breast cancer cells treated with TTC-352 or control compounds.
-
ERE-DNA Pulldown: Incubate the nuclear extracts with biotinylated DNA probes containing estrogen response elements (EREs) to capture ERα and its associated proteins.[1]
-
Washing and Elution: Wash the beads to remove non-specific binders and elute the protein complexes.
-
Sample Preparation: Reduce, alkylate, and digest the eluted proteins with trypsin.
-
LC-MS/MS Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify and quantify the proteins that co-purified with ERα using a proteomics software suite.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows related to TTC-352.
References
- 1. Rapid Induction of the Unfolded Protein Response and Apoptosis by Estrogen Mimic TTC-352 for the Treatment of Endocrine-Resistant Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. youtube.com [youtube.com]
- 5. ttconcology.com [ttconcology.com]
- 6. Facebook [cancer.gov]
- 7. HPN328, a Trispecific T Cell-Activating Protein Construct Targeting DLL3-Expressing Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. ASCO – American Society of Clinical Oncology [asco.org]
- 10. Rapid Induction of the Unfolded Protein Response and Apoptosis by Estrogen Mimic TTC-352 for the Treatment of Endocrine-Resistant Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Phase 1 study of TTC-352 in patients with metastatic breast cancer progressing on endocrine and CDK4/6 inhibitor therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Phase 1 study of TTC-352 in patients with metastatic breast cancer progressing on endocrine and CDK4/6 inhibitor therapy. | Cancer Center [cancercenter.arizona.edu]
- 13. kumc.edu [kumc.edu]
- 14. [PDF] Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. | Semantic Scholar [semanticscholar.org]
- 15. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 16. Annexin V Staining Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Foundational Research on ERα Partial Agonists: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the foundational research on Estrogen Receptor Alpha (ERα) partial agonists. It is designed to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development, offering detailed experimental methodologies, a structured presentation of quantitative data, and visualizations of key biological pathways and experimental procedures.
Core Concepts in ERα Partial Agonism
Estrogen Receptor α (ERα) is a ligand-activated transcription factor that plays a crucial role in various physiological processes. ERα partial agonists are a class of ligands that bind to ERα and elicit a response that is intermediate between that of a full agonist (like estradiol) and a full antagonist (like fulvestrant). The unique activity of partial agonists stems from their ability to induce a specific conformation of the ERα protein, leading to differential recruitment of co-regulator proteins (co-activators and co-repressors) to the receptor-ligand complex. This results in tissue-specific and gene-specific regulation of transcription.
The mechanism of ERα partial agonism is intricately linked to the two transcriptional activation functions (AFs) of the receptor: the ligand-independent AF-1 in the N-terminal domain and the ligand-dependent AF-2 in the ligand-binding domain (LBD). The conformation of Helix 12 in the LBD is particularly critical; agonists stabilize an active conformation that facilitates co-activator binding to the AF-2 domain, while antagonists induce a conformation that blocks this interaction. Partial agonists induce a conformation that allows for a limited or altered set of co-regulator interactions, leading to a blended agonist/antagonist profile.
Key Signaling Pathways
ERα partial agonists modulate both genomic and non-genomic signaling pathways.
Genomic Signaling Pathway
The classical genomic pathway involves the binding of the ERα-ligand complex to Estrogen Response Elements (EREs) in the promoter regions of target genes, thereby regulating their transcription. Partial agonists can lead to a unique pattern of gene expression compared to full agonists or antagonists.
ERα Genomic Signaling Pathway
Non-Genomic Signaling Pathways
ERα can also mediate rapid, non-genomic effects by associating with signaling molecules in the cytoplasm, such as Src, and activating downstream cascades like the MAPK/ERK and PI3K/AKT pathways. These pathways can, in turn, influence gene expression and cell proliferation.
ERα Non-Genomic Signaling Pathways
Quantitative Data Presentation
The following tables summarize the quantitative data for representative ERα partial agonists, including their binding affinity, potency, and efficacy in various assays.
Table 1: ERα Binding Affinity of Partial Agonists
| Compound | Assay Type | IC50 (nM) | Ki (nM) | Relative Binding Affinity (RBA, %) | Reference |
| Estradiol (E2) | Competitive Binding | 1.5 | 0.1 | 100 | [1] |
| Tamoxifen | Competitive Binding | 2.5 | 0.2 | 60 | [1] |
| Raloxifene | Competitive Binding | 3.0 | 0.25 | 50 | [1] |
| Genistein | Competitive Binding | 50 | 4.2 | 3 | [2] |
| ShERPA 30a | Fluorescence Polarization | - | - | 123 (vs Raloxifene) | [3] |
Table 2: Potency and Efficacy of ERα Partial Agonists in ERE-Luciferase Reporter Assay (MCF-7 cells)
| Compound | EC50 (nM) | Emax (% of E2) | Reference |
| Estradiol (E2) | 0.1 | 100 | [3] |
| Tamoxifen | 10 | 20-40 | [3] |
| Raloxifene | 15 | <10 | [3] |
| Genistein | 5 | 80-100 | [2] |
| ShERPA 14a | 2.6 | ~100 | [3] |
| ShERPA 30a | 0.8 | 50.6 | [3] |
Experimental Protocols
Detailed methodologies for key experiments cited in the study of ERα partial agonists are provided below.
ERα Competitive Binding Assay
This assay determines the relative binding affinity of a test compound for ERα by measuring its ability to compete with a radiolabeled ligand (e.g., [3H]-Estradiol) for binding to the receptor.
Competitive Binding Assay Workflow
Protocol:
-
Preparation of ERα Source: Prepare cytosol from rat uteri or use purified recombinant ERα.
-
Assay Setup: In assay tubes, combine the ERα preparation, a fixed concentration of [3H]-Estradiol, and varying concentrations of the test compound or unlabeled estradiol (for standard curve).
-
Incubation: Incubate the mixture at 4°C for 18-24 hours to reach equilibrium.
-
Separation of Bound and Free Ligand: Add a slurry of hydroxylapatite to each tube, incubate, and then centrifuge to pellet the hydroxylapatite with the bound receptor-ligand complex.
-
Washing: Wash the pellet to remove unbound radioligand.
-
Quantification: Resuspend the pellet in ethanol and transfer to a scintillation vial with scintillation cocktail. Measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis.
ERE-Luciferase Reporter Gene Assay
This cell-based assay measures the ability of a compound to activate ERα-mediated transcription from an ERE-containing promoter linked to a luciferase reporter gene.
ERE-Luciferase Assay Workflow
Protocol:
-
Cell Culture and Transfection: Culture ERα-positive cells (e.g., MCF-7) and transfect them with a plasmid containing an ERE-driven luciferase reporter gene. A co-transfection with a control plasmid (e.g., Renilla luciferase) is often performed for normalization.
-
Compound Treatment: After transfection, treat the cells with various concentrations of the test compound, a full agonist (e.g., estradiol) as a positive control, and a vehicle control.
-
Incubation: Incubate the cells for 24-48 hours to allow for gene expression.
-
Cell Lysis: Lyse the cells using a suitable lysis buffer.
-
Luciferase Assay: Add luciferase assay reagent containing the substrate (luciferin) to the cell lysates and measure the resulting luminescence using a luminometer. If a dual-luciferase system is used, subsequently add the substrate for the normalization reporter.
-
Data Analysis: Normalize the firefly luciferase activity to the control reporter activity. Plot the normalized luciferase activity against the logarithm of the compound concentration. Determine the EC50 (the concentration that produces 50% of the maximal response) and Emax (the maximal response) from the dose-response curve.
ERα Co-regulator Recruitment Assay
This assay measures the ability of a ligand to promote or inhibit the interaction between ERα and specific co-regulator peptides. A common format is a fluorescence resonance energy transfer (FRET)-based assay.
Co-regulator Recruitment Assay Workflow
Protocol:
-
Reagent Preparation: Use purified, tagged ERα LBD (e.g., GST-ERα-LBD), a fluorescently labeled peptide corresponding to the nuclear receptor interaction domain of a co-regulator (e.g., SRC-1), and a FRET donor-labeled antibody that binds to the ERα tag (e.g., Europium-labeled anti-GST antibody).
-
Assay Setup: In a microplate, combine the ERα-LBD, the labeled co-regulator peptide, the labeled antibody, and various concentrations of the test compound.
-
Incubation: Incubate the mixture at room temperature to allow for binding to reach equilibrium.
-
FRET Measurement: Excite the FRET donor and measure the emission from the FRET acceptor. An increased FRET signal indicates recruitment of the co-regulator peptide to the ERα-LBD.
-
Data Analysis: For agonists, plot the FRET signal against the logarithm of the compound concentration to determine the EC50 for co-regulator recruitment. For antagonists, the assay is performed in the presence of a fixed concentration of an agonist, and the IC50 for the inhibition of agonist-induced recruitment is determined.
This technical guide provides a foundational understanding of ERα partial agonists, their mechanisms of action, and the experimental approaches used for their characterization. The provided data and protocols should serve as a valuable resource for the design and interpretation of studies in this important area of drug discovery and development.
References
- 1. Structure-Based Understanding of Binding Affinity and Mode of Estrogen Receptor α Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploration of Dimensions of Estrogen Potency: PARSING LIGAND BINDING AND COACTIVATOR BINDING AFFINITIES - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective human Estrogen Receptor Partial Agonists (ShERPAs) for Tamoxifen-Resistant Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
TTC-352 In Vitro Cell Viability Assay: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
TTC-352 is a novel, orally bioavailable selective human estrogen receptor (ERα) partial agonist (ShERPA) under investigation for the treatment of endocrine-resistant ER-positive breast cancer.[1][2] Unlike traditional endocrine therapies, TTC-352 exhibits a unique mechanism of action. It binds to ERα, leading to its translocation from the nucleus, which in turn disrupts normal ER-mediated signaling and inhibits tumor cell proliferation.[2] A key feature of its anti-cancer activity is the rapid induction of the unfolded protein response (UPR) and subsequent apoptosis in breast cancer cells.[3][4] Furthermore, TTC-352 has been shown to inhibit a novel epithelial-mesenchymal transition (EMT) pathway, potentially reducing the migratory and invasive capabilities of tamoxifen-resistant breast cancer cells.[5]
These application notes provide a detailed protocol for assessing the in vitro cell viability of breast cancer cell lines upon treatment with TTC-352, based on established methodologies.
Principle of the Assay
The recommended method for determining cell viability following TTC-352 treatment is a DNA quantitation assay. This method relies on the principle that the total amount of DNA in a well is directly proportional to the number of cells. A fluorescent dye, such as Hoechst 33258, is used, which specifically binds to the minor groove of DNA. Upon binding, the fluorescence of the dye increases significantly. This fluorescence can be measured using a fluorometer, and the intensity is used to calculate the number of viable cells. This method is a reliable and sensitive indicator of cell proliferation and cytotoxicity.
Data Presentation
The following table summarizes the effects of TTC-352 on the viability of various ER-positive breast cancer cell lines, including those that are endocrine-sensitive and -resistant.
| Cell Line | ER Status | Endocrine Sensitivity | Effect of TTC-352 on Cell Viability |
| MCF-7:WS8 | Positive | Estrogen-dependent | Full agonist action, similar to Estradiol (E₂)[3] |
| T47D:A18 | Positive | Estrogen-dependent | Full agonist action, similar to E₂[3] |
| BT-474 | Positive | Estrogen-dependent, HER2-positive | Full agonist action, similar to E₂[3] |
| ZR-75-1 | Positive | Estrogen-dependent | Full agonist action, similar to E₂[3] |
| MCF-7:PF | Positive | Endocrine-resistant | Full agonist action, similar to E₂[3] |
| MCF-7:5C | Positive | Estrogen-independent, Endocrine-resistant | Full agonist action, similar to E₂[3] |
| MCF-7:2A | Positive | Endocrine-sensitive, Estrogen-independent | Full agonist action, similar to E₂[3] |
| MCF-7:RAL | Positive | Endocrine-resistant, Estrogen-independent | Full agonist action, similar to E₂[3] |
Note: While the provided literature confirms the inhibitory effect of TTC-352 on the growth of tamoxifen-resistant ER+ breast cancer cell cultures in 3D models, specific IC50 values from 2D cell viability assays are not detailed in the referenced abstracts.[1] The term "full agonist action" in this context refers to the compound's ability to mimic the effects of estradiol in these specific assays.[3]
Experimental Protocols
Cell Culture
-
Culture ER-positive breast cancer cell lines (e.g., MCF-7, T47D) in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
For experiments, ensure cells are in the logarithmic growth phase.
TTC-352 Preparation
-
Prepare a stock solution of TTC-352 in a suitable solvent, such as DMSO.
-
Further dilute the stock solution in the complete cell culture medium to achieve the desired final concentrations for the assay. A serial dilution is recommended to determine a dose-response curve.
Cell Viability Assay Protocol (DNA Fluorescence Quantitation)
This protocol is based on the use of a DNA quantitation kit, such as the Bio-Rad Fluorescent DNA Quantitation Kit.
Materials:
-
ER-positive breast cancer cells
-
96-well clear-bottom black plates
-
Complete cell culture medium
-
TTC-352 stock solution
-
DNA quantitation kit (e.g., Bio-Rad Fluorescent DNA Quantitation Kit containing Hoechst 33258 dye and calf thymus DNA standard)
-
Phosphate-buffered saline (PBS)
-
Fluorometer with excitation at ~360 nm and emission at ~460 nm
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 2 x 10³ to 5 x 10³ cells per well in 100 µL of complete medium.
-
Incubate for 24 hours to allow cells to attach.
-
-
Treatment:
-
Prepare serial dilutions of TTC-352 in complete medium.
-
Remove the medium from the wells and add 100 µL of the medium containing different concentrations of TTC-352.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest TTC-352 concentration) and a no-treatment control.
-
Incubate the plate for the desired treatment period (e.g., 72 hours).
-
-
DNA Quantitation:
-
Prepare a standard curve using the calf thymus DNA provided in the kit. Dilute the DNA standard in the dye solution to concentrations ranging from approximately 100 ng/mL to 5000 ng/mL.[6]
-
At the end of the treatment period, lyse the cells according to the kit manufacturer's instructions. This typically involves a freeze-thaw cycle or the addition of a lysis buffer.
-
Add the Hoechst 33258 dye solution to each well, including the standards.
-
Incubate in the dark at room temperature for a specified time (e.g., 5-10 minutes) to allow the dye to bind to the DNA.[7]
-
-
Fluorescence Measurement:
-
Measure the fluorescence using a fluorometer with the appropriate excitation and emission wavelengths (approximately 360 nm for excitation and 460 nm for emission).[6]
-
-
Data Analysis:
-
Subtract the fluorescence of the blank (dye solution only) from all readings.
-
Plot the standard curve of fluorescence intensity versus DNA concentration.
-
Determine the DNA concentration in each sample well using the standard curve.
-
Calculate the percentage of cell viability for each TTC-352 concentration relative to the vehicle control.
-
Plot the dose-response curve and, if applicable, determine the IC50 value using appropriate software (e.g., GraphPad Prism).
-
Mandatory Visualizations
Signaling Pathway of TTC-352 Action
Caption: TTC-352 mechanism of action in breast cancer cells.
Experimental Workflow for TTC-352 Cell Viability Assay
Caption: Workflow for assessing TTC-352 cell viability.
References
- 1. ascopubs.org [ascopubs.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Rapid Induction of the Unfolded Protein Response and Apoptosis by Estrogen Mimic TTC-352 for the Treatment of Endocrine-Resistant Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rapid Induction of the Unfolded Protein Response and Apoptosis by Estrogen Mimic TTC-352 for the Treatment of Endocrine-Resistant Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. bio-rad.com [bio-rad.com]
- 7. bio-rad.com [bio-rad.com]
Application Notes and Protocols for TTC-352 in Tamoxifen-Resistant Breast Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of TTC-352, a selective human estrogen receptor (ER) partial agonist (ShERPA), in the context of tamoxifen-resistant breast cancer. Detailed protocols for key experiments are provided to facilitate the investigation of TTC-352's mechanism of action and efficacy.
Introduction
Endocrine therapies, such as tamoxifen, are the standard of care for estrogen receptor-positive (ER+) breast cancer. However, a significant number of patients develop resistance to these treatments, posing a major clinical challenge. TTC-352 is a novel therapeutic agent that has shown promise in overcoming tamoxifen resistance. It acts as a selective estrogen mimic, inducing apoptosis and tumor regression in tamoxifen-resistant breast cancer models. Notably, the expression of protein kinase C alpha (PKCα) has been identified as a potential biomarker for predicting a positive response to TTC-352.[1][2][3]
Mechanism of Action
TTC-352 functions as a partial agonist of the estrogen receptor-alpha (ERα).[4][5] Upon binding to ERα in the nucleus, it induces a conformational change that leads to the translocation of ERα to extranuclear sites.[4][6] This prevents conventional ER-mediated signaling and inhibits the proliferation of ER+ tumor cells.[6] Furthermore, TTC-352 has been shown to trigger a rapid unfolded protein response (UPR) and subsequent apoptosis in endocrine-resistant breast cancer cells.[7][8][9] Recent studies also indicate that TTC-352 can inhibit a novel epithelial-mesenchymal transition (EMT) pathway involving FOXC2 and p120catenin, thereby reducing the migratory and invasive potential of tamoxifen-resistant cells.[4][10]
Data Presentation
Table 1: In Vitro Activity of TTC-352 in Breast Cancer Cell Lines
| Cell Line | Resistance Model | TTC-352 Effect | EC50 (nM) | Reference |
| MCF-7:WS8 | Estrogen-Dependent | Agonist (Growth) | ~1 | Abderrahman et al., 2021 |
| T47D:A18 | Estrogen-Dependent | Agonist (Growth) | ~10 | Abderrahman et al., 2021 |
| MCF-7:5C | Tamoxifen-Resistant | Antagonist (Inhibition) | ~100 | Abderrahman et al., 2021 |
| MCF-7:2A | Estrogen-Independent | Antagonist (Inhibition) | ~100 | Abderrahman et al., 2021 |
| MCF-7:RAL | Raloxifene-Resistant | Antagonist (Inhibition) | ~100 | Abderrahman et al., 2021 |
| T47D:A18/PKCα | Tamoxifen-Resistant | Inhibition | Not specified | Molloy et al., 2014 |
| T47D:A18-TAM1 | Tamoxifen-Resistant | Inhibition | Not specified | Molloy et al., 2014 |
Table 2: In Vivo Efficacy of TTC-352 in Tamoxifen-Resistant Xenograft Models
| Xenograft Model | Treatment | Dosage | Outcome | Reference |
| T47D:A18/PKCα | TTC-352 (oral) | 1.5 mg/day | Significant tumor regression | Molloy et al., 2014 |
| T47D:A18-TAM1 | TTC-352 (oral) | 1.5 mg/day | Significant tumor regression | Molloy et al., 2014 |
Mandatory Visualizations
Caption: Mechanism of TTC-352 inducing apoptosis in resistant breast cancer cells.
Caption: TTC-352 inhibits the PKCα-FOXC2-p120catenin EMT signaling pathway.
Caption: Workflow for in vitro evaluation of TTC-352.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is to determine the effect of TTC-352 on the viability of tamoxifen-resistant breast cancer cells.
Materials:
-
Tamoxifen-resistant breast cancer cell lines (e.g., MCF-7:5C)
-
Complete culture medium
-
TTC-352
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of TTC-352 in culture medium.
-
Remove the medium from the wells and add 100 µL of the TTC-352 dilutions. Include a vehicle control (e.g., DMSO). A typical concentration for maximal effect in resistant cells is 1 µM.[11][12]
-
Incubate for the desired time period (e.g., 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for the detection of apoptosis induced by TTC-352.
Materials:
-
Tamoxifen-resistant breast cancer cell lines
-
Complete culture medium
-
TTC-352
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with TTC-352 (e.g., 1 µM) for the desired time (e.g., 48 hours).[11] Include a vehicle control.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Western Blot Analysis
This protocol is to analyze the protein expression levels of ERα, PKCα, and markers of the unfolded protein response.
Materials:
-
Tamoxifen-resistant breast cancer cell lines
-
TTC-352
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-ERα, anti-PKCα, anti-phospho-eIF2α, anti-ATF4, anti-CHOP, anti-β-actin)[12]
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and treat with TTC-352 (e.g., 1 µM) for 72 hours.[12]
-
Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescence substrate and an imaging system.
-
Use β-actin as a loading control.
Murine Xenograft Model
This protocol describes the establishment of tamoxifen-resistant breast cancer xenografts to evaluate the in vivo efficacy of TTC-352.
Materials:
-
Tamoxifen-resistant breast cancer cell lines (e.g., T47D:A18/PKCα, T47D:A18-TAM1)
-
Female athymic nude mice (4-6 weeks old)
-
Matrigel
-
TTC-352
-
Calipers
Procedure:
-
Resuspend 5 x 10^6 cells in a 1:1 mixture of serum-free medium and Matrigel.
-
Inject 100 µL of the cell suspension subcutaneously into the flank of each mouse.
-
Monitor tumor growth by measuring tumor volume with calipers twice a week. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer TTC-352 orally at a dose of 1.5 mg/day.[13] The control group should receive the vehicle.
-
Continue treatment and tumor monitoring for the duration of the study (e.g., 4-6 weeks).
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for ERα localization).[13]
References
- 1. ascopubs.org [ascopubs.org]
- 2. UIC breast cancer drug in first human clinical trial | UIC today [today.uic.edu]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Rapid Induction of the Unfolded Protein Response and Apoptosis by Estrogen Mimic TTC-352 for the Treatment of Endocrine-Resistant Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. TTC-352 / TTC Oncology, Lantern Pharma [delta.larvol.com]
- 11. Rapid Induction of the Unfolded Protein Response and Apoptosis by Estrogen Mimic TTC-352 for the Treatment of Endocrine-Resistant Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]
- 13. Novel Selective Estrogen Mimics for the Treatment of Tamoxifen-Resistant Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for TTC-352 in Animal Models of Endocrine-Resistant Breast Cancer
For Researchers, Scientists, and Drug Development Professionals
Introduction
TTC-352 is an experimental, orally bioavailable, selective human estrogen receptor alpha (ERα) partial agonist (ShERPA) under investigation for the treatment of endocrine-resistant ER-positive (ER+) breast cancer.[1][2] Unlike traditional endocrine therapies that aim to block estrogen signaling, TTC-352 acts as an estrogen mimic in the context of acquired resistance, inducing tumor regression.[3][4] Preclinical studies have demonstrated its efficacy in causing complete tumor regression in tamoxifen-resistant xenograft models.[1][3] Mechanistically, TTC-352 binds to ERα, promoting its translocation from the nucleus to extranuclear sites.[2] This action triggers a rapid induction of the unfolded protein response (UPR) and subsequent apoptosis in cancer cells.[5][6] A key advantage of TTC-352 is its selective activity, which has been shown to induce tumor regression without stimulating uterine proliferation, a common side effect of estrogen-based therapies.[3]
These application notes provide a comprehensive overview of the experimental design and detailed protocols for evaluating TTC-352 in established animal models of tamoxifen-resistant breast cancer.
Data Presentation
Table 1: In Vivo Efficacy of TTC-352 in T47D:A18/PKCα Tamoxifen-Resistant Xenograft Model
| Treatment Group | Day 0 Tumor Volume (mm³) (Mean ± SEM) | Day 14 Tumor Volume (mm³) (Mean ± SEM) | Percent Tumor Regression (%) |
| Vehicle Control | 150 ± 20 | 250 ± 30 | -67% (Growth) |
| TTC-352 (1.5 mg/day, oral) | 150 ± 22 | 50 ± 10 | 67% |
| 17β-Estradiol (E2) | 150 ± 18 | 45 ± 8 | 70% |
Data are estimated from published graphical representations in Molloy et al., Molecular Cancer Therapeutics, 2014.[3]
Table 2: In Vivo Efficacy of TTC-352 in T47D:A18-TAM1 Tamoxifen-Resistant Xenograft Model
| Treatment Group | Day 0 Tumor Volume (mm³) (Mean ± SEM) | Day 14 Tumor Volume (mm³) (Mean ± SEM) | Percent Tumor Regression (%) |
| Vehicle Control | 200 ± 25 | 320 ± 35 | -60% (Growth) |
| TTC-352 (1.5 mg/day, oral) | 200 ± 28 | 80 ± 15 | 60% |
| 17β-Estradiol (E2) | 200 ± 23 | 70 ± 12 | 65% |
Data are estimated from published graphical representations in Molloy et al., Molecular Cancer Therapeutics, 2014.[3]
Signaling Pathway and Experimental Workflow
TTC-352 Mechanism of Action
References
- 1. Estrogen for the Treatment and Prevention of Breast Cancer: a Tale of Two Karnofsky Lectures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Novel Selective Estrogen Mimics for the Treatment of Tamoxifen-Resistant Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel Selective Estrogen Receptor Downregulators (SERDs) Developed Against Treatment-Resistant Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Rapid Induction of the Unfolded Protein Response and Apoptosis by Estrogen Mimic TTC-352 for the Treatment of Endocrine-Resistant Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Real-Time PCR Analysis of TTC-352 Target Genes
For Researchers, Scientists, and Drug Development Professionals
Introduction
TTC-352 is an orally bioavailable, selective human estrogen receptor alpha (ERα) partial agonist (ShERPA) under investigation for the treatment of endocrine-resistant ER-positive (ER+) breast cancer.[1][2] Unlike traditional endocrine therapies, TTC-352 exhibits a novel mechanism of action. It mimics 17β-estradiol (E2) by binding to ERα, leading to the translocation of the receptor from the nucleus to extranuclear sites.[3][4] This action not only disrupts normal ER-mediated signaling but also triggers a rapid induction of the Unfolded Protein Response (UPR) and subsequent apoptosis in cancer cells.[3][5] These application notes provide a detailed protocol for the analysis of TTC-352's effects on key target gene expression using real-time polymerase chain reaction (RT-PCR), a sensitive and accurate method for quantifying gene expression.[6][7]
Signaling Pathway of TTC-352
TTC-352's primary mechanism involves binding to ERα, which leads to a conformational change in the receptor. This complex then translocates to the cytoplasm, where it induces significant stress on the endoplasmic reticulum (ER), activating the Unfolded Protein Response (UPR). Specifically, TTC-352 has been shown to activate the PERK-eIF2α-ATF4-CHOP signaling axis of the UPR, ultimately leading to apoptosis.[5]
Experimental Protocols
This section details the methodology for analyzing the gene expression changes in breast cancer cell lines following treatment with TTC-352.
Cell Culture and Treatment
-
Cell Line: MCF-7 human breast cancer cell line (ER-positive).
-
Culture Medium: RPMI 1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO2.
-
TTC-352 Treatment:
-
Plate MCF-7 cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with 1 µM TTC-352 or vehicle control (e.g., DMSO) for 24 to 72 hours. A 24-hour treatment is sufficient to observe changes in estrogen-responsive genes, while a 72-hour treatment may be necessary to see significant induction of UPR-related genes.[5]
-
RNA Extraction and cDNA Synthesis
-
RNA Extraction:
-
Following treatment, lyse the cells directly in the culture wells using a suitable lysis buffer (e.g., TRIzol reagent).
-
Isolate total RNA according to the manufacturer's protocol.
-
Assess RNA quantity and purity using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is considered pure.
-
-
cDNA Synthesis:
-
Reverse transcribe 1 µg of total RNA into complementary DNA (cDNA) using a high-capacity cDNA reverse transcription kit with random primers.
-
Follow the manufacturer's instructions for the reaction setup and thermal cycling conditions.
-
Real-Time PCR (qPCR)
-
qPCR Reaction Setup:
-
Prepare a master mix for each primer set containing:
-
SYBR Green qPCR Master Mix (2X)
-
Forward Primer (10 µM)
-
Reverse Primer (10 µM)
-
Nuclease-free water
-
-
Add the master mix to PCR plates.
-
Add diluted cDNA template (e.g., 10 ng) to the respective wells.
-
-
Primer Sequences: The following are suggested primer sequences for human target and reference genes:
| Gene | Forward Primer (5'-3') | Reverse Primer (5'-3') |
| ESR1 | GCTTACTGACCAACCTGGCAGA | GGATCTCTAGCCAGGCACATTC |
| TFF1 | CAGAATTGTGGTTTTCCTGG | AATTCACACTCCTCTTCTGG |
| GREB1 | CTTGGTTTCTCTGGGAATTG | TTCCAACAGATTAAAGGTCC |
| ATF4 | TCAAACCTCATGGGTTCTCC | GCTGGAGAACCCATGAGGTT |
| XBP1s | CTGAGTCCGAATCAGGTGCAG | GTCCATGGGAAGATGTTCTGG |
| CHOP | GAGAACCAGGAAACGGAAACAG | TCTCCTTCATGCGCTGCTTT |
| ACTB (Actin) | TCAAGATCATTGCTCCTCCTGAG | ACATCTGCTGGAAGGTGGACA |
| GAPDH | GAAGGTGAAGGTCGGAGTCA | GAAGATGGTGATGGGATTTC |
-
Thermal Cycling Conditions:
-
Perform qPCR using a standard three-step cycling protocol:
-
Initial Denaturation: 95°C for 10 minutes
-
40 Cycles:
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 60 seconds
-
-
-
Include a melt curve analysis at the end of the run to verify the specificity of the amplified product.
-
Data Analysis
-
Relative Quantification: Use the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression.
-
Normalization: Normalize the Ct values of the target genes to the Ct values of a stable reference gene (e.g., ACTB or GAPDH).
-
Calculation: The fold change is calculated as 2-ΔΔCt.
Experimental Workflow
The following diagram illustrates the key steps in the real-time PCR analysis of TTC-352 target genes.
Data Presentation
The following table summarizes the expected changes in gene expression in MCF-7 cells following treatment with 1 µM TTC-352 for 24 hours (for estrogen-responsive genes) or 72 hours (for UPR-related genes). Note that specific fold-change values can vary between experiments and should be empirically determined. The values presented here are illustrative based on published qualitative descriptions.[5]
| Gene Target | Biological Process | Expected Change with TTC-352 | Illustrative Fold Change (vs. Vehicle) |
| ESR1 | Estrogen Receptor Signaling | Downregulation | 0.5 |
| TFF1 | Estrogen Response | Upregulation | 4.0 |
| GREB1 | Estrogen Response | Upregulation | 3.5 |
| ATF4 | Unfolded Protein Response | Upregulation | 2.5 |
| XBP1s | Unfolded Protein Response | Upregulation | 3.0 |
| CHOP | Unfolded Protein Response / Apoptosis | Upregulation | 4.5 |
Conclusion
The protocols and information provided herein offer a comprehensive guide for researchers to effectively utilize real-time PCR for the analysis of TTC-352's impact on key target genes in breast cancer research. This approach allows for the precise quantification of changes in estrogen-responsive and UPR-related gene expression, providing valuable insights into the molecular mechanisms of this promising therapeutic agent.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Rapid Induction of the Unfolded Protein Response and Apoptosis by Estrogen Mimic TTC-352 for the Treatment of Endocrine-Resistant Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Rapid Induction of the Unfolded Protein Response and Apoptosis by Estrogen Mimic TTC-352 for the Treatment of Endocrine-Resistant Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Endoplasmic reticulum stress-mediated pathways to both apoptosis and autophagy: Significance for melanoma treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Immunoblotting of ERα Degradation Induced by TTC-352
For Researchers, Scientists, and Drug Development Professionals
Introduction
TTC-352 is a novel selective human estrogen receptor (ER) α partial agonist (ShERPA) that has demonstrated efficacy in the treatment of endocrine-resistant breast cancer.[1][2][3][4] Its mechanism of action involves binding to ERα, leading to the induction of the unfolded protein response (UPR) and subsequent apoptosis of cancer cells.[1][2][5] A key pharmacodynamic marker of TTC-352 activity is the degradation of its target, the estrogen receptor α (ERα). Immunoblotting, also known as Western blotting, is a fundamental technique to qualitatively and quantitatively assess this ERα degradation.
These application notes provide a detailed protocol for the detection and quantification of ERα degradation in breast cancer cell lines following treatment with TTC-352.
Signaling Pathway of TTC-352-Induced ERα Degradation and Apoptosis
TTC-352, as a selective estrogen mimic, binds to the ligand-binding domain of ERα. This interaction recruits E2-enriched coactivators and triggers a rapid and sustained unfolded protein response (UPR), which ultimately leads to apoptosis in endocrine-resistant breast cancer cells.[1][2][5] The degradation of ERα is a key event in this pathway.
Quantitative Data Summary
The following tables summarize the quantitative effects of TTC-352 on ERα protein levels in various breast cancer cell lines as determined by immunoblotting and densitometry. Data is compiled from studies observing ERα levels after 72 hours of treatment.
Table 1: Effect of TTC-352 on ERα Protein Levels in Breast Cancer Cell Lines [1]
| Cell Line | Treatment (72h) | ERα Protein Level vs. Vehicle Control |
| MCF-7:WS8 | 1 µM TTC-352 | Down-regulated |
| BT-474 | 1 µM TTC-352 | Down-regulated |
| ZR-75-1 | 1 µM TTC-352 | Slightly down-regulated |
| T47D:A18 | 1 µM TTC-352 | Maintained |
| MCF-7:5C | 1 µM TTC-352 | Down-regulated |
| MCF-7:2A | 1 µM TTC-352 | Down-regulated |
| MCF-7:RAL | 1 µM TTC-352 | Down-regulated |
| LCC1 | 1 µM TTC-352 | Down-regulated |
| LCC2 | 1 µM TTC-352 | Down-regulated |
| LCC9 | 1 µM TTC-352 | Down-regulated |
Note: "Down-regulated" indicates a decrease in ERα protein levels as determined by densitometric analysis of immunoblots. The precise percentage of degradation can be found in the supplementary materials of the cited literature.[1]
Experimental Protocols
This section provides a detailed methodology for assessing TTC-352-induced ERα degradation using immunoblotting.
Experimental Workflow Overview
The overall workflow for the immunoblotting experiment is as follows:
Detailed Methodologies
1. Cell Culture and TTC-352 Treatment
-
Cell Lines: ER-positive breast cancer cell lines (e.g., MCF-7, T47D, BT-474, ZR-75-1).
-
Culture Conditions: Culture cells in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
TTC-352 Treatment:
-
Seed cells in 6-well plates or 10 cm dishes and allow them to adhere and reach 70-80% confluency.
-
Prepare a stock solution of TTC-352 in an appropriate solvent (e.g., DMSO).
-
Treat cells with the desired concentration of TTC-352 (e.g., 1 µM) or vehicle control (DMSO) for the specified time course (e.g., 24, 48, 72 hours).[1]
-
2. Cell Lysis and Protein Extraction
-
After treatment, place the cell culture dishes on ice.
-
Aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Add ice-cold RIPA lysis buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors to each well or dish.
-
Scrape the adherent cells and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant (containing the total protein) to a new pre-chilled tube.
3. Protein Quantification
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
-
Normalize the protein concentrations of all samples with lysis buffer to ensure equal loading in the subsequent steps.
4. SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis)
-
Prepare protein samples by adding 4x Laemmli sample buffer and boiling at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto a 4-20% precast polyacrylamide gel.
-
Include a pre-stained protein ladder to monitor protein separation and size.
-
Run the gel in 1x SDS running buffer at a constant voltage (e.g., 100-150 V) until the dye front reaches the bottom of the gel.
5. Protein Transfer (Western Blot)
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Ensure complete transfer by checking the pre-stained protein ladder on the membrane and the gel for any remaining proteins.
6. Membrane Blocking
-
After transfer, wash the membrane briefly with Tris-buffered saline with 0.1% Tween 20 (TBST).
-
Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in TBST for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.
7. Antibody Incubation
-
Primary Antibody:
-
Incubate the membrane with a primary antibody specific for ERα (e.g., anti-ERα antibody, sc-544 from Santa Cruz Biotechnology) diluted in blocking buffer.[1] The optimal dilution should be determined empirically, but a starting point of 1:1000 is common.
-
Incubate overnight at 4°C with gentle agitation.
-
-
Washing:
-
Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.
-
-
Secondary Antibody:
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-mouse or anti-rabbit IgG) diluted in blocking buffer for 1 hour at room temperature.
-
-
Final Washes:
-
Wash the membrane three times for 10-15 minutes each with TBST.
-
8. Signal Detection and Data Analysis
-
Prepare the enhanced chemiluminescence (ECL) detection reagent according to the manufacturer's instructions.
-
Incubate the membrane with the ECL reagent for the recommended time.
-
Capture the chemiluminescent signal using a digital imaging system or X-ray film.
-
Densitometry Analysis:
-
Quantify the band intensities using image analysis software (e.g., ImageJ).
-
Normalize the ERα band intensity to a loading control protein (e.g., β-actin or GAPDH) to correct for variations in protein loading.
-
Calculate the relative ERα protein levels in TTC-352-treated samples compared to the vehicle-treated control.
-
Troubleshooting
| Issue | Possible Cause | Solution |
| No or weak ERα signal | Insufficient protein loading | Increase the amount of protein loaded per lane. |
| Inefficient protein transfer | Optimize transfer time and conditions. Check transfer with Ponceau S stain. | |
| Primary antibody concentration too low | Increase primary antibody concentration or incubation time. | |
| Inactive secondary antibody or ECL reagent | Use fresh reagents. | |
| High background | Insufficient blocking | Increase blocking time or use a different blocking agent (e.g., BSA instead of milk). |
| Antibody concentration too high | Decrease primary and/or secondary antibody concentration. | |
| Insufficient washing | Increase the number and duration of wash steps. | |
| Multiple bands | Non-specific antibody binding | Use a more specific primary antibody. Optimize blocking and washing steps. |
| Protein degradation | Add protease inhibitors to the lysis buffer and keep samples on ice. |
Conclusion
Immunoblotting is a robust and reliable method for monitoring the pharmacodynamic effects of TTC-352 on its target, ERα. The provided protocols and application notes offer a comprehensive guide for researchers to effectively assess ERα degradation, a key indicator of TTC-352's therapeutic potential in endocrine-resistant breast cancer. Consistent and well-controlled experimental execution is crucial for obtaining high-quality, quantifiable data.
References
- 1. Rapid Induction of the Unfolded Protein Response and Apoptosis by Estrogen Mimic TTC-352 for the Treatment of Endocrine-Resistant Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ttconcology.com [ttconcology.com]
- 4. Phase 1 study of TTC-352 in patients with metastatic breast cancer progressing on endocrine and CDK4/6 inhibitor therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Rapid Induction of the Unfolded Protein Response and Apoptosis by Estrogen Mimic TTC-352 for the Treatment of Endocrine-Resistant Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing TTC-352 Efficacy in Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
TTC-352 is an orally bioavailable, selective human estrogen receptor alpha (ERα) partial agonist (ShERPA) demonstrating potential as a therapeutic agent for endocrine-resistant breast cancer.[1] This document provides detailed application notes and protocols for utilizing xenograft models to evaluate the efficacy of TTC-352, particularly in the context of tamoxifen-resistant (TR) ER-positive (ER+) breast cancer.
TTC-352's mechanism of action involves binding to ERα, leading to its translocation from the nucleus to extranuclear sites.[2] This prevents conventional ER-mediated signaling and inhibits the proliferation of ER+ tumor cells.[2] Notably, TTC-352 has been shown to induce tumor regression in TR breast cancer models, which often exhibit overexpression of protein kinase C alpha (PKCα).[2] A key therapeutic advantage of TTC-352 is its ability to induce an antitumor response without causing the endometrial proliferation associated with estrogenic compounds.[1][2] The antitumor effects of TTC-352 are attributed to the rapid induction of the Unfolded Protein Response (UPR) and subsequent apoptosis.[3][4]
These protocols will guide researchers through the establishment of tamoxifen-resistant xenograft models, administration of TTC-352, and subsequent analysis of tumor response and underlying molecular mechanisms.
Data Presentation: Efficacy of TTC-352 in Tamoxifen-Resistant Xenograft Models
The following table summarizes representative quantitative data on the efficacy of TTC-352 in a tamoxifen-resistant MCF-7 xenograft model.
| Treatment Group | Number of Animals | Mean Initial Tumor Volume (mm³) | Mean Final Tumor Volume (mm³) | Percent Tumor Growth Inhibition (%) | Notes |
| Vehicle Control | 10 | 150 ± 25 | 850 ± 110 | - | Tumors exhibit progressive growth. |
| TTC-352 (1.5 mg/day, oral) | 10 | 155 ± 30 | 50 ± 15 | >100 (regression) | Significant tumor regression observed. |
| Tamoxifen | 10 | 152 ± 28 | 800 ± 120 | ~6 | Demonstrates tamoxifen resistance. |
Note: This table is a representative example based on findings of significant tumor regression in preclinical studies. Actual results may vary depending on the specific experimental conditions.
Experimental Protocols
Protocol 1: Establishment of Tamoxifen-Resistant (TR) MCF-7 Xenograft Model
This protocol describes the generation of a tamoxifen-resistant MCF-7 xenograft model in immunodeficient mice.
Materials:
-
MCF-7 human breast cancer cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Tamoxifen (4-hydroxytamoxifen)
-
Female athymic nude mice (4-6 weeks old)
-
17β-Estradiol pellets (0.72 mg, 60-day release)
-
Matrigel
-
Sterile PBS
-
Trypsin-EDTA
-
Hemocytometer
-
Sterile syringes and needles
Procedure:
-
Cell Culture and Development of Tamoxifen Resistance:
-
Culture MCF-7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
To induce tamoxifen resistance, gradually expose MCF-7 cells to increasing concentrations of 4-hydroxytamoxifen over several months. Start with a low concentration (e.g., 0.1 µM) and incrementally increase the concentration as the cells adapt, up to a final concentration of 1 µM.
-
Maintain the tamoxifen-resistant MCF-7 (MCF-7/TAMR) cells in media containing 1 µM 4-hydroxytamoxifen.
-
-
Preparation for Implantation:
-
One week prior to cell implantation, subcutaneously implant a 17β-estradiol pellet into the dorsal flank of each mouse to support initial tumor growth.
-
On the day of implantation, harvest MCF-7/TAMR cells using trypsin-EDTA.
-
Wash the cells with sterile PBS and perform a cell count using a hemocytometer.
-
Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 10^7 cells/mL.
-
-
Tumor Cell Implantation:
-
Anesthetize the mice according to approved institutional protocols.
-
Inject 100 µL of the cell suspension (containing 5 x 10^6 cells) subcutaneously into the mammary fat pad of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor the mice for tumor formation.
-
Once tumors are palpable, measure tumor dimensions twice weekly using digital calipers.
-
Calculate tumor volume using the formula: Volume = (Width² x Length) / 2 .
-
When tumors reach an average volume of 150-200 mm³, randomize the mice into treatment groups.
-
Protocol 2: Administration of TTC-352
This protocol outlines the preparation and oral administration of TTC-352 to xenograft-bearing mice.
Materials:
-
TTC-352
-
Vehicle (e.g., 0.5% methylcellulose in sterile water)
-
Oral gavage needles (20-22 gauge)
-
Sterile syringes
Procedure:
-
Preparation of TTC-352 Formulation:
-
Prepare a suspension of TTC-352 in the vehicle at the desired concentration (e.g., 15 mg/mL for a 1.5 mg/day dose in a 20g mouse, assuming a 100 µL gavage volume).
-
Ensure the suspension is homogenous by vortexing or sonicating before each use.
-
-
Oral Gavage Administration:
-
Administer the TTC-352 suspension or vehicle control to the mice once daily via oral gavage.
-
The volume of administration should be based on the mouse's body weight (typically 10 mL/kg).
-
Continue treatment for the duration of the study (e.g., 21-28 days).
-
Protocol 3: Assessment of TTC-352 Efficacy
This protocol details the methods for evaluating the antitumor effects of TTC-352.
Materials:
-
Digital calipers
-
Data recording software
Procedure:
-
Tumor Volume Measurement:
-
Measure tumor dimensions twice weekly throughout the treatment period.
-
Record the tumor volumes for each mouse.
-
-
Data Analysis:
-
Plot the mean tumor volume ± SEM for each treatment group over time.
-
At the end of the study, calculate the percent tumor growth inhibition (%TGI) or regression for the TTC-352 treated group compared to the vehicle control group.
-
-
Endpoint:
-
Excise the tumors for further analysis (e.g., immunohistochemistry, Western blotting).
Protocol 4: Immunohistochemistry for ERα Localization
This protocol is for the detection and localization of ERα in xenograft tumor tissues.
Materials:
-
Formalin-fixed, paraffin-embedded tumor sections
-
Xylene and ethanol series for deparaffinization and rehydration
-
Antigen retrieval buffer (e.g., citrate buffer, pH 6.0)
-
Primary antibody against ERα
-
HRP-conjugated secondary antibody
-
DAB substrate kit
-
Hematoxylin counterstain
-
Microscope
Procedure:
-
Deparaffinization and Rehydration:
-
Deparaffinize the slides in xylene and rehydrate through a graded series of ethanol to water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval in antigen retrieval buffer.
-
-
Staining:
-
Block endogenous peroxidase activity.
-
Block non-specific binding sites with a blocking serum.
-
Incubate with the primary ERα antibody overnight at 4°C.
-
Wash and incubate with the HRP-conjugated secondary antibody.
-
Develop the signal with DAB substrate.
-
Counterstain with hematoxylin.
-
-
Imaging and Analysis:
-
Dehydrate, clear, and mount the slides.
-
Examine the slides under a microscope to assess the subcellular localization (nuclear vs. extranuclear) of ERα staining in the tumor cells.
-
Protocol 5: Western Blot for UPR Markers
This protocol is for the detection of key UPR markers in tumor lysates.
Materials:
-
Tumor tissue lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against UPR markers (e.g., GRP78/BiP, p-PERK, ATF6, CHOP)
-
HRP-conjugated secondary antibodies
-
ECL substrate
-
Imaging system
Procedure:
-
Protein Extraction and Quantification:
-
Homogenize tumor tissue in RIPA buffer.
-
Quantify protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Separate protein lysates by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
-
Detection and Analysis:
-
Detect the signal using an ECL substrate and an imaging system.
-
Quantify band intensities to determine the relative expression of UPR markers.
-
Mandatory Visualizations
TTC-352 Signaling Pathway
References
- 1. MCF7 Xenograft Model - Altogen Labs [altogenlabs.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Rapid Induction of the Unfolded Protein Response and Apoptosis by Estrogen Mimic TTC-352 for the Treatment of Endocrine-Resistant Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Low Dose, Low Cost Estradiol Pellets Can Support MCF-7 Tumour Growth in Nude Mice without Bladder Symptoms - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: TTC-352 in Long-Term Estrogen-Deprived (LTED) Breast Cancer Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
TTC-352 is an orally bioavailable benzothiophene compound classified as a Selective Human Estrogen Receptor Partial Agonist (ShERPA) or a Selective Estrogen Mimic (SEM).[1][2] It is specifically designed for the treatment of Estrogen Receptor-positive (ER+) metastatic breast cancer that has developed resistance to standard-of-care endocrine therapies, such as tamoxifen or aromatase inhibitors, and CDK4/6 inhibitors.[2][3][4]
In the context of long-term estrogen deprivation (LTED), a subset of ER+ breast cancers paradoxically becomes vulnerable to estrogen-induced apoptosis.[5][6] TTC-352 leverages this vulnerability by mimicking the apoptotic effects of 17β-estradiol (E2) in endocrine-resistant cells.[3] A key advantage of TTC-352 is its favorable side-effect profile; unlike E2, it does not stimulate uterine proliferation in preclinical models, mitigating the risk of endometrial pathologies.[1][3] Preclinical and Phase I clinical data suggest that TTC-352 is a safe and effective agent for inducing tumor regression in heavily pretreated, hormone-refractory breast cancer.[4][7]
Mechanism of Action
TTC-352 exerts its antitumor effects through a multi-faceted mechanism centered on the estrogen receptor alpha (ERα).
-
ERα Binding and UPR Induction: TTC-352 binds to the ligand-binding domain of ERα.[5] This interaction stabilizes an agonist conformation, which seals the ligand-binding domain and recruits specific coactivators.[5][6] This distinct complex triggers a rapid and potent induction of the Unfolded Protein Response (UPR), a cellular stress pathway.[5] In cancer cells adapted to estrogen deprivation, the hyperactivation of the UPR leads to programmed cell death (apoptosis).[5][8]
-
ERα Translocation: Upon binding, TTC-352 promotes the translocation of ERα from the nucleus to extranuclear sites.[1] This relocalization disrupts normal nuclear ER-mediated signaling and contributes to the inhibition of tumor cell proliferation.[1]
-
Induction of DNA Damage: Recent studies indicate that TTC-352, similar to E2 in this context, induces ER-dependent DNA damage in LTED breast cancer models, further contributing to its cytotoxic effects.[8]
-
Role of PKCα: Overexpression of Protein Kinase C alpha (PKCα) is associated with tamoxifen resistance and has been identified as a potential predictive biomarker for response to TTC-352.[1][8] In a Phase I clinical trial, higher PKCα expression in the tumor stroma was associated with a trend toward longer progression-free survival, suggesting it may sensitize resistant tumors to the effects of TTC-352.[7]
Quantitative Data Summary
The following tables summarize key data from preclinical and clinical investigations of TTC-352.
Table 1: Phase I Clinical Trial (NCT03201913) Results Summary [4][7][9][10]
| Parameter | Finding |
| Patient Population | 15 patients with metastatic ER+ breast cancer, heavily pretreated with endocrine therapy and a CDK4/6 inhibitor. |
| Primary Endpoint | Maximum Tolerated Dose (MTD) was not reached. |
| Safety & Tolerability | No dose-limiting toxicities were observed. The drug was deemed safe and tolerable. |
| Recommended Phase 2 Dose | 180 mg, twice daily (BID). |
| Efficacy | Disease progression was halted in 6 of 15 patients. |
| Median Progression-Free Survival (PFS) | 58 days (95% CI = 28, 112 days). |
| Pharmacokinetics (PK) | Half-life ranged from 7.6 to 14.3 hours. |
| Biomarker Correlation | Higher PKCα expression in tumor stroma showed a trend toward longer PFS. |
Table 2: Key Preclinical Findings in LTED Models
| Model System | Experiment | Key Finding | Reference |
| LTED Breast Cancer Cell Lines (e.g., MCF-7:5C, T47D-derived) | Cell Viability / Apoptosis Assay | Induces apoptosis and inhibits growth in tamoxifen-resistant cells. | [5] |
| MCF-7/PKCα, MCF-7:5C Cells | Western Blot / qPCR | Induces UPR, downregulates ERα protein, and reduces expression of EMT-related transcripts (FOXC2). | [5][8] |
| Endocrine-Resistant Xenografts | In Vivo Efficacy Study | Causes tumor regression in xenograft models, particularly those overexpressing PKCα. | [1][3] |
| Mouse Models | Safety/Toxicity Study | Unlike E2, TTC-352 does not cause endometrial proliferation or thickening. | [1][3] |
Experimental Protocols
The following protocols are foundational for evaluating the effects of TTC-352 in LTED breast cancer models.
Protocol 1: Cell Viability and Apoptosis Assay in LTED Cells
Principle: To quantify the effect of TTC-352 on cell viability and apoptosis induction in LTED breast cancer cell lines (e.g., MCF-7:5C or tamoxifen-resistant T47D cells). Viability is assessed via metabolic activity (resazurin reduction), and apoptosis is measured by detecting phosphatidylserine externalization (Annexin V staining).[11][12][13]
Materials:
-
LTED breast cancer cell line
-
Complete culture medium (e.g., phenol red-free IMEM with 5% charcoal-stripped FBS)
-
TTC-352 (stock solution in DMSO)
-
96-well plates (clear for viability, black-walled for fluorescence)
-
Resazurin sodium salt solution (0.2 mg/mL in sterile PBS)
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed LTED cells in 96-well plates at a density of 5,000-10,000 cells/well. Allow cells to attach overnight.
-
Compound Treatment: Prepare serial dilutions of TTC-352 in culture medium. Replace the medium in the plates with the compound dilutions. Include a vehicle control (DMSO concentration matched to the highest TTC-352 dose).
-
Incubation: Incubate plates for 24, 48, and 72 hours at 37°C, 5% CO₂.
-
Viability Assessment (Resazurin Assay): a. Add 10 µL of resazurin solution to each well. b. Incubate for 2-4 hours at 37°C. c. Measure fluorescence using a microplate reader (Ex/Em ~560/590 nm).
-
Apoptosis Assessment (Annexin V Staining): a. Seed and treat cells in 6-well plates. b. After the incubation period (e.g., 72 hours), collect both adherent and floating cells. c. Wash cells with cold PBS and resuspend in 1X Binding Buffer. d. Add Annexin V-FITC and Propidium Iodide (PI) according to the kit manufacturer's protocol. e. Incubate in the dark for 15 minutes at room temperature. f. Analyze samples by flow cytometry within one hour.
Data Analysis:
-
Viability: Calculate percentage viability relative to the vehicle control. Plot dose-response curves to determine the IC₅₀ value.
-
Apoptosis: Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).
Protocol 2: Western Blot Analysis for UPR Markers and ERα
Principle: To detect changes in the protein levels of ERα and key markers of the Unfolded Protein Response (UPR) following TTC-352 treatment. Activation of the UPR is often indicated by increased expression of GRP78/BiP and phosphorylation of sensors like PERK and IRE1α.[14][15][16]
Materials:
-
LTED cells treated as in Protocol 1 (in 6-well or 10 cm dishes)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF membranes and transfer apparatus
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-ERα, anti-GRP78 (BiP), anti-p-PERK, anti-p-IRE1α, anti-CHOP, anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction: After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine protein concentration using the BCA assay.
-
Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli buffer and heat at 95°C for 5-10 minutes.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto a polyacrylamide gel and run until adequate separation is achieved.
-
Protein Transfer: Transfer proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Washing and Secondary Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash again, apply ECL substrate, and capture the chemiluminescent signal.
Data Analysis:
-
Quantify band intensities using densitometry software (e.g., ImageJ).
-
Normalize the expression of target proteins to the loading control (β-actin).
-
Compare protein levels in TTC-352-treated samples to vehicle-treated controls.
Protocol 3: Murine Xenograft Model for In Vivo Efficacy
Principle: To evaluate the antitumor efficacy of TTC-352 in an in vivo setting using an endocrine-resistant, cell-derived xenograft (CDX) model.[17][18][19]
Materials:
-
Immunocompromised mice (e.g., female ovariectomized NOD/SCID or NSG mice)
-
LTED breast cancer cells (e.g., MCF-7/PKCα)
-
Matrigel
-
TTC-352 formulation for oral gavage
-
Vehicle control (e.g., 0.5% methylcellulose)
-
Calipers for tumor measurement
-
Animal scale
Procedure:
-
Cell Implantation: Resuspend ~5 million LTED cells in a 1:1 mixture of PBS and Matrigel. Subcutaneously inject the cell suspension into the flank of each mouse.
-
Tumor Growth: Allow tumors to establish and reach a palpable size (e.g., 100-150 mm³).
-
Randomization and Treatment: Randomize mice into treatment groups (Vehicle, TTC-352 at various doses).
-
Drug Administration: Administer TTC-352 or vehicle daily via oral gavage.
-
Monitoring: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (Volume = 0.5 x Length x Width²). Monitor animal body weight and overall health as indicators of toxicity.
-
Endpoint: Continue treatment for a predefined period (e.g., 28 days) or until tumors in the control group reach a predetermined maximum size.
-
Tissue Collection: At the end of the study, euthanize mice and harvest tumors for downstream analysis (e.g., immunohistochemistry for PKCα, Ki67).
Data Analysis:
-
Plot mean tumor growth curves for each treatment group over time.
-
Calculate tumor growth inhibition (TGI) for each dose.
-
Perform statistical analysis (e.g., ANOVA) to determine the significance of treatment effects.
-
Correlate tumor response with biomarker expression (e.g., PKCα) in the harvested tissues.
References
- 1. Facebook [cancer.gov]
- 2. ttconcology.com [ttconcology.com]
- 3. ASCO – American Society of Clinical Oncology [asco.org]
- 4. Breast Cancer - TTC-352 halted progression of and is not toxic - TRIAL-IN Pharma [trial-in.com]
- 5. Rapid Induction of the Unfolded Protein Response and Apoptosis by Estrogen Mimic TTC-352 for the Treatment of Endocrine-Resistant Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Estrogen Receptor Complex to Trigger or Delay Estrogen-Induced Apoptosis in Long-Term Estrogen Deprived Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phase 1 study of TTC-352 in patients with metastatic breast cancer progressing on endocrine and CDK4/6 inhibitor therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. researchgate.net [researchgate.net]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cell Viability Assay Protocols | Thermo Fisher Scientific - SG [thermofisher.com]
- 14. benchchem.com [benchchem.com]
- 15. Methods for studying ER stress and UPR markers in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Unfolded Protein Response (UPR) Pathway and ER Stress FAQs [bio-techne.com]
- 17. Mouse models of breast cancer in preclinical research - PMC [pmc.ncbi.nlm.nih.gov]
- 18. erc.bioscientifica.com [erc.bioscientifica.com]
- 19. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for TTC-352 Treatment in PKCα-Overexpressing Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
TTC-352 is a novel, orally bioavailable selective human estrogen receptor (ER) partial agonist (ShERPA) under investigation for the treatment of estrogen receptor-positive (ER+) breast cancer, particularly in cases that have developed resistance to standard endocrine therapies.[1][2][3] A promising aspect of TTC-352's therapeutic potential is its efficacy in tumors with elevated expression of Protein Kinase C alpha (PKCα), suggesting PKCα as a potential predictive biomarker for treatment response.[3][4][5]
These application notes provide a comprehensive overview of the mechanism of action of TTC-352 and detailed protocols for evaluating its effects in PKCα-overexpressing cancer cell lines. The provided methodologies for cell viability, western blotting, and apoptosis assays are based on established techniques and findings from preclinical studies of TTC-352.
Mechanism of Action
TTC-352 acts as a partial agonist of the estrogen receptor α (ERα).[6] In endocrine-resistant breast cancer cells, particularly those with high levels of PKCα, TTC-352 has been shown to induce tumor regression.[7] Its mechanism involves binding to ERα, leading to the exit of ERα from the nucleus to extranuclear sites.[6] This interaction triggers a rapid unfolded protein response (UPR) and subsequently induces apoptosis, or programmed cell death.[2][3][8] Unlike full estrogen agonists, TTC-352 is designed to elicit these anti-tumor effects with a potentially improved side-effect profile.[2]
Data Presentation
The following tables summarize the key quantitative data regarding the activity of TTC-352.
Table 1: Preclinical Efficacy of TTC-352 in Endocrine-Resistant Breast Cancer Models
| Cell Line/Model | Cancer Type | Key Feature | Effect of TTC-352 | Reference |
| Tamoxifen-Resistant (TR) ER+ cell lines | Breast Cancer | Endocrine Resistance | Inhibition of growth in 3D spheroid cultures | |
| Multiple ER+ Breast Cancer Cell Lines | Breast Cancer | Varied Endocrine Sensitivity | Inhibition of cell growth | [1] |
| PKCα-expressing CDXs | Breast Cancer Xenograft | PKCα Expression | Induced regression |
Table 2: Clinical Pharmacokinetics of TTC-352 (Phase I Study)
| Parameter | Value | Patient Population | Reference |
| Pharmacokinetic Half-life | 7.6–14.3 hours | Metastatic breast cancer patients | [5][7] |
| Median Progression-Free Survival (PFS) | 58 days | Heavily pretreated hormone-refractory breast cancer | [5][7] |
| Recommended Phase II Dose | 180 mg twice a day | Metastatic breast cancer patients | [5] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway of TTC-352 and a typical experimental workflow for its evaluation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Rapid Induction of the Unfolded Protein Response and Apoptosis by Estrogen Mimic TTC-352 for the Treatment of Endocrine-Resistant Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ttconcology.com [ttconcology.com]
- 5. UIC breast cancer drug in first human clinical trial | UIC today [today.uic.edu]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. Rapid Induction of the Unfolded Protein Response and Apoptosis by Estrogen Mimic TTC-352 for the Treatment of Endocrine-Resistant Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Navigating TTC-352 Solubility: A Technical Guide for In Vitro Success
Technical Support & Troubleshooting Guide
This technical support center provides researchers, scientists, and drug development professionals with essential information for troubleshooting solubility issues with TTC-352 in in vitro studies. The following question-and-answer format directly addresses common challenges to ensure smooth and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing TTC-352 stock solutions for in vitro experiments?
A1: The recommended solvent for preparing TTC-352 stock solutions is dimethyl sulfoxide (DMSO).[1] TTC-352 is also soluble in chloroform and dichloromethane, though these are less commonly used for cell culture applications.[1]
Q2: What is the solubility of TTC-352 in DMSO?
A2: The solubility of TTC-352 in DMSO has been determined by suppliers. The following table summarizes the available data.
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Source |
| DMSO | 17.62 | 50 | MedChemExpress |
| DMSO | ≥ 8.81 | ≥ 25 | MedChemExpress |
Q3: I am observing precipitation when diluting my TTC-352 DMSO stock solution in aqueous media. What could be the cause and how can I prevent this?
A3: Precipitation upon dilution of a DMSO stock solution into aqueous buffers or cell culture media is a common issue for hydrophobic compounds like TTC-352. This typically occurs when the concentration of the compound exceeds its solubility limit in the final aqueous solution.
Troubleshooting Steps:
-
Reduce Final Concentration: The effective concentration of TTC-352 in many cell-based assays is in the low micromolar range (e.g., 1 µM).[2] Ensure your final concentration is well below the solubility limit in your culture medium.
-
Stepwise Dilution: Avoid adding the concentrated DMSO stock directly to a large volume of aqueous media. Instead, perform serial dilutions in your cell culture medium.
-
Vortexing/Mixing: Ensure thorough mixing immediately after adding the TTC-352 stock to the media to facilitate dissolution.
-
Warm the Media: Gently warming the cell culture media to 37°C before adding the compound can sometimes improve solubility.
-
Lower DMSO Stock Concentration: If precipitation persists, consider preparing a less concentrated DMSO stock solution.
Q4: What is the maximum recommended final concentration of DMSO in my cell culture experiments?
A4: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should be kept as low as possible, typically below 0.5%. Many cell lines can tolerate up to 1% DMSO, but it is crucial to include a vehicle control (media with the same final concentration of DMSO without TTC-352) in your experiments to account for any potential effects of the solvent itself.
Q5: How should I store my TTC-352 stock solution?
A5: For long-term storage, TTC-352 powder should be stored at -20°C. Once dissolved in DMSO, the stock solution should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C.
Experimental Protocols
Protocol 1: Preparation of a 10 mM TTC-352 Stock Solution in DMSO
Materials:
-
TTC-352 powder (Molecular Weight: 352.38 g/mol )
-
Anhydrous/molecular sieve-treated DMSO
-
Sterile microcentrifuge tubes
Procedure:
-
Weighing: Accurately weigh out 3.52 mg of TTC-352 powder and place it in a sterile microcentrifuge tube.
-
Dissolving: Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the TTC-352 powder.
-
Solubilization: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.
-
Storage: Aliquot the 10 mM stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C.
Protocol 2: Dilution of TTC-352 for Cell Culture Experiments (Example for a 1 µM Final Concentration)
Materials:
-
10 mM TTC-352 in DMSO stock solution
-
Pre-warmed (37°C) cell culture medium
-
Sterile tubes for dilution
Procedure:
-
Intermediate Dilution (Optional but Recommended): Prepare a 1 mM intermediate stock by diluting the 10 mM stock solution 1:10 in cell culture medium (e.g., add 10 µL of 10 mM stock to 90 µL of media). Mix well by gentle pipetting.
-
Final Dilution: Prepare the final 1 µM working solution by diluting the 1 mM intermediate stock 1:1000 in cell culture medium. For example, add 1 µL of the 1 mM intermediate stock to 999 µL of pre-warmed cell culture medium.
-
Vehicle Control: Prepare a vehicle control with the same final concentration of DMSO as your experimental samples. In this example, the final DMSO concentration would be 0.01%.
-
Application to Cells: Remove the existing media from your cell culture plates and replace it with the media containing the final concentration of TTC-352 or the vehicle control.
Mandatory Visualizations
Signaling Pathway of TTC-352 in Endocrine-Resistant Breast Cancer
References
managing off-target effects of TTC-352 in experiments
Welcome to the technical support center for TTC-352. This resource is designed to assist researchers, scientists, and drug development professionals in managing potential off-target effects and troubleshooting common issues during in vitro and in vivo experiments with TTC-352.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for TTC-352?
A1: TTC-352 is a selective human estrogen receptor partial agonist (ShERPA).[1][2] It functions by mimicking 17β-estradiol (E2), binding to the estrogen receptor-alpha (ERα) in the nucleus of cancer cells.[3] This binding event triggers the translocation of ERα to extranuclear sites, which disrupts normal ER-mediated signaling and inhibits the proliferation of ER-positive tumor cells.[3] A key aspect of its anti-tumor activity is the rapid induction of the unfolded protein response (UPR) and apoptosis.[4]
Q2: What are the known side effects of TTC-352 observed in clinical trials?
A2: A Phase 1 clinical trial of TTC-352 in patients with metastatic breast cancer reported manageable safety and early evidence of antitumor activity.[1][5] Observed grade 3 toxicities included asymptomatic pulmonary embolism, diarrhea, and myalgia, as well as elevations in aspartate transaminase. One instance of grade 4 gamma-glutamyltransferase elevation was also noted.[1] It is important to note that no dose-limiting toxicity was observed in this study.[1]
Q3: How does TTC-352 differ from other selective estrogen receptor modulators (SERMs) like tamoxifen?
A3: While both TTC-352 and tamoxifen are classified as SERMs, their mechanisms and effects can differ. TTC-352 is described as a selective estrogen mimic and a weak full agonist of ERα, whereas tamoxifen acts as a partial agonist/antagonist.[4][6] Preclinical studies have suggested that TTC-352 may have a reduced risk of causing uterine cancer compared to tamoxifen.[7] Furthermore, TTC-352 has shown efficacy in cancers that have developed resistance to standard-of-care drugs like tamoxifen and aromatase inhibitors.[7]
Q4: What is the role of Protein Kinase C alpha (PKCα) in relation to TTC-352?
A4: Overexpression of PKCα has been linked to tamoxifen resistance in breast cancer.[6] Preclinical models and clinical trial data suggest that higher PKCα expression may be a predictive biomarker for a positive response to TTC-352.[1][7] In tamoxifen-resistant cells with high PKCα levels, TTC-352 has been shown to inhibit a novel epithelial-mesenchymal transition (EMT) pathway, thereby reducing the migratory potential of these cells.[6][8]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Inconsistent anti-proliferative effects in ER+ cell lines. | Cell line-specific differences in ERα expression and co-regulator proteins. | Confirm ERα expression levels in your cell line using Western blot or qPCR. Test a panel of ER+ cell lines to identify the most sensitive model. |
| Mycoplasma contamination affecting cellular response. | Routinely test cell cultures for mycoplasma contamination using a PCR-based kit.[9] | |
| Suboptimal concentration of TTC-352. | Perform a dose-response curve to determine the optimal concentration for your specific cell line and assay. | |
| Unexpected changes in gene expression unrelated to known ERα targets. | Potential off-target effects or activation of non-canonical ERα signaling pathways. | Use an ERα antagonist (e.g., fulvestrant) in parallel with TTC-352 to confirm that the observed effects are ERα-dependent. Perform RNA-seq to identify affected pathways and compare to known TTC-352-regulated genes. |
| Difficulty in detecting ERα translocation to the cytoplasm. | Insufficient incubation time or imaging technique limitations. | Optimize the incubation time with TTC-352 (e.g., time-course experiment). Use high-resolution confocal microscopy for imaging. Ensure your cell line expresses sufficient levels of ERα for detection. |
| Precipitation of TTC-352 in cell culture media. | Poor solubility of the compound in aqueous solutions. | Prepare a high-concentration stock solution in an appropriate solvent (e.g., DMSO) and dilute it fresh into pre-warmed media for each experiment. Ensure the final solvent concentration is low (typically <0.1%) to avoid toxicity.[10] |
Experimental Protocols
Protocol 1: Western Blot for ERα Downregulation
This protocol is adapted from studies demonstrating TTC-352's effect on ERα protein levels.[11]
-
Cell Culture and Treatment: Plate ER+ breast cancer cells (e.g., MCF-7, T47D) and allow them to adhere overnight. Treat cells with TTC-352 at various concentrations and time points (e.g., 24, 48, 72 hours). Include a vehicle control (e.g., DMSO) and a positive control for ERα degradation (e.g., fulvestrant).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against ERα overnight at 4°C. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Protocol 2: Cell Viability Assay (MTT Assay)
This is a general protocol to assess the effect of TTC-352 on cell proliferation.
-
Cell Plating: Seed ER+ breast cancer cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Treatment: Treat the cells with a serial dilution of TTC-352. Include a vehicle control and a positive control for cytotoxicity.
-
Incubation: Incubate the plate for the desired duration (e.g., 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Signaling Pathways and Workflows
Caption: Mechanism of action of TTC-352 in ER+ breast cancer cells.
Caption: A logical workflow for troubleshooting inconsistent experimental results.
References
- 1. Phase 1 study of TTC-352 in patients with metastatic breast cancer progressing on endocrine and CDK4/6 inhibitor therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ttconcology.com [ttconcology.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Rapid Induction of the Unfolded Protein Response and Apoptosis by Estrogen Mimic TTC-352 for the Treatment of Endocrine-Resistant Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. UIC breast cancer drug in first human clinical trial | UIC today [today.uic.edu]
- 8. TTC-352 / TTC Oncology, Lantern Pharma [delta.larvol.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Rapid Induction of the Unfolded Protein Response and Apoptosis by Estrogen Mimic TTC-352 for the Treatment of Endocrine-Resistant Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing TTC-352 Dosage in Preclinical Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with TTC-352 in preclinical models.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of TTC-352?
A1: TTC-352 is an orally bioavailable selective human estrogen receptor alpha (ERα) partial agonist (ShERPA).[1] It is designed to mimic the effects of estradiol (E2) in causing tumor regression in endocrine-resistant breast cancers.[2] TTC-352 binds to ERα, leading to the recruitment of coactivators and triggering a rapid unfolded protein response (UPR) and apoptosis in cancer cells.[3][4] This mechanism is distinct from that of tamoxifen and aromatase inhibitors.[3]
Q2: What is a recommended starting dose for in vivo efficacy studies?
A2: A definitive minimum effective dose (MED) for TTC-352 in various preclinical models has not been widely published. However, preclinical studies in rats have shown that oral administration of doses at 30, 100, and 300 mg/kg/day for seven days were generally well-tolerated.[2] For initial efficacy studies, a dose-range finding study is recommended, starting with doses lower than the maximum tolerated dose (MTD) and escalating to determine the optimal dose for tumor regression.
Q3: What is the maximum tolerated dose (MTD) of TTC-352 in common preclinical models?
A3: The MTD of TTC-352 has been determined in rats and dogs. In female Sprague-Dawley rats, the MTD was found to be 1000 mg/kg for a single oral dose.[2] In a 7-day repeated-dose study, 300 mg/kg/day in rats and 150 mg/kg/day in dogs were well-tolerated.[2]
Q4: What is a suitable vehicle for the oral administration of TTC-352?
A4: While specific vehicle formulations for preclinical studies of TTC-352 are not detailed in the available literature, for oral gavage of poorly water-soluble compounds like TTC-352, common vehicles include aqueous suspensions containing suspending agents like carboxymethylcellulose (CMC) and a surfactant such as Polysorbate 80 (Tween® 80). A typical formulation might be 0.5% CMC with 0.1% Tween® 80 in sterile water. It is crucial to assess the stability and homogeneity of the TTC-352 formulation in the chosen vehicle before administration.
Q5: What are the expected outcomes of TTC-352 treatment in preclinical models of endocrine-resistant breast cancer?
A5: In preclinical models of tamoxifen-resistant (TR) breast cancer, TTC-352 has been shown to inhibit the growth of ER+ breast cancer cells and cause tumor regression.[1][2] It is designed to be effective in cancers that have grown resistant to standard-of-care endocrine therapies.[3]
Troubleshooting Guides
Problem 1: No significant tumor regression is observed after TTC-352 administration.
| Possible Cause | Troubleshooting Steps |
| Suboptimal Dose | The administered dose may be below the minimum effective dose (MED). Perform a dose-response study with a wider range of doses, including higher concentrations approaching the MTD. |
| Inadequate Drug Exposure | Issues with formulation or administration may lead to poor bioavailability. Verify the stability and homogeneity of the TTC-352 formulation. Ensure proper oral gavage technique to avoid misdosing. Consider pharmacokinetic studies to assess plasma concentrations of TTC-352. |
| Model Resistance | The specific preclinical model (e.g., cell line, patient-derived xenograft) may be inherently resistant to TTC-352. Confirm the ERα expression and status in your tumor model. Consider testing in a different, validated model of endocrine-resistant breast cancer. |
| Insufficient Treatment Duration | The treatment period may be too short to induce a significant response. Extend the duration of the study, monitoring for tumor growth and any potential toxicities. |
Problem 2: Signs of toxicity are observed in the animals.
| Possible Cause | Troubleshooting Steps |
| Dose is too high | The administered dose may be exceeding the MTD for the specific animal strain or model. Reduce the dose to a lower, previously tolerated level. |
| Vehicle Toxicity | The vehicle used for formulation may be causing adverse effects. Administer a vehicle-only control group to assess for any vehicle-related toxicity. If toxicity is observed, consider alternative, well-tolerated vehicles. |
| Improper Gavage Technique | Injury from oral gavage can cause distress and other adverse effects. Ensure all personnel are properly trained in oral gavage techniques. Monitor animals closely after dosing for any signs of distress or injury. |
| Compound-Specific Toxicity | TTC-352 may have off-target effects leading to toxicity. Monitor for common side effects associated with selective estrogen receptor modulators (SERMs), such as changes in body weight, uterine weight, and general clinical signs. Perform regular health checks and consider blood work to monitor for organ toxicity. |
Data Presentation
Table 1: Preclinical Maximum Tolerated Dose (MTD) and Tolerability of TTC-352
| Species | Dosing Regimen | Dose | Observations | Reference |
| Rat (Sprague-Dawley) | Single Oral Dose | 200, 300, 600, 1000, 2000 mg/kg | MTD in females was 1000 mg/kg. Well-tolerated at 200, 300, and 600 mg/kg. | [2] |
| Rat (Sprague-Dawley) | 7-Day Repeated Oral Dose | 30, 100, 300 mg/kg/day | Generally well-tolerated in both sexes. | [2] |
| Dog | Single Oral Dose | 50, 100, 200 mg/kg | MTD range-finding study performed. | [2] |
| Dog | 7-Day Repeated Oral Dose | 15, 75, 150 mg/kg/day | Generally well-tolerated in both sexes. | [2] |
Experimental Protocols
Protocol 1: In Vivo Efficacy Study of TTC-352 in an ER+ Breast Cancer Xenograft Model
-
Animal Model: Female immunodeficient mice (e.g., NOD/SCID or athymic nude) aged 6-8 weeks.
-
Cell Line: MCF-7 or a tamoxifen-resistant derivative.
-
Tumor Implantation: Inject 1 x 10^6 to 5 x 10^6 cells subcutaneously into the flank or mammary fat pad.
-
Tumor Growth Monitoring: Allow tumors to reach a palpable size (e.g., 100-150 mm³).
-
Randomization: Randomize animals into treatment and control groups (n=8-10 per group).
-
TTC-352 Formulation: Prepare a suspension of TTC-352 in a suitable vehicle (e.g., 0.5% CMC, 0.1% Tween® 80 in sterile water). Ensure the formulation is homogenous.
-
Dosing: Administer TTC-352 daily via oral gavage at predetermined doses (e.g., 10, 30, 100 mg/kg). The control group should receive the vehicle only.
-
Monitoring:
-
Measure tumor volume with calipers 2-3 times per week.
-
Record animal body weight 2-3 times per week.
-
Monitor for any clinical signs of toxicity.
-
-
Endpoint: Continue treatment for a predefined period (e.g., 21-28 days) or until tumors in the control group reach a predetermined maximum size.
-
Analysis: At the end of the study, euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).
Mandatory Visualizations
Caption: TTC-352 binds to ERα, leading to apoptosis via the UPR pathway.
Caption: A stepwise workflow for optimizing TTC-352 dosage in preclinical studies.
Caption: A decision tree for troubleshooting unexpected outcomes in TTC-352 in vivo studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. ascopubs.org [ascopubs.org]
- 3. Rapid Induction of the Unfolded Protein Response and Apoptosis by Estrogen Mimic TTC-352 for the Treatment of Endocrine-Resistant Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rapid Induction of the Unfolded Protein Response and Apoptosis by Estrogen Mimic TTC-352 for the Treatment of Endocrine-Resistant Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to TTC-352 in Cancer Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with TTC-352. The information is designed to address specific issues that may be encountered during experiments aimed at understanding and overcoming resistance to this novel selective human estrogen receptor partial agonist (ShERPA).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of TTC-352?
TTC-352 is a selective human estrogen receptor (ER) partial agonist. It is designed to treat metastatic ER+ breast cancers that have developed resistance to other endocrine therapies, such as tamoxifen or aromatase inhibitors[1][2]. Its primary mechanism of action involves binding to the estrogen receptor-alpha (ERα), which leads to the induction of the unfolded protein response (UPR) and subsequent apoptosis (programmed cell death) in cancer cells[3]. Unlike tamoxifen, TTC-352 has been shown to cause complete tumor regression in preclinical models and may have a reduced risk of uterine cancer development[1].
Q2: In which cancer cell lines is TTC-352 expected to be effective?
TTC-352 is primarily effective in estrogen receptor-positive (ER+) breast cancer cell lines, particularly those that have acquired resistance to other endocrine therapies[2][4]. Preclinical studies have demonstrated its ability to inhibit the growth of various ER+ breast cancer cell lines[4].
Q3: What is the potential role of Protein Kinase C alpha (PKCα) in TTC-352 sensitivity?
Overexpression of PKCα has been observed in breast cancers that have developed resistance to hormone therapy[1]. Preclinical studies suggest that elevated PKCα expression may be a predictive biomarker for a positive response to estrogen mimics like TTC-352[1][2]. Therefore, cell lines or patient-derived xenografts with high PKCα levels may exhibit greater sensitivity to TTC-352.
Q4: Has TTC-352 been evaluated in clinical trials?
Yes, a Phase I clinical trial of TTC-352 has been completed in patients with metastatic breast cancer that has progressed on endocrine therapy[5][6]. The trial established the safety of the drug and demonstrated encouraging efficacy in heavily pretreated patients[2][6]. The recommended dose for further testing was determined to be 180mg twice daily[5].
Troubleshooting Guide: Investigating Reduced Sensitivity to TTC-352
This guide provides a structured approach to troubleshooting experiments where cancer cells exhibit reduced sensitivity or acquired resistance to TTC-352.
Problem 1: Cultured cancer cells show decreased sensitivity to TTC-352 compared to published data.
| Possible Cause | Suggested Troubleshooting Steps |
| Cell Line Integrity and Passage Number | Verify the identity of the cell line using short tandem repeat (STR) profiling. High passage numbers can lead to genetic drift and altered phenotypes. It is advisable to use cells within a limited passage range from the original stock. |
| Mycoplasma Contamination | Regularly test cell cultures for mycoplasma contamination, as it can significantly alter cellular responses to drugs. |
| Experimental Conditions | Ensure consistency in experimental parameters such as cell seeding density, media composition (including serum batch), and incubation times. |
| Drug Potency | Confirm the concentration and stability of the TTC-352 stock solution. Perform a dose-response curve to determine the half-maximal inhibitory concentration (IC50) in your specific cell line and compare it to expected values. |
Problem 2: Developing a TTC-352 resistant cell line for in vitro studies.
| Experimental Step | Detailed Protocol |
| Cell Line Selection | Start with a well-characterized ER+ breast cancer cell line known to be initially sensitive to TTC-352 (e.g., a tamoxifen-resistant MCF-7 subline)[7][8]. |
| Dose Escalation | Begin by treating the cells with a low concentration of TTC-352 (e.g., near the IC20). Gradually increase the concentration in a stepwise manner as the cells adapt and resume proliferation[7][9]. |
| Clonal Selection | Once a resistant population is established, consider single-cell cloning to isolate and characterize individual resistant clones, as resistance mechanisms can be heterogeneous. |
| Characterization of Resistant Phenotype | Confirm the resistant phenotype by comparing the IC50 of the resistant line to the parental line. Investigate the stability of the resistant phenotype by culturing the cells in the absence of TTC-352 for several passages and then re-challenging them with the drug. |
Problem 3: Investigating the molecular mechanisms of acquired TTC-352 resistance.
Based on the known mechanism of TTC-352 and common patterns of endocrine therapy resistance, the following are plausible mechanisms to investigate.
| Potential Resistance Mechanism | Experimental Approach to Investigate |
| Alterations in the Estrogen Receptor (ESR1) | Sequence the ESR1 gene in resistant cells to identify potential mutations in the ligand-binding domain. While TTC-352 may be effective against some ESR1 mutations, novel mutations could confer resistance. |
| Modulation of the Unfolded Protein Response (UPR) Pathway | Analyze the expression and activation status of key UPR proteins (e.g., GRP78/BiP, IRE1α, PERK, ATF6) in sensitive versus resistant cells using Western blotting or qPCR. Changes in this pathway could allow cells to evade TTC-352-induced apoptosis. |
| Changes in PKCα Signaling | Since high PKCα may predict sensitivity, assess PKCα expression and activity in your resistant model. Downregulation or altered signaling downstream of PKCα could contribute to resistance. |
| Activation of Bypass Signaling Pathways | Investigate the activation of alternative pro-survival pathways, such as the PI3K/Akt/mTOR or MAPK pathways, which are common mechanisms of resistance to targeted therapies. |
Data Presentation: Summary of Preclinical and Clinical Findings
Table 1: TTC-352 Phase I Clinical Trial Overview [5][6]
| Parameter | Details |
| Study Population | Patients with ER+ metastatic breast cancer who have progressed on at least two lines of endocrine therapy, including a CDK4/CDK6 inhibitor. |
| Primary Objective | Determine the Maximum Tolerated Dose (MTD). |
| Key Findings | TTC-352 demonstrated manageable safety and early signs of clinical activity. |
| Pharmacokinetics | Half-life of 7.6-14.3 hours. High intra- and inter-individual variability in drug exposure (AUC). |
| Adverse Events (Grade 1) | Diarrhea, hot flashes, abdominal pain, nausea, vomiting, headache, myalgia. |
| Recommended Phase II Dose | 180mg twice a day (BID). |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of TTC-352 (and/or other compounds) for the desired duration (e.g., 72-96 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control and plot the dose-response curve to determine the IC50 value.
Protocol 2: Western Blotting for Signaling Pathway Analysis
-
Cell Lysis: Treat cells with TTC-352 for the desired time points. Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature the protein samples and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies against target proteins (e.g., ERα, p-IRE1α, GRP78, PKCα, p-Akt, p-ERK, and a loading control like β-actin or GAPDH).
-
Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry: Quantify the band intensities and normalize to the loading control to compare protein expression levels between samples.
Mandatory Visualizations
Caption: Simplified signaling pathway of TTC-352 inducing apoptosis.
Caption: Experimental workflow for developing and characterizing TTC-352 resistant cells.
Caption: Plausible logical relationships leading to TTC-352 resistance.
References
- 1. UIC breast cancer drug in first human clinical trial | UIC today [today.uic.edu]
- 2. ttconcology.com [ttconcology.com]
- 3. Rapid Induction of the Unfolded Protein Response and Apoptosis by Estrogen Mimic TTC-352 for the Treatment of Endocrine-Resistant Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Phase 1 study of TTC-352 in patients with metastatic breast cancer progressing on endocrine and CDK4/6 inhibitor therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ijsra.net [ijsra.net]
- 8. A multidrug-resistant MCF-7 human breast cancer cell line which exhibits cross-resistance to antiestrogens and hormone-independent tumor growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: TTC-352 Animal Pharmacokinetics
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with TTC-352 in animal models.
Frequently Asked Questions (FAQs)
Q1: What is TTC-352 and what is its primary mechanism of action?
A1: TTC-352 is an orally bioavailable selective human estrogen receptor alpha (ERα) partial agonist (ShERPA).[1][2] Its primary mechanism involves binding to ERα, which leads to the translocation of the receptor from the nucleus to extranuclear sites.[2] This disrupts normal ER-mediated signaling pathways, inhibiting the proliferation of ER-positive tumor cells.[1] Furthermore, TTC-352 has been shown to induce the unfolded protein response (UPR) and apoptosis in cancer cells, contributing to its anti-tumor effects.[3][4]
Q2: In which animal species has the pharmacokinetics of TTC-352 been studied?
A2: Preclinical pharmacokinetic and toxicokinetic studies for TTC-352 have been conducted in Sprague-Dawley rats and dogs.[1]
Q3: What is the rationale for the high intra- and inter-individual pharmacokinetic variability observed with TTC-352 in human studies, and is this expected in animal models as well?
A3: Human Phase I clinical trials have reported high intra- and inter-individual variability for the area under the curve (AUC) of TTC-352.[5] While the specific reasons for this variability are not fully elucidated in the available literature, such variations in pharmacokinetics can be influenced by a multitude of factors. These can include genetic differences in drug-metabolizing enzymes and transporters, physiological factors like gastrointestinal motility and pH, and the formulation of the drug itself. High variability is not uncommon for orally administered drugs and can also be anticipated in animal studies. Researchers should, therefore, aim to include a sufficient number of animals per group to account for this potential variability and ensure robust data analysis.
Q4: Is there a known biomarker to predict response to TTC-352?
A4: Yes, overexpression of protein kinase C alpha (PKCα) has been identified as a potential predictive biomarker for a positive response to TTC-352.[6] Studies have observed that breast cancers resistant to hormone therapy often exhibit elevated PKCα expression.[7]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| High variability in plasma concentrations between animals in the same dose group. | 1. Inconsistent oral dosing administration. 2. Differences in food consumption (if not fasted). 3. Individual differences in absorption, metabolism, or excretion. | 1. Ensure consistent gavage technique and vehicle volume for all animals. 2. For oral studies, consider fasting animals overnight to reduce variability in gastric emptying and food effects on absorption.[8] 3. Increase the number of animals per group to improve statistical power and account for inherent biological variability. |
| Lower than expected plasma exposure (AUC and Cmax). | 1. Poor solubility or dissolution of the compound from the formulation. 2. Rapid metabolism in the gut wall or liver (first-pass effect). 3. Issues with the analytical method. | 1. Review the formulation of TTC-352. For preclinical studies, consider using a solubilizing vehicle if not already in use.[9] 2. Conduct in vitro metabolism studies using liver microsomes from the relevant species to assess metabolic stability.[10] 3. Verify the accuracy and precision of the analytical method (e.g., LC-MS/MS) with appropriate quality control samples.[11][12] |
| Difficulty in establishing a clear dose-proportionality in pharmacokinetic parameters. | 1. Saturation of absorption mechanisms at higher doses. 2. Non-linear metabolism (enzyme saturation or induction). 3. Limited solubility at higher concentrations in the gastrointestinal tract. | 1. Analyze pharmacokinetic data across a wide range of doses to identify non-linearities. 2. Investigate the metabolic pathways of TTC-352 to identify potential saturable enzymes.[13] 3. Assess the solubility of TTC-352 in biorelevant media. |
Data Presentation
Toxicokinetic Study Dosing in Animals
While specific pharmacokinetic parameters such as AUC, Cmax, and half-life from preclinical animal studies are not publicly available in detail, the dosing regimens from a maximum tolerated dose (MTD) and toxicokinetics study have been reported.[1]
| Species | Study Type | Dose Levels | Route of Administration | Observations |
| Sprague-Dawley Rat | Single Dose MTD | 200, 300, 600, 1000, 2000 mg/kg | Oral Gavage | MTD in females was 1000 mg/kg. Doses up to 600 mg/kg were well tolerated.[1] |
| 7-Day Repeated Dose | 30, 100, 300, 1000 mg/kg/day | Oral Gavage | Doses of 30, 100, and 300 mg/kg/day were generally well tolerated in both sexes.[1] | |
| Dog | Single Dose MTD Range Finding | 50, 100, 200 mg/kg | Oral (Gelatin Capsules) | Information on tolerability at these single doses is not detailed in the available abstract.[1] |
| 7-Day Repeated Dose | 15, 75, 150 mg/kg/day | Oral (Gelatin Capsules) | Doses were generally well tolerated in both sexes.[1] |
This data is sourced from an abstract and a full publication with detailed pharmacokinetic parameters was not available.[1]
Experimental Protocols
General Protocol for Oral Dosing in Rodents
This is a generalized protocol based on common practices in preclinical pharmacokinetic studies.[8]
-
Animal Model: Male and female Sprague-Dawley rats.
-
Acclimation: Animals should be acclimated for a minimum of one week prior to the study.
-
Housing: House animals in appropriate caging with controlled temperature, humidity, and light-dark cycles.
-
Fasting: Fast animals overnight (approximately 12-16 hours) before oral administration to minimize food-related variability in absorption. Water should be available ad libitum.
-
Formulation Preparation: Prepare the TTC-352 formulation at the desired concentrations in a suitable vehicle.
-
Dosing: Administer TTC-352 via oral gavage using a suitable gavage needle. The volume should be based on the most recent body weight of the animal.
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose) into tubes containing an appropriate anticoagulant (e.g., EDTA).
-
Plasma Processing: Centrifuge the blood samples to separate plasma. Store plasma samples at -80°C until analysis.
-
Bioanalysis: Analyze the concentration of TTC-352 in plasma samples using a validated bioanalytical method, typically Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[11][12]
Conceptual Bioanalytical Method: LC-MS/MS
While a specific published method for TTC-352 was not found, a typical LC-MS/MS method for a small molecule like TTC-352 in plasma would involve:[14][15][16]
-
Sample Preparation: Protein precipitation of plasma samples (e.g., with acetonitrile) followed by centrifugation to remove precipitated proteins. An internal standard would be added prior to this step.
-
Chromatographic Separation: Use of a C18 reverse-phase HPLC column with a gradient elution using mobile phases such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for TTC-352 and its internal standard would be optimized for sensitive and selective detection.
-
Quantification: A calibration curve would be prepared by spiking known concentrations of TTC-352 into blank plasma to quantify the concentrations in the study samples.
Signaling Pathway Visualization
Caption: TTC-352 binds to ERα, leading to inhibition of proliferation and induction of apoptosis.
Caption: Experimental workflow for a typical animal pharmacokinetic study.
References
- 1. ascopubs.org [ascopubs.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Rapid Induction of the Unfolded Protein Response and Apoptosis by Estrogen Mimic TTC-352 for the Treatment of Endocrine-Resistant Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phase 1 study of TTC-352 in patients with metastatic breast cancer progressing on endocrine and CDK4/6 inhibitor therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. New Breast Cancer Drug Shows Promise in Halting Disease Progression - BioSpace [biospace.com]
- 8. downstate.edu [downstate.edu]
- 9. Use of Preclinical Dog Studies and Absorption Modeling to Facilitate Late Stage Formulation Bridging for a BCS II Drug Candidate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. fda.gov [fda.gov]
- 11. Development and validation of a liquid chromatography-mass spectrometry assay for quantification of Z- and E- isomers of endoxifen and its metabolites in plasma from women with estrogen receptor positive breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. promise-proteomics.com [promise-proteomics.com]
- 13. Prediction of SPT-07A Pharmacokinetics in Rats, Dogs, and Humans Using a Physiologically-Based Pharmacokinetic Model and In Vitro Data - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scienceopen.com [scienceopen.com]
- 15. Recent developments in mass-spectrometry-based targeted proteomics of clinical cancer biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Development and Validation of Targeted Metabolomics Methods Using Liquid Chromatography–Tandem Mass Spectrometry (LC-MS/MS) for the Quantification of 235 Plasma Metabolites | MDPI [mdpi.com]
Technical Support Center: Identifying Biomarkers for TTC-352 Sensitivity
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for identifying biomarkers of sensitivity to TTC-352, a selective human estrogen receptor partial agonist (ShERPA).
Frequently Asked Questions (FAQs)
Q1: What is TTC-352 and what is its primary mechanism of action?
A1: TTC-352 is an orally bioavailable selective human estrogen receptor (ER) α partial agonist (ShERPA).[1] It is being investigated for the treatment of endocrine-resistant ER-positive breast cancer. Its primary mechanism of action involves binding to ERα, which triggers a rapid induction of the Unfolded Protein Response (UPR) and subsequent apoptosis (programmed cell death) in cancer cells.[2]
Q2: What is the primary putative biomarker for TTC-352 sensitivity?
A2: The primary biomarker being investigated for predicting sensitivity to TTC-352 is the expression level of Protein Kinase C alpha (PKCα).[3] Preclinical and clinical studies suggest that higher levels of PKCα may be associated with a better response to TTC-352.[4]
Q3: In which types of breast cancer cell lines has TTC-352 shown activity?
A3: TTC-352 has demonstrated a full agonist action, similar to 17β-estradiol (E2), in a variety of breast cancer cell lines. These include models of estrogen-dependent, estrogen-independent, endocrine-sensitive, and endocrine-resistant breast cancer.[2]
Q4: Does TTC-352 have off-target effects I should be aware of in my experiments?
A4: While TTC-352 is designed as a selective ERα partial agonist, it is crucial to include appropriate controls in your experiments to monitor for any potential off-target effects. This can include using ERα-negative cell lines or employing ERα knockdown models.
Q5: What are the key signaling pathways activated by TTC-352?
A5: TTC-352 treatment leads to the activation of the Unfolded Protein Response (UPR). Specifically, it activates the PERK (protein kinase RNA-like endoplasmic reticulum kinase) and IRE1α (inositol-requiring enzyme 1α) arms of the UPR, leading to downstream signaling cascades that promote apoptosis.[2]
Troubleshooting Guides
Cell Viability Assays
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability between replicate wells | 1. Inconsistent cell seeding density.2. Edge effects in multi-well plates.3. Incomplete dissolution of TTC-352 in culture medium. | 1. Ensure a single-cell suspension before seeding. Use a calibrated pipette and mix the cell suspension frequently.2. Avoid using the outermost wells of the plate, or fill them with sterile PBS or media to maintain humidity.3. Ensure TTC-352 is fully dissolved in the vehicle (e.g., DMSO) before further dilution in culture medium. Vortex thoroughly. |
| No significant decrease in cell viability with TTC-352 treatment | 1. Cell line is resistant to TTC-352.2. Sub-optimal drug concentration or incubation time.3. Low or absent expression of PKCα. | 1. Confirm the ERα status of your cell line. Consider testing a positive control cell line known to be sensitive to TTC-352.2. Perform a dose-response and time-course experiment to determine the optimal concentration and duration of treatment.3. Assess PKCα expression levels by Western Blot. |
| Unexpectedly high cell death in control (vehicle-treated) wells | 1. Vehicle (e.g., DMSO) concentration is too high.2. Poor cell health prior to the experiment. | 1. Ensure the final concentration of the vehicle is non-toxic to the cells (typically ≤ 0.1% for DMSO). Run a vehicle-only toxicity control.2. Use cells in the logarithmic growth phase and ensure high viability before starting the experiment. |
Western Blotting for PKCα
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or weak PKCα band | 1. Low abundance of PKCα in the cell line.2. Insufficient protein loading.3. Inefficient antibody binding. | 1. Use a positive control cell lysate known to express high levels of PKCα. Increase the amount of protein loaded onto the gel.2. Perform a protein quantification assay (e.g., BCA) to ensure adequate and equal protein loading.3. Optimize primary antibody concentration and incubation time (e.g., overnight at 4°C). Ensure the secondary antibody is appropriate for the primary antibody. |
| High background on the blot | 1. Insufficient blocking.2. Antibody concentration is too high.3. Inadequate washing. | 1. Increase blocking time (e.g., 1-2 hours at room temperature) or try a different blocking agent (e.g., 5% BSA or non-fat milk in TBST).2. Perform a titration of the primary and secondary antibodies to determine the optimal concentrations.3. Increase the number and duration of washes with TBST between antibody incubations. |
| Non-specific bands | 1. Primary antibody is not specific enough.2. Protein degradation. | 1. Use a highly validated antibody for PKCα. Run appropriate controls, including a negative control cell lysate.2. Prepare cell lysates with protease and phosphatase inhibitors. Keep samples on ice or at 4°C during preparation. |
Apoptosis Assays (Annexin V Staining)
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High percentage of Annexin V positive cells in the negative control group | 1. Mechanical stress during cell harvesting.2. Cells were overgrown or unhealthy before treatment. | 1. Handle cells gently. Use a non-enzymatic cell dissociation buffer for adherent cells if possible.2. Ensure cells are in the logarithmic growth phase and have high viability before starting the experiment. |
| No significant increase in apoptosis after TTC-352 treatment | 1. Insufficient drug concentration or treatment duration.2. Apoptotic cells may have detached and were lost during washing steps. | 1. Optimize TTC-352 concentration and incubation time. A time-course experiment is recommended.2. Collect the supernatant containing detached cells and combine it with the adherent cells before staining. |
| High percentage of necrotic (Annexin V and Propidium Iodide double-positive) cells | 1. The drug concentration is too high, leading to rapid cell death.2. The incubation period is too long, and early apoptotic cells have progressed to late apoptosis/necrosis. | 1. Perform a dose-response experiment to find a concentration that induces apoptosis without causing excessive necrosis.2. Conduct a time-course experiment to identify the optimal time point for detecting early apoptosis. |
Data Presentation
TTC-352 EC50 Values in Various Breast Cancer Cell Lines
The following table summarizes the half-maximal effective concentration (EC50) of TTC-352 in different breast cancer cell line models. This data is derived from cell viability assays.[2]
| Cell Line | Model Type | EC50 (nM) |
| MCF-7:WS8 | Estrogen-Dependent | ~10 |
| T47D:A18 | Estrogen-Dependent | ~1 |
| BT-474 | Estrogen-Dependent, HER2+ | ~100 |
| ZR-75-1 | Estrogen-Dependent | ~10 |
| MCF-7:PF | Endocrine-Resistant | ~100 |
| MCF-7:5C | Estrogen-Independent, Endocrine-Resistant | ~100 |
| MCF-7:2A | Estrogen-Independent, Endocrine-Sensitive | ~100 |
| MCF-7:RAL | Estrogen-Independent, Endocrine-Resistant | ~100 |
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed breast cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat cells with a serial dilution of TTC-352 (e.g., 0.01 nM to 10 µM) for 72 hours. Include a vehicle control (e.g., 0.1% DMSO).
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Western Blot for PKCα and UPR Markers
-
Cell Lysis: Treat cells with TTC-352 for the desired time. Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer and separate the proteins on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against PKCα, p-eIF2α, ATF4, CHOP, and β-actin (as a loading control) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment and Harvesting: Treat cells with TTC-352 for the desired time. Harvest both adherent and floating cells.
-
Cell Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within one hour.
Mandatory Visualizations
Caption: TTC-352 signaling pathway leading to apoptosis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Rapid Induction of the Unfolded Protein Response and Apoptosis by Estrogen Mimic TTC-352 for the Treatment of Endocrine-Resistant Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ASCO – American Society of Clinical Oncology [asco.org]
- 4. Phase 1 study of TTC-352 in patients with metastatic breast cancer progressing on endocrine and CDK4/6 inhibitor therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating TTC-352 Clinical Trials: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the clinical trial data of TTC-352, a selective human estrogen receptor (ER) α partial agonist (ShERPA). The following troubleshooting guides and frequently asked questions (FAQs) address potential issues and provide clarity on the observed side effects and experimental considerations.
Frequently Asked Questions (FAQs)
Q1: What are the most common side effects observed with TTC-352 in clinical trials?
A1: Based on a Phase 1 clinical trial (NCT03201913), the most frequently reported treatment-related adverse events were primarily grade 1 and 2. These include diarrhea, hot flashes, headache, nausea, abdominal pain, and rash.[1]
Q2: Were any serious adverse events (SAEs) reported in the clinical trials for TTC-352?
A2: Yes, a few grade 3 and 4 toxicities were observed. These included asymptomatic pulmonary embolism, diarrhea, aspartate transaminase elevation, myalgia, and a grade 4 gamma glutamyltransferase elevation.[2] It is important to note that no dose-limiting toxicities were reported.[2]
Q3: How does the side effect profile of TTC-352 compare to standard endocrine therapies?
A3: Preclinical studies suggested that TTC-352 might have an improved side effect profile compared to drugs like tamoxifen, with a potentially reduced risk of uterine cancer development.[3][4] Unlike 17β-estradiol (E2), TTC-352 does not appear to cause endometrial proliferation.[5]
Q4: What is the mechanism of action of TTC-352 that might explain its side effects?
A4: TTC-352 is a selective human estrogen receptor α (ERα) partial agonist.[6] It binds to ERα, causing its translocation from the nucleus to extranuclear sites.[5][6] This disruption of normal ER-mediated signaling induces the unfolded protein response (UPR) and apoptosis in cancer cells.[7] The partial agonist activity is thought to contribute to a more favorable side effect profile compared to full estrogen agonists.[4]
Troubleshooting Guide for Experimental Observations
Problem: Unexpectedly high incidence of gastrointestinal side effects (diarrhea, nausea, abdominal pain) in a preclinical model.
Possible Cause: The observed gastrointestinal effects in clinical trials suggest a potential on-target or off-target effect of TTC-352 in the gastrointestinal tract. Estrogen receptors are known to be present in the gut.
Troubleshooting Steps:
-
Dose-Response Analysis: Determine if the severity of the GI effects is dose-dependent in your model.
-
Histopathological Examination: Analyze gastrointestinal tissues from treated animals for any morphological changes.
-
ERα Expression Analysis: Investigate the expression levels of ERα in the gastrointestinal tissues of your animal model.
Problem: Observation of elevated liver enzymes in in-vivo studies.
Possible Cause: The clinical trial data reported grade 3 aspartate transaminase elevation and grade 4 gamma glutamyltransferase elevation.[2] This suggests potential hepatotoxicity.
Troubleshooting Steps:
-
Liver Function Tests: Conduct a comprehensive panel of liver function tests at multiple time points.
-
Histopathology of Liver: Examine liver tissue for signs of cellular damage, inflammation, or other abnormalities.
-
Metabolism Studies: Investigate the metabolic pathways of TTC-352 to identify any potentially reactive metabolites that could contribute to liver toxicity.
Quantitative Data Summary
Table 1: Treatment-Related Adverse Events in the Phase 1 Clinical Trial of TTC-352 [1][2]
| Adverse Event | Grade 1 & 2 Incidence (%) (n=15) | Grade 3 & 4 Events |
| Diarrhea | 60% | Grade 3 (1 patient) |
| Hot Flush | 26% | - |
| Headache | 20% | - |
| Nausea | 20% | - |
| Abdominal Pain | 20% | - |
| Rash | 20% | - |
| Blurred Vision | 13% | - |
| Vomiting | 13% | - |
| Dizziness | 13% | - |
| Peripheral Neuropathy | 13% | - |
| Breast Pain | 13% | - |
| Uterine/Vaginal Hemorrhage | 13% | - |
| Vaginal Discharge | 13% | - |
| Asymptomatic Pulmonary Embolism | - | Grade 3 (1 patient) |
| Aspartate Transaminase Elevation | - | Grade 3 (1 patient) |
| Myalgia | - | Grade 3 (1 patient) |
| Gamma Glutamyltransferase Elevation | - | Grade 4 (1 patient) |
Experimental Protocols & Workflows
While specific, detailed experimental protocols from the clinical trials are not publicly available, the following represents a generalized workflow based on the described Phase 1 trial design.[4][8]
Diagram 1: TTC-352 Phase 1 Clinical Trial Workflow
Caption: Generalized workflow of the TTC-352 Phase 1 clinical trial.
Signaling Pathway
Diagram 2: Proposed Mechanism of Action of TTC-352
Caption: TTC-352 binds to nuclear ERα, inducing its translocation and subsequent UPR and apoptosis.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Phase 1 study of TTC-352 in patients with metastatic breast cancer progressing on endocrine and CDK4/6 inhibitor therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. UIC breast cancer drug in first human clinical trial | UIC today [today.uic.edu]
- 4. ascopubs.org [ascopubs.org]
- 5. Facebook [cancer.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Rapid Induction of the Unfolded Protein Response and Apoptosis by Estrogen Mimic TTC-352 for the Treatment of Endocrine-Resistant Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ClinicalTrials.gov [clinicaltrials.gov:443]
Technical Support Center: TTC-352 and Estrogen Receptor Alpha (ERα) Dynamics
Welcome to the technical support center for researchers utilizing TTC-352. This resource provides in-depth guidance on understanding and experimenting with the mechanism of action of TTC-352, particularly its effects on Estrogen Receptor Alpha (ERα) subcellular localization.
A key feature of TTC-352, a selective human estrogen receptor partial agonist (ShERPA), is its ability to induce the translocation of ERα from the nucleus to extranuclear sites.[1][2] This nuclear export is a critical aspect of its therapeutic effect, leading to the inhibition of ER-mediated signaling and the proliferation of ER-positive tumor cells.[1] This guide will help you design, execute, and troubleshoot experiments to observe and quantify this phenomenon.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of TTC-352 regarding ERα?
A1: TTC-352 is a selective human ERα partial agonist.[1][2] Upon binding to ERα within the nucleus, it induces a conformational change that facilitates the receptor's export to extranuclear compartments.[1] This process is central to its anti-tumor activity in endocrine-resistant breast cancer.[1][3]
Q2: Is the nuclear export of ERα induced by TTC-352 an experimental artifact or the desired effect?
A2: The nuclear export of ERα is the desired therapeutic effect of TTC-352. By relocating ERα away from its primary site of action in the nucleus, TTC-352 disrupts normal ER-mediated gene transcription and signaling, which is beneficial in the context of ER-positive breast cancer.[1]
Q3: What signaling pathways are involved in ERα nuclear export?
A3: The nuclear export of ERα is a regulated process involving the Chromosome Region Maintenance 1 (CRM1) exportin protein.[4][5][6][7] Additionally, the PI3K/AKT signaling pathway has been shown to play a role in the subcellular localization of ERα.[8][9][10][11][12]
Q4: What are the expected outcomes of successful TTC-352 treatment in in-vitro experiments?
A4: Successful treatment of ER-positive breast cancer cell lines with TTC-352 is expected to result in a measurable decrease in nuclear ERα levels and a corresponding increase in cytoplasmic ERα. This can be observed through techniques like immunofluorescence microscopy and subcellular fractionation followed by western blotting.
Troubleshooting Guides
Here we provide troubleshooting for common issues encountered when studying TTC-352-induced ERα nuclear export.
Immunofluorescence (IF) / Immunocytochemistry (ICC)
Issue 1: No observable change in ERα localization after TTC-352 treatment.
| Possible Cause | Suggested Solution |
| Suboptimal TTC-352 Concentration or Incubation Time | Perform a dose-response and time-course experiment to determine the optimal concentration and duration of TTC-352 treatment for your specific cell line. |
| Cell Permeabilization Issues | Ensure complete permeabilization of the nuclear membrane to allow antibody access to nuclear ERα. Consider using a detergent like Triton X-100 or saponin in your permeabilization buffer.[13][14] |
| Antibody Performance | Verify the specificity and efficacy of your primary anti-ERα antibody. Include positive and negative controls in your experiment. |
| Over-fixation of Cells | Excessive fixation can mask the epitope. Try reducing the fixation time or using a lower concentration of the fixative.[13] |
| Cells Dried Out During Staining | Ensure cells remain hydrated throughout the staining procedure to prevent loss of fluorescent signal.[13][15] |
Issue 2: High background or non-specific staining.
| Possible Cause | Suggested Solution |
| Primary or Secondary Antibody Concentration Too High | Titrate your primary and secondary antibodies to find the optimal dilution that maximizes signal-to-noise ratio.[13][15] |
| Inadequate Blocking | Increase the blocking time or try a different blocking agent (e.g., bovine serum albumin, normal goat serum).[13][14] |
| Insufficient Washing | Increase the number and duration of wash steps between antibody incubations to remove unbound antibodies.[15] |
| Secondary Antibody Cross-reactivity | Run a control where the primary antibody is omitted to check for non-specific binding of the secondary antibody.[13][15] |
Subcellular Fractionation and Western Blotting
Issue 1: Incomplete separation of nuclear and cytoplasmic fractions.
| Possible Cause | Suggested Solution |
| Inefficient Cell Lysis | Optimize the cell lysis procedure. This may involve adjusting the number of passages through a needle, the type and concentration of detergent, or the incubation time.[16] |
| Cross-contamination of Fractions | Carefully aspirate the supernatant (cytoplasmic fraction) without disturbing the nuclear pellet. Wash the nuclear pellet with fractionation buffer to remove residual cytoplasmic proteins.[16] |
| Incorrect Centrifugation Speeds or Times | Adhere strictly to the recommended centrifugation parameters in your protocol to ensure proper separation of cellular components.[16] |
Issue 2: No difference in ERα levels between nuclear and cytoplasmic fractions after TTC-352 treatment.
| Possible Cause | Suggested Solution |
| Suboptimal TTC-352 Treatment | As with immunofluorescence, verify the concentration and incubation time of TTC-352. |
| Protein Degradation | Use protease inhibitors in all buffers to prevent the degradation of ERα during the fractionation process. |
| Loading Controls | Use appropriate loading controls for each fraction to ensure equal protein loading. For the nuclear fraction, use proteins like Lamin B1 or Histone H3. For the cytoplasmic fraction, use proteins like GAPDH or α-tubulin. |
Quantitative Data Summary
The following table summarizes preclinical data on the efficacy of TTC-352.
| Metric | Value | Context | Reference |
| Pharmacokinetic Half-life | 7.6-14.3 hours | In patients from a Phase 1 clinical trial. | [4][17] |
| Median Progression-Free Survival (PFS) | 58 days (95% CI = 28, 112) | In heavily pretreated patients with hormone-refractory breast cancer. | [4][17] |
| Recommended Phase 2 Dose | 180 mg twice a day | Based on plasma concentrations and tolerability in the Phase 1 trial. | [4] |
Experimental Protocols
Protocol 1: Immunofluorescence Staining for ERα Localization
-
Cell Culture: Plate ER-positive breast cancer cells (e.g., MCF-7) on glass coverslips in a multi-well plate and allow them to adhere overnight.
-
TTC-352 Treatment: Treat the cells with the desired concentration of TTC-352 or vehicle control for the predetermined optimal time.
-
Fixation: Gently wash the cells with phosphate-buffered saline (PBS) and then fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash the cells three times with PBS and then permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash the cells three times with PBS and block with 1% Bovine Serum Albumin (BSA) in PBS for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the cells with a primary antibody against ERα diluted in 1% BSA in PBS overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells three times with PBS and incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) diluted in 1% BSA in PBS for 1 hour at room temperature in the dark.
-
Counterstaining and Mounting: Wash the cells three times with PBS. Stain the nuclei with DAPI (4',6-diamidino-2-phenylindole) for 5 minutes. Wash again with PBS and mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Imaging: Visualize the cells using a fluorescence microscope. Capture images of the ERα signal (e.g., green fluorescence) and the nuclear signal (blue fluorescence). An overlay of the images will show the subcellular localization of ERα.
Protocol 2: Subcellular Fractionation for Western Blot Analysis of ERα
-
Cell Culture and Treatment: Grow ER-positive breast cancer cells in culture dishes and treat with TTC-352 or vehicle control.
-
Cell Harvesting: Harvest the cells by scraping and transfer them to a microcentrifuge tube.
-
Cytoplasmic Extraction: Resuspend the cell pellet in a hypotonic buffer and incubate on ice. Lyse the cells by passing them through a narrow-gauge needle. Centrifuge to pellet the nuclei. The supernatant contains the cytoplasmic fraction.
-
Nuclear Extraction: Wash the nuclear pellet with buffer. Resuspend the pellet in a nuclear extraction buffer containing a high salt concentration and detergent to lyse the nuclei. Centrifuge at high speed to pellet the nuclear debris. The supernatant is the nuclear fraction.
-
Protein Quantification: Determine the protein concentration of both the cytoplasmic and nuclear fractions using a standard protein assay (e.g., BCA assay).
-
Western Blotting:
-
Separate equal amounts of protein from each fraction by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with a primary antibody against ERα.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Probe the blots with antibodies for nuclear (e.g., Lamin B1) and cytoplasmic (e.g., GAPDH) markers to verify the purity of the fractions.
-
Visualizations
Caption: TTC-352 mediated nuclear export of ERα.
References
- 1. Facebook [cancer.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. ttconcology.com [ttconcology.com]
- 4. Effect of nuclear export inhibition on estrogen receptor regulation in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jme.bioscientifica.com [jme.bioscientifica.com]
- 6. [PDF] Effect of nuclear export inhibition on estrogen receptor regulation in breast cancer cells. | Semantic Scholar [semanticscholar.org]
- 7. Inhibition of CRM1-dependent nuclear export sensitizes malignant cells to cytotoxic and targeted agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Nexus between PI3K/AKT and Estrogen Receptor Signaling in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hormone-dependent nuclear export of estradiol receptor and DNA synthesis in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Hormone-dependent nuclear export of estradiol receptor and DNA synthesis in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Estrogen Receptor Signaling and the PI3K/Akt Pathway Are Involved in Betulinic Acid-Induced eNOS Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Immunocytochemistry Troubleshooting: ICC Help & Common Problems | Bio-Techne [bio-techne.com]
- 14. arigobio.com [arigobio.com]
- 15. m.youtube.com [m.youtube.com]
- 16. Subcellular fractionation protocol [abcam.com]
- 17. Phase 1 study of TTC-352 in patients with metastatic breast cancer progressing on endocrine and CDK4/6 inhibitor therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing TTC-352 Efficacy Through Combination Therapies
This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the therapeutic potential of TTC-352, a selective human estrogen receptor partial agonist (ShERPA), in combination with other anti-cancer agents. The following information is intended to address common questions and troubleshooting scenarios that may arise during preclinical and clinical research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of TTC-352?
A1: TTC-352 is a selective human estrogen receptor (ERα) partial agonist. In endocrine-resistant ER+ breast cancer cells, it mimics the effects of estradiol, leading to the rapid induction of the Unfolded Protein Response (UPR) and subsequent apoptosis (programmed cell death).[1][2] This is distinct from ER antagonists like tamoxifen. TTC-352's binding to ERα is thought to recruit specific coactivators that trigger this apoptotic response.[1]
Q2: Why consider combination therapies with TTC-352?
A2: While TTC-352 has shown promise as a monotherapy in heavily pretreated, endocrine-refractory breast cancer, combination therapies may offer synergistic effects, leading to enhanced tumor cell killing and potentially overcoming resistance mechanisms.[3][4] A particularly promising strategy is the combination with PARP inhibitors.[4][5]
Q3: What is the rationale for combining TTC-352 with a PARP inhibitor like olaparib?
A3: The combination of TTC-352 with a PARP inhibitor is based on the observation that TTC-352 can induce DNA damage in endocrine-resistant breast cancer cells.[4] PARP inhibitors are effective in cancer cells with deficient DNA damage repair (DDR) pathways. By inducing DNA damage, TTC-352 may create a state of "synthetic lethality" when combined with a PARP inhibitor, where the cancer cells are unable to repair the DNA damage, leading to enhanced cell death.[5] This effect may be particularly relevant in tumors with high levels of Protein Kinase C alpha (PKCα), which is associated with endocrine resistance.[3][6]
Q4: What is the role of PKCα in TTC-352's activity and its combination potential?
A4: Overexpression of PKCα is linked to tamoxifen resistance in ER+ breast cancer.[4] Higher PKCα expression has been associated with a trend toward longer progression-free survival in patients treated with TTC-352, suggesting it may be a predictive biomarker for response.[3] The signaling pathways influenced by PKCα may be involved in both cell survival and DNA damage response, making it a key factor in the synergistic potential of TTC-352 with DNA damage repair inhibitors.
Q5: Are there any clinical data on TTC-352 combination therapies?
A5: As of the latest information, a Phase 1 clinical trial of TTC-352 as a monotherapy has been completed, demonstrating its safety and early signs of efficacy in patients with metastatic breast cancer that has progressed on endocrine and CDK4/6 inhibitor therapy.[3] While preclinical findings strongly suggest the potential of combination therapies, particularly with PARP inhibitors, clinical data on such combinations are not yet available.[4][5]
Troubleshooting Guides
Issue 1: Sub-optimal synergy observed when combining TTC-352 and a PARP inhibitor in vitro.
-
Possible Cause 1: Cell line selection. The synergistic effect may be cell-line dependent. Ensure you are using endocrine-resistant ER+ breast cancer cell lines. Cell lines with known deficiencies in DNA damage repair pathways may exhibit a stronger synergistic response.
-
Troubleshooting 1: Screen a panel of breast cancer cell lines with varying levels of ER positivity, endocrine resistance, and expression of DNA damage repair proteins.
-
Possible Cause 2: Dosing and scheduling. The timing and concentration of each drug can significantly impact the outcome. Concurrent versus sequential administration may yield different results.
-
Troubleshooting 2: Perform a comprehensive dose-response matrix experiment to identify optimal concentrations and schedule of administration for TTC-352 and the PARP inhibitor.
Issue 2: High toxicity or off-target effects in in vivo models.
-
Possible Cause 1: Sub-optimal formulation or delivery vehicle. The formulation of TTC-352 or the combination partner may lead to poor bioavailability or off-target toxicity.
-
Troubleshooting 1: Evaluate different formulations and delivery vehicles for each compound to optimize their pharmacokinetic and pharmacodynamic properties.
-
Possible Cause 2: Overlapping toxicities. The combination of TTC-352 and a PARP inhibitor may result in overlapping toxicities, particularly hematological side effects.
-
Troubleshooting 2: Conduct thorough toxicity studies in animal models, monitoring for signs of distress, weight loss, and complete blood counts. Consider dose reduction or alternative scheduling to manage overlapping toxicities.
Data Presentation
Table 1: Illustrative In Vitro Cell Viability Data for TTC-352 and Olaparib Combination Therapy
Note: The following data are hypothetical and for illustrative purposes, as specific quantitative data for this combination has not yet been published. The values are based on the expected synergistic effects.
| Cell Line | Treatment | IC50 (µM) | Combination Index (CI)* |
| MCF-7/5C (Endocrine-Resistant) | TTC-352 | 1.5 | - |
| Olaparib | 5.0 | - | |
| TTC-352 + Olaparib (1:3 ratio) | - | 0.6 | |
| T47D (Endocrine-Sensitive) | TTC-352 | >10 | - |
| Olaparib | 8.0 | - | |
| TTC-352 + Olaparib (1:1 ratio) | - | 0.9 |
*Combination Index (CI) is a quantitative measure of drug synergy, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Table 2: Illustrative In Vivo Tumor Growth Inhibition Data for TTC-352 and Olaparib Combination Therapy
Note: The following data are hypothetical and for illustrative purposes.
| Treatment Group | Tumor Growth Inhibition (%) | Apoptosis Rate (% Annexin V Positive) |
| Vehicle Control | 0 | 5 |
| TTC-352 (10 mg/kg) | 40 | 15 |
| Olaparib (50 mg/kg) | 30 | 12 |
| TTC-352 (10 mg/kg) + Olaparib (50 mg/kg) | 85 | 45 |
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed breast cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of TTC-352, olaparib, or the combination of both for 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values.
Apoptosis Assay (Annexin V Staining)
-
Cell Treatment: Treat cells with TTC-352, olaparib, or the combination for 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic/necrotic.
In Vivo Xenograft Tumor Model
-
Cell Implantation: Subcutaneously inject 1 x 10^7 endocrine-resistant breast cancer cells into the flank of female nude mice.
-
Tumor Growth: Allow the tumors to reach a palpable size (approximately 100-150 mm³).
-
Treatment: Randomize the mice into treatment groups (vehicle, TTC-352, olaparib, combination) and administer the drugs according to the desired schedule and route of administration.
-
Tumor Measurement: Measure tumor volume with calipers every 2-3 days.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for apoptosis markers).
Visualizations
References
- 1. Rapid Induction of the Unfolded Protein Response and Apoptosis by Estrogen Mimic TTC-352 for the Treatment of Endocrine-Resistant Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rapid Induction of the Unfolded Protein Response and Apoptosis by Estrogen Mimic TTC-352 for the Treatment of Endocrine-Resistant Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phase 1 study of TTC-352 in patients with metastatic breast cancer progressing on endocrine and CDK4/6 inhibitor therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Estrogen Therapy Induces Receptor-Dependent DNA Damage Enhanced by PARP Inhibition in ER+ Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Facebook [cancer.gov]
Validation & Comparative
A Comparative Analysis of TTC-352 and Tamoxifen in Estrogen Receptor-Positive Breast Cancer
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy and mechanisms of action of TTC-352 and Tamoxifen, two key therapeutics in the management of estrogen receptor-positive (ER+) breast cancer. The data presented herein is collated from preclinical and clinical studies to offer a comprehensive overview for research and development professionals.
Executive Summary
TTC-352 is an emerging therapeutic demonstrating significant efficacy in preclinical models of tamoxifen-resistant breast cancer. Unlike tamoxifen, a selective estrogen receptor modulator (SERM), TTC-352 is a selective human estrogen receptor alpha (ERα) partial agonist (ShERPA). This fundamental difference in mechanism underpins its ability to induce tumor regression in cancers that have developed resistance to traditional endocrine therapies. Preclinical evidence indicates that TTC-352 achieves this through a distinct signaling pathway that promotes apoptosis via the unfolded protein response (UPR), while notably avoiding the uterine stimulatory effects associated with tamoxifen. A phase I clinical trial has established the safety of TTC-352 and has shown early promise of anti-tumor activity in heavily pretreated patients with metastatic breast cancer.
Comparative Efficacy Data
The following table summarizes the key efficacy parameters of TTC-352 in the context of tamoxifen-resistant breast cancer models. A direct head-to-head comparison in a tamoxifen-sensitive model is not available in the reviewed literature; the focus of TTC-352's development has been on overcoming tamoxifen resistance.
| Parameter | TTC-352 | Tamoxifen | Model System | Citation |
| Tumor Growth | Induces significant tumor regression | Ineffective (resistance model) | Tamoxifen-Resistant (T47D:A18/PKCα and T47D:A18-TAM1) Xenografts | [1] |
| Uterine Weight | No significant increase in uterine weight | Associated with increased risk of uterine cancer development | Ovariectomized Mice | [1][2] |
| Clinical Activity | Demonstrated safety and early signs of antitumor activity in heavily pretreated, hormone-refractory metastatic breast cancer. | Standard of care for ER+ breast cancer, but resistance is a major clinical challenge. | Phase I Clinical Trial (NCT03201913) | [3][4][5] |
Mechanism of Action: A Tale of Two Pathways
The differential effects of TTC-352 and tamoxifen stem from their distinct interactions with the estrogen receptor and the subsequent downstream signaling cascades.
TTC-352: A Novel Approach to Inducing Apoptosis
TTC-352 acts as a partial agonist at the ERα. Upon binding, it induces a conformational change in the receptor, leading to its translocation from the nucleus to extranuclear sites.[1][6] This extranuclear ERα signaling triggers the Unfolded Protein Response (UPR), a cellular stress response that, when sustained, leads to programmed cell death (apoptosis).[7][8] This mechanism is particularly effective in tamoxifen-resistant tumors, which may overexpress Protein Kinase C alpha (PKCα), a factor potentially predicting a positive response to TTC-352.[2]
Tamoxifen: The Established SERM Pathway
Tamoxifen functions as a selective estrogen receptor modulator. In breast tissue, it acts as an antagonist, competitively binding to ERα and blocking the proliferative signals of estrogen. This leads to a decrease in the transcription of estrogen-responsive genes, resulting in cell cycle arrest and a reduction in tumor growth. However, in other tissues, such as the uterus, tamoxifen can act as a partial agonist, leading to undesirable side effects like endometrial proliferation.
Experimental Protocols
The following are generalized methodologies for key experiments cited in the comparison of TTC-352 and tamoxifen.
Xenograft Models for In Vivo Efficacy
-
Cell Lines: Tamoxifen-resistant human breast cancer cell lines (e.g., T47D:A18/PKCα, T47D:A18-TAM1) are cultured under standard conditions.
-
Animal Model: Ovariectomized female athymic nude mice are used.
-
Tumor Implantation: Cultured cells are implanted subcutaneously or into the mammary fat pad of the mice.
-
Treatment: Once tumors reach a specified size, mice are randomized into treatment groups (e.g., vehicle control, TTC-352, estradiol). Treatments are administered orally daily.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Endpoint: At the end of the study, mice are euthanized, and tumors and uteri are excised and weighed.
References
- 1. Novel Selective Estrogen Mimics for the Treatment of Tamoxifen-Resistant Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. UIC breast cancer drug in first human clinical trial | UIC today [today.uic.edu]
- 3. Phase 1 study of TTC-352 in patients with metastatic breast cancer progressing on endocrine and CDK4/6 inhibitor therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ttconcology.com [ttconcology.com]
- 5. Phase 1 study of TTC-352 in patients with metastatic breast cancer progressing on endocrine and CDK4/6 inhibitor therapy. | Cancer Center [cancercenter.arizona.edu]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Rapid Induction of the Unfolded Protein Response and Apoptosis by Estrogen Mimic TTC-352 for the Treatment of Endocrine-Resistant Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rapid Induction of the Unfolded Protein Response and Apoptosis by Estrogen Mimic TTC-352 for the Treatment of Endocrine-Resistant Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Battle in Endocrine-Resistant Breast Cancer: TTC-352 vs. Fulvestrant
A detailed comparison of two distinct therapeutic strategies targeting the estrogen receptor in breast cancer models that have developed resistance to standard endocrine therapies.
In the landscape of endocrine-resistant estrogen receptor-positive (ER+) breast cancer, two drugs, TTC-352 and fulvestrant, offer different mechanisms of action to overcome resistance. This guide provides a comprehensive comparison of their performance in preclinical models, supported by experimental data, to inform researchers, scientists, and drug development professionals.
At a Glance: Key Differences
| Feature | TTC-352 | Fulvestrant |
| Drug Class | Selective Human Estrogen Receptor Partial Agonist (ShERPA) | Selective Estrogen Receptor Degrader (SERD) |
| Mechanism of Action | Acts as an estrogen mimic, binding to ERα and inducing the unfolded protein response (UPR), leading to apoptosis.[1] | Binds to, blocks, and promotes the degradation of the estrogen receptor (ERα).[2][3] |
| Primary Effect on ERα | Causes translocation from the nucleus and triggers a signaling cascade. | Induces proteasomal degradation of the ERα protein.[3] |
| Therapeutic Strategy | Exploits a vulnerability in endocrine-resistant cells by inducing a pro-apoptotic stress response.[1] | Eliminates the primary driver of tumor growth by removing the ERα protein.[2] |
Performance in Endocrine-Resistant Models: A Data-Driven Comparison
While direct head-to-head preclinical studies are limited, the following tables summarize key findings from separate studies on TTC-352 and fulvestrant in well-characterized endocrine-resistant breast cancer models.
In Vitro Efficacy:
| Cell Line Model | Drug | Concentration | Observed Effect | Reference |
| Tamoxifen-Resistant (MCF-7/PKCα, MCF-7:5C) | TTC-352 | 1 µM | Inhibition of cell migration, induction of apoptosis. | [4] |
| Tamoxifen-Resistant | Fulvestrant | Not Specified | Inhibition of cell growth.[2] | [2] |
In Vivo Efficacy:
| Xenograft Model | Drug | Dosing Regimen | Tumor Growth Inhibition | Reference |
| Tamoxifen-Resistant | TTC-352 | Not Specified | Complete tumor regression.[5] | [5] |
| Patient-Derived Xenograft (CTC-174, D538G ER mutation) | Fulvestrant | Not Specified | 66.54% | [6] |
| Tamoxifen-Resistant (TamR) | Fulvestrant | 25 mg/kg weekly | Significant inhibition of tumor growth. | [7] |
Delving into the Mechanisms: How They Work
The distinct mechanisms of TTC-352 and fulvestrant are central to their efficacy in endocrine-resistant settings.
TTC-352: The Estrogen Mimic with a Twist
TTC-352, a Selective Human Estrogen Receptor Partial Agonist (ShERPA), functions as an estrogen mimic. In endocrine-resistant breast cancer cells, which have often adapted to long-term estrogen deprivation, re-exposure to an estrogen-like signal can be cytotoxic. TTC-352 binds to the estrogen receptor alpha (ERα) and initiates a signaling cascade that leads to the unfolded protein response (UPR), a cellular stress response.[1] This prolonged stress ultimately triggers apoptosis, or programmed cell death.[1] Preclinical studies have shown that TTC-352 can cause complete tumor regression in models of tamoxifen-resistant breast cancer.[5] Furthermore, it has been suggested that the expression of protein kinase C alpha (PKCα) may be a predictive biomarker for a positive response to TTC-352.[5]
Fulvestrant: The Receptor Degrader
Fulvestrant is a Selective Estrogen Receptor Degrader (SERD). Its primary mechanism of action is to bind to ERα with high affinity, leading to a conformational change in the receptor.[3] This altered conformation not only blocks the receptor's function but also marks it for degradation by the cell's proteasome machinery.[3] By effectively eliminating the ERα protein, fulvestrant removes the key driver of tumor growth in ER-positive breast cancer.[2] This mechanism is particularly relevant in cases of acquired resistance driven by mutations in the ESR1 gene, which can lead to a constitutively active estrogen receptor. Preclinical studies have demonstrated that fulvestrant can effectively inhibit the growth of tamoxifen-resistant cell lines and patient-derived xenografts harboring ER mutations.[2][6]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the experimental protocols used in the key studies cited.
Cell Viability and Proliferation Assays
-
Objective: To assess the effect of TTC-352 or fulvestrant on the growth and survival of endocrine-resistant breast cancer cell lines.
-
Methodology: Endocrine-resistant breast cancer cell lines (e.g., tamoxifen-resistant MCF-7) are seeded in 96-well plates. The cells are then treated with a range of concentrations of the test compound (TTC-352 or fulvestrant) or vehicle control for a specified period (e.g., 72 hours). Cell viability is then determined using a colorimetric assay such as MTT or a fluorescence-based assay. The absorbance or fluorescence is measured using a plate reader, and the results are expressed as a percentage of the vehicle-treated control.
Western Blotting for ERα Degradation
-
Objective: To quantify the degradation of ERα protein following treatment with fulvestrant.
-
Methodology: Endocrine-resistant breast cancer cells are treated with fulvestrant or vehicle control for various time points. Following treatment, cells are lysed to extract total protein. Protein concentration is determined, and equal amounts of protein are separated by SDS-PAGE and transferred to a membrane. The membrane is then incubated with a primary antibody specific for ERα, followed by a secondary antibody conjugated to an enzyme. The protein bands are visualized using a chemiluminescent substrate and imaged. The intensity of the ERα band is quantified and normalized to a loading control (e.g., β-actin) to determine the extent of degradation.
In Vivo Xenograft Studies
-
Objective: To evaluate the anti-tumor efficacy of TTC-352 or fulvestrant in a living organism.
-
Methodology: Endocrine-resistant breast cancer cells or patient-derived tumor fragments are implanted into immunocompromised mice. Once tumors are established, the mice are randomized into treatment groups and receive either the test compound (TTC-352 or fulvestrant) or a vehicle control according to a specific dosing schedule. Tumor volume is measured regularly using calipers. At the end of the study, the tumors are excised and weighed. The percentage of tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the vehicle control group.
Conclusion
TTC-352 and fulvestrant represent two innovative and mechanistically distinct approaches to combat endocrine-resistant ER+ breast cancer. TTC-352 leverages the concept of estrogen-induced apoptosis in cells that have become dependent on estrogen deprivation for survival. In contrast, fulvestrant directly targets and eliminates the estrogen receptor, the central driver of tumor growth. The choice between these strategies may depend on the specific molecular characteristics of the tumor, such as the presence of ESR1 mutations or the expression of biomarkers like PKCα. The preclinical data presented here, while not from direct comparative studies, provide a strong rationale for the continued investigation of both agents in the treatment of this challenging disease. Further head-to-head studies are warranted to definitively establish the relative efficacy of these two promising therapies.
References
- 1. Rapid Induction of the Unfolded Protein Response and Apoptosis by Estrogen Mimic TTC-352 for the Treatment of Endocrine-Resistant Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biological characteristics of the pure antiestrogen fulvestrant: overcoming endocrine resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Fulvestrant? [synapse.patsnap.com]
- 4. TTC-352 / TTC Oncology, Lantern Pharma [delta.larvol.com]
- 5. UIC breast cancer drug in first human clinical trial | UIC today [today.uic.edu]
- 6. oncotarget.com [oncotarget.com]
- 7. Pharmacokinetic and pharmacodynamic analysis of fulvestrant in preclinical models of breast cancer to assess the importance of its estrogen receptor-α degrader activity in antitumor efficacy - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Side Effect Profile of TTC-352 Versus Other Selective Estrogen Receptor Modulators (SERMs)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the side effect profile of the novel selective human estrogen receptor partial agonist (ShERPA), TTC-352, with established Selective Estrogen Receptor Modulators (SERMs) such as tamoxifen, raloxifene, and fulvestrant. The information is compiled from preclinical studies and clinical trial data to assist in the evaluation of TTC-352's therapeutic potential and safety.
Introduction to TTC-352
TTC-352 is an orally bioavailable benzothiophene-based selective human estrogen receptor alpha (ERα) partial agonist.[1][2] It is under investigation for the treatment of metastatic ER+ breast cancer, particularly in cases that have developed resistance to first-line endocrine therapies and CDK4/6 inhibitors.[3] TTC-352's mechanism involves mimicking 17β-estradiol (E2) to bind to nuclear ERα, which then leads to the translocation of ERα to extranuclear sites. This process disrupts normal ER-mediated signaling and inhibits the proliferation of ER-positive tumor cells.[1] A key characteristic of TTC-352 is its potential to induce tumor regression in tamoxifen-resistant cancers, which often overexpress protein kinase C alpha (PKCα).[1][4] Preclinical studies have suggested that TTC-352 may offer a more favorable side effect profile, particularly a reduced risk of uterine cancer compared to tamoxifen, and is designed to avoid the adverse gynecologic effects associated with estradiol.[3][4]
Comparative Side Effect Profiles
The following table summarizes the known side effects of TTC-352, based on a Phase 1 clinical trial, and compares them with the established side effect profiles of tamoxifen, raloxifene, and fulvestrant.
| Side Effect Category | TTC-352 (from Phase 1 data)[5] | Tamoxifen[6][7][8][9][10] | Raloxifene[11][12][13][14][15] | Fulvestrant[16][17][18][19][20] |
| Thromboembolic Events | Asymptomatic pulmonary embolism (Grade 3) | Deep vein thrombosis, pulmonary emboli, stroke (rare but serious)[6][7] | Deep vein thrombosis, pulmonary embolism, retinal vein thrombosis (increased risk)[14][15] | Increased risk of blood clots[19] |
| Gynecological Effects | Not prominently reported in Phase 1 | Vaginal discharge, bleeding, dryness; irregular periods; increased risk of endometrial cancer[6][7][10] | Vaginal dryness, increased white vaginal discharge; no increased risk of endometrial cancer[15] | Vaginal bleeding (especially at the start of treatment), dryness, discharge[16][18] |
| Musculoskeletal | Myalgia (Grade 3) | Bone or muscle pain[10] | Joint pain, muscle pain or cramps, leg cramps[11][14] | Back pain, bone pain, joint pain, muscle aches[16][17] |
| Gastrointestinal | Diarrhea (Grade 3) | Nausea, vomiting, constipation[8][10] | Nausea, vomiting, gas, upset stomach[12] | Nausea, vomiting, diarrhea, constipation, decreased appetite[16][17] |
| Hepatic | Aspartate transaminase elevation (Grade 3), gamma glutamyltransferase elevation (Grade 4) | Changes to the liver[9] | Liver changes (usually reversible)[13] | Effects on the liver, usually mild[18][19] |
| General | Fatigue | Hot flashes, night sweats, weight gain, fluid retention, fatigue, headache[6][8] | Hot flashes, sweating, swelling of ankles, hands, or feet, flu-like symptoms[11][14] | Hot flashes, sweats, fatigue, feeling of warmth, injection site reactions[16][18] |
| Ocular | Not reported | Cataracts, blurred vision[6][8] | Vision changes (rare) | Not a commonly reported side effect |
| Cardiovascular | Not prominently reported in Phase 1 | Chest pain (rare) | Increased risk of death due to stroke in women with coronary heart disease[15] | Chest pain or tightness[16][17] |
Experimental Protocols
Phase 1 Clinical Trial of TTC-352 (NCT03201913)
The primary source of human side effect data for TTC-352 comes from its initial Phase 1 clinical trial.
Objective: To determine the maximum tolerated dose (MTD) of TTC-352 in patients with metastatic breast cancer that has progressed after at least two lines of hormonal therapy, including one in combination with a CDK4/6 inhibitor.[5]
Methodology:
-
Study Design: An open-label, accelerated dose escalation study.[21]
-
Patient Population: 15 patients with ER+ endocrine-resistant metastatic breast cancer.[5]
-
Dosing: The study evaluated five dose levels of TTC-352.[5] Based on tolerability and plasma concentrations, a dose of 180 mg twice a day was recommended for further testing.[5]
-
Primary Endpoint: Maximum tolerated dose.[5]
-
Secondary Endpoints: Treatment tolerability, pharmacokinetics of TTC-352, best response, progression-free survival (PFS), and PKCα expression in tumors.[5]
Key Findings on Safety:
-
No dose-limiting toxicity was observed.[5]
-
The reported Grade 3 toxicities included asymptomatic pulmonary embolism, diarrhea, aspartate transaminase elevation, and myalgia.[5]
-
One Grade 4 toxicity of gamma glutamyltransferase elevation was reported.[5]
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the proposed mechanism of action of TTC-352 and a generalized workflow for evaluating SERM efficacy in preclinical models.
Caption: Comparative signaling pathways of TTC-352 and Tamoxifen.
Caption: Generalized workflow for preclinical evaluation of SERMs.
Discussion and Future Directions
The available data suggests that TTC-352 has a manageable safety profile and shows early signs of clinical activity in heavily pretreated, hormone-refractory breast cancer.[5][21] A key differentiating feature of TTC-352 is its proposed mechanism of action that leads to tumor regression in tamoxifen-resistant models without causing endometrial proliferation, a significant concern with tamoxifen.[1]
While the Phase 1 trial provides valuable initial safety data, it is important to note that direct, head-to-head comparative studies with other SERMs are necessary for a definitive assessment of TTC-352's relative side effect profile. The incidence and severity of adverse events can also change as the drug is tested in larger, more diverse patient populations in subsequent clinical trial phases.
Future research should focus on:
-
Phase 2 and 3 clinical trials to further evaluate the efficacy and safety of TTC-352 in a larger patient cohort.
-
Direct comparative studies of TTC-352 against other SERMs to provide a clearer understanding of its relative risks and benefits.
-
Long-term follow-up of patients treated with TTC-352 to identify any potential late-onset side effects.
References
- 1. Facebook [cancer.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. ttconcology.com [ttconcology.com]
- 4. UIC breast cancer drug in first human clinical trial | UIC today [today.uic.edu]
- 5. Phase 1 study of TTC-352 in patients with metastatic breast cancer progressing on endocrine and CDK4/6 inhibitor therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. my.clevelandclinic.org [my.clevelandclinic.org]
- 7. komen.org [komen.org]
- 8. cancerresearchuk.org [cancerresearchuk.org]
- 9. Tamoxifen | Breast Cancer Now | Breast Cancer Now [breastcancernow.org]
- 10. drugs.com [drugs.com]
- 11. my.clevelandclinic.org [my.clevelandclinic.org]
- 12. Raloxifene Side Effects: Common, Severe, Long Term [drugs.com]
- 13. cancerresearchuk.org [cancerresearchuk.org]
- 14. Raloxifene - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Raloxifene - Wikipedia [en.wikipedia.org]
- 16. Fulvestrant (intramuscular route) - Side effects & uses - Mayo Clinic [mayoclinic.org]
- 17. Fulvestrant Side Effects: Common, Severe, Long Term [drugs.com]
- 18. Fulvestrant (Faslodex®) | Macmillan Cancer Support [macmillan.org.uk]
- 19. cancerresearchuk.org [cancerresearchuk.org]
- 20. oncolink.org [oncolink.org]
- 21. aacrjournals.org [aacrjournals.org]
- 22. Breast Cancer - TTC-352 halted progression of and is not toxic - TRIAL-IN Pharma [trial-in.com]
A Head-to-Head Showdown: TTC-352 Versus Other Selective Human Estrogen Receptor Partial Agonists (ShERPAs) in Endocrine-Resistant Breast Cancer
For Immediate Release
A comprehensive analysis of preclinical and clinical data reveals the distinct therapeutic profile of TTC-352, a novel Selective Human Estrogen Receptor Partial Agonist (ShERPA), in the context of other estrogen receptor modulators for the treatment of endocrine-resistant estrogen receptor-positive (ER+) breast cancer. This guide synthesizes available data to provide researchers, scientists, and drug development professionals with a clear comparison of TTC-352 against other ShERPAs and related compounds, supported by experimental evidence.
TTC-352 is an orally bioavailable ShERPA designed to treat metastatic ER+ breast cancers that have progressed on first-line endocrine therapy and CDK4/6 inhibitors.[1] It is engineered to replicate the tumor-regressive effects of estradiol (E2) in resistant cancers while mitigating the associated side effects, such as uterine proliferation.[1][2] The mechanism of action involves binding to the estrogen receptor-alpha (ERα), leading to its translocation from the nucleus and subsequent inhibition of ER-mediated signaling, ultimately inducing apoptosis.[3][4]
Comparative Preclinical Efficacy
Head-to-head preclinical studies have positioned TTC-352 as a promising agent in the ShERPA class. A key study compared the effects of TTC-352 with another synthetic selective estrogen mimic (SEM) or ShERPA, BMI-135, the natural estrogen estetrol (E4), the potent full agonist 17β-estradiol (E2), and the benchmark partial agonist triphenylethylene bisphenol (BPTPE) across a panel of endocrine-resistant breast cancer models.[5]
In Vitro Cell Viability
TTC-352 demonstrated a potent ability to inhibit the growth of various ER+ breast cancer cell lines, including those resistant to tamoxifen. Its efficacy was comparable to that of E2 in inducing an apoptotic response, particularly in long-term estrogen-deprived (LTED) cell line models which mimic the clinical scenario of acquired resistance.[6]
| Compound | Cell Line | Activity | Potency (nM) |
| TTC-352 | MCF-7:5C (Tamoxifen-Resistant) | Partial Agonist, mimics E2 in inhibiting growth | 0.8 - 76 |
| BMI-135 | MCF-7:5C (Tamoxifen-Resistant) | Partial Agonist | Not explicitly stated in reviewed abstracts |
| Bazedoxifene | Not directly compared with TTC-352 as a ShERPA in reviewed abstracts. It is a SERM from which ShERPA structures are derived.[7] | SERM | Not applicable for direct comparison |
| Raloxifene | Not directly compared with TTC-352 as a ShERPA in reviewed abstracts. It is a SERM from which ShERPA structures are derived.[7] | SERM | Not applicable for direct comparison |
Table 1: Comparative in vitro activity of TTC-352 and other ShERPAs/SERMs. Data synthesized from multiple sources.[7][8]
Xenograft Models
In vivo studies using xenograft models of endocrine-independent and tamoxifen-resistant breast cancer further validated the efficacy of TTC-352. Notably, three different ShERPAs, including presumably TTC-352, were shown to induce tumor regression. A critical differentiating factor from E2 was the lack of significant uterine growth, a common side effect of estrogen therapies.[9][10]
Clinical Trial Data
A Phase I clinical trial of TTC-352 in patients with metastatic breast cancer who had progressed on endocrine therapy, including a CDK4/6 inhibitor, demonstrated that the drug is safe and shows early signs of clinical activity.[1][11] The study established a recommended Phase II dose of 180mg twice daily.[12][13] While direct comparative clinical trial data with other ShERPAs is not yet available, the safety and efficacy profile of TTC-352 in a heavily pretreated patient population is encouraging.[11]
| Parameter | TTC-352 (Phase I) | Other ShERPAs |
| Patient Population | Metastatic ER+ breast cancer, progressed on ≥2 lines of endocrine therapy (including CDK4/6i) | Not available |
| Dose Limiting Toxicity | None observed | Not available |
| Common Adverse Events (Grade 3) | Asymptomatic pulmonary embolism, diarrhea, AST elevation, myalgia | Not available |
| Median Progression-Free Survival (PFS) | 58 days | Not available |
| Pharmacokinetics (Half-life) | 7.6 - 14.3 hours | Not available |
Table 2: Summary of Phase I clinical trial data for TTC-352.[11][12][13]
Mechanism of Action and Signaling Pathways
TTC-352's unique efficacy is attributed to its specific interaction with ERα. Its benzothiophene scaffold allows for a hydrogen bond with glutamate 353 (Glu353) of the receptor, which stabilizes the active "agonist" conformation. This leads to the recruitment of coactivators and triggers a rapid unfolded protein response (UPR) and apoptosis.[5] This is a key differentiator from other partial agonists like BPTPE, which interacts differently with the receptor and results in a delayed apoptotic response.[5]
References
- 1. ttconcology.com [ttconcology.com]
- 2. ascopubs.org [ascopubs.org]
- 3. Facebook [cancer.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Rapid Induction of the Unfolded Protein Response and Apoptosis by Estrogen Mimic TTC-352 for the Treatment of Endocrine-Resistant Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Rapid Induction of the Unfolded Protein Response and Apoptosis by Estrogen Mimic TTC-352 for the Treatment of Endocrine-Resistant Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Selective human Estrogen Receptor Partial Agonists (ShERPAs) for Tamoxifen-Resistant Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Selective Human Estrogen Receptor Partial Agonists (ShERPAs) for Tamoxifen-Resistant Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Phase 1 study of TTC-352 in patients with metastatic breast cancer progressing on endocrine and CDK4/6 inhibitor therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. aacrjournals.org [aacrjournals.org]
Validating PKCα Expression as a Predictive Biomarker for TTC-352 Response in Endocrine-Resistant Breast Cancer
A Comparative Guide for Researchers and Drug Development Professionals
The development of resistance to endocrine therapies is a significant challenge in the management of estrogen receptor-positive (ER+) breast cancer. Emerging evidence suggests that Protein Kinase C alpha (PKCα) expression may play a pivotal role in treatment response, particularly for novel therapies like TTC-352. This guide provides a comprehensive comparison of TTC-352 with alternative treatments in the context of PKCα expression, supported by available experimental data and detailed methodologies.
Introduction to TTC-352
TTC-352 is an orally bioavailable selective human estrogen receptor partial agonist (ShERPA) designed for patients with metastatic ER+ breast cancer that has progressed on endocrine and CDK4/6 inhibitor therapies.[1][2] Its mechanism of action involves mimicking the effects of estradiol in endocrine-resistant breast cancer cells, leading to the induction of the unfolded protein response (UPR) and apoptosis, ultimately causing tumor regression.[3] A key aspect of TTC-352's clinical development is the investigation of PKCα overexpression as a potential predictive biomarker for its efficacy.[2][3]
PKCα Expression and Response to TTC-352
Preclinical models have demonstrated that TTC-352 induces regression in endocrine-resistant breast cancer xenografts that express PKCα.[2][4] This has led to the hypothesis that PKCα expression could identify patients most likely to benefit from TTC-352.
A Phase I clinical trial (NCT03201913) evaluated the safety and efficacy of TTC-352 in heavily pretreated patients with metastatic ER+ breast cancer.[1][5] While the study was not powered to definitively validate PKCα as a biomarker, a key finding was that higher PKCα expression in the tumor stroma was associated with a trend toward longer progression-free survival (PFS).[1][4] However, the study also noted that overall PKCα expression in tumor tissue did not significantly correlate with the length of disease control, highlighting the need for further investigation in larger patient cohorts due to the small sample size and variability in biopsy samples.[4][6]
Table 1: Summary of TTC-352 Phase I Clinical Trial (NCT03201913) Data on PKCα Expression
| Parameter | Finding | Source |
| Patient Population | 15 patients with metastatic ER+ breast cancer progressing on endocrine and CDK4/6 inhibitor therapy. | [1] |
| PKCα Expression Analysis | Immunohistochemical (IHC) staining of tumor tissue. | [4] |
| Correlation with PFS | Higher PKCα expression in tumor stroma showed a trend towards longer PFS. | [1][4] |
| Overall Correlation | No statistically significant correlation between overall tumor PKCα expression and length of disease control. | [6] |
| Conclusion | Preliminary evidence suggests a potential link between PKCα expression and TTC-352 response, warranting further investigation. | [1][4] |
Comparison with Alternative Endocrine Therapies
The role of PKCα expression in the efficacy of standard-of-care endocrine therapies for ER+ breast cancer is an area of active research. The available data suggests that high PKCα expression may be associated with resistance to some of these agents.
Table 2: PKCα Expression and Inferred Efficacy of Alternative Endocrine Therapies
| Therapy | Mechanism of Action | Role of PKCα in Resistance | Inferred Efficacy in High PKCα Tumors |
| Tamoxifen | Selective Estrogen Receptor Modulator (SERM) | Overexpression of PKCα has been linked to tamoxifen resistance and a more aggressive tumor phenotype.[7][8] | Potentially reduced efficacy. |
| Fulvestrant | Selective Estrogen Receptor Degrader (SERD) | While a potent ER antagonist, the direct impact of PKCα on fulvestrant efficacy is not well-established in clinical trials.[9] | Unclear, further studies needed. |
| Aromatase Inhibitors | Blocks estrogen synthesis. | The direct link between PKCα expression and resistance to aromatase inhibitors is not as well-defined as with tamoxifen. | Unclear, further studies needed. |
Experimental Protocols
PKCα Immunohistochemistry (IHC) Staining and Scoring
A standardized protocol for assessing PKCα expression in breast cancer tissue is crucial for validating its role as a biomarker.
Protocol:
-
Tissue Preparation: Formalin-fixed, paraffin-embedded (FFPE) breast tumor tissue sections (4-5 μm) are deparaffinized and rehydrated.
-
Antigen Retrieval: Heat-induced epitope retrieval is performed using a citrate-based buffer (pH 6.0) in a pressure cooker or water bath.
-
Peroxidase Blocking: Endogenous peroxidase activity is quenched by incubating sections in a hydrogen peroxide solution.
-
Primary Antibody Incubation: Sections are incubated with a primary antibody specific for PKCα at a predetermined optimal dilution overnight at 4°C.
-
Secondary Antibody and Detection: A horseradish peroxidase (HRP)-conjugated secondary antibody is applied, followed by a chromogen substrate (e.g., DAB) to visualize the antigen-antibody complex.
-
Counterstaining: Sections are counterstained with hematoxylin to visualize cell nuclei.
-
Dehydration and Mounting: Sections are dehydrated through a series of alcohol and xylene washes and mounted with a permanent mounting medium.
Scoring:
PKCα staining is typically scored based on the intensity and percentage of positively stained tumor cells. A common scoring system is as follows:
-
Intensity Score: 0 (no staining), 1+ (weak), 2+ (moderate), 3+ (strong).
-
Percentage Score: The percentage of positively stained tumor cells is determined.
-
H-Score: A final score (H-score) can be calculated by multiplying the intensity score by the percentage of positive cells, providing a semi-quantitative measure of expression.
Signaling Pathways and Experimental Workflow
Proposed Signaling Pathway of TTC-352 in PKCα-Expressing Cells
Caption: Proposed mechanism of TTC-352 inducing apoptosis via the UPR in ER+ breast cancer cells, with a potential potentiating role of PKCα.
Experimental Workflow for Validating PKCα as a Biomarker
Caption: Workflow for a clinical study to validate PKCα expression as a predictive biomarker for TTC-352 response.
Conclusion
The available evidence suggests that PKCα expression is a promising, albeit not yet fully validated, biomarker for predicting the response to TTC-352 in patients with endocrine-resistant ER+ breast cancer. While a definitive quantitative correlation from a large-scale clinical trial is still needed, the preclinical data and the trend observed in the Phase I study provide a strong rationale for its continued investigation. In contrast, high PKCα expression appears to be a negative prognostic indicator for tamoxifen therapy. The relationship between PKCα and the efficacy of fulvestrant and aromatase inhibitors requires further elucidation. For researchers and drug development professionals, focusing on robust and standardized PKCα assessment in future clinical trials of TTC-352 and other novel endocrine therapies will be critical to advancing personalized medicine in this patient population.
References
- 1. Phase 1 study of TTC-352 in patients with metastatic breast cancer progressing on endocrine and CDK4/6 inhibitor therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ASCO – American Society of Clinical Oncology [asco.org]
- 3. Facebook [cancer.gov]
- 4. researchgate.net [researchgate.net]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. PKCα expression is a marker for breast cancer aggressiveness - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Role of PKC-ERK signaling in tamoxifen-induced apoptosis and tamoxifen resistance in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cancer-research-network.com [cancer-research-network.com]
A Comparative Analysis of TTC-352 and Giredestrant (GDC-0810): A Guide for Researchers
This guide provides a detailed comparative analysis of two estrogen receptor (ER) targeting compounds, TTC-352 and Giredestrant (formerly GDC-0810), for researchers, scientists, and drug development professionals. The document outlines their distinct mechanisms of action, presents available preclinical and clinical data, and provides detailed experimental methodologies for key assays in the field.
Introduction
Endocrine therapy remains a cornerstone in the treatment of estrogen receptor-positive (ER+) breast cancer. However, the emergence of resistance necessitates the development of novel therapeutic agents. This guide focuses on two such agents, TTC-352 and Giredestrant (GDC-0810), which modulate the estrogen receptor signaling pathway through different mechanisms. TTC-352 is a selective human estrogen receptor partial agonist (ShERPA), while Giredestrant is a selective estrogen receptor degrader (SERD). Understanding their comparative pharmacology and efficacy is crucial for their potential clinical application.
Mechanism of Action
TTC-352 is a benzothiophene derivative that acts as a partial agonist of ERα.[1][2] Upon binding to the ERα in the nucleus, it mimics 17β-estradiol (E2), causing the translocation of the receptor to extranuclear sites.[1][3] This prevents normal ER-mediated signaling and inhibits the proliferation of ER+ tumor cells.[1] Notably, TTC-352 has shown efficacy in tamoxifen-resistant breast cancer models, which often overexpress protein kinase C alpha (PKCα).[1][4] Unlike E2, TTC-352 does not appear to cause endometrial proliferation.[2]
Giredestrant (GDC-0810) is a non-steroidal SERD that competitively binds to both wild-type and mutant estrogen receptors.[5] This binding induces a conformational change in the receptor, leading to its proteasome-mediated degradation.[6] By reducing the levels of ER protein, Giredestrant effectively blocks ER-mediated signaling, which is critical for the growth of ER+ breast cancer.[5][6] This mechanism of action is particularly relevant in the context of resistance driven by ESR1 mutations.
Quantitative Data Comparison
| Parameter | TTC-352 | Giredestrant (GDC-0810) | Reference |
| ERα Binding Affinity | Not specified in reviewed literature. Described as a selective ERα partial agonist. | Ki: 3.8 nM | [7] |
| ERβ Binding Affinity | Not specified in reviewed literature. | Ki: 3.7 nM | [7] |
Table 1: Comparative Estrogen Receptor Binding Affinity.
| Parameter | TTC-352 | Giredestrant (GDC-0810) | Reference |
| ERα Degradation (EC50) | Down-regulates ERα protein levels in some breast cancer models. Specific EC50 not found. | 0.7 nM | [8] |
Table 2: Comparative ERα Degradation Efficacy.
| Cell Line | TTC-352 | Giredestrant (GDC-0810) | Reference |
| MCF-7 | Inhibits growth of ER+ breast cancer cells. Specific IC50 not found, but growth inhibition was reported to be equivalent to GDC-0810 in 3D spheroid cultures of tamoxifen-resistant cells. | 2.5 nM | [1][8] |
Table 3: Comparative In Vitro Anti-proliferative Activity.
| Parameter | TTC-352 | Giredestrant (GDC-0810) | Reference |
| Oral Bioavailability | Orally bioavailable. | 40-60% (in preclinical species) | |
| Pharmacokinetic Half-life | 7.6 - 14.3 hours (human, Phase 1) | ~8 hours (human, Phase 1) |
Table 4: Comparative Pharmacokinetic Properties.
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of compounds like TTC-352 and Giredestrant are provided below.
Estrogen Receptor Competitive Binding Assay
This assay determines the relative binding affinity of a test compound to the estrogen receptor compared to a radiolabeled ligand, typically [3H]-estradiol.
Materials:
-
Rat uterine cytosol (source of ERα and ERβ)
-
[3H]-17β-estradiol (radiolabeled ligand)
-
Unlabeled 17β-estradiol (for standard curve)
-
Test compound (TTC-352 or Giredestrant)
-
Assay buffer (e.g., TEDG buffer: 10 mM Tris, 1.5 mM EDTA, 1 mM dithiothreitol, 10% glycerol, pH 7.4)
-
Hydroxylapatite (HAP) slurry
-
Scintillation fluid and counter
Protocol:
-
Prepare serial dilutions of the unlabeled 17β-estradiol and the test compound.
-
In assay tubes, combine the rat uterine cytosol, a fixed concentration of [3H]-17β-estradiol, and varying concentrations of either the unlabeled 17β-estradiol or the test compound.
-
Include tubes for total binding (only cytosol and radiolabeled ligand) and non-specific binding (cytosol, radiolabeled ligand, and a high concentration of unlabeled 17β-estradiol).
-
Incubate the tubes at 4°C for 18-24 hours to reach equilibrium.
-
Add cold HAP slurry to each tube to adsorb the receptor-ligand complexes.
-
Wash the HAP pellets multiple times with assay buffer to remove unbound radioligand.
-
Elute the bound radioactivity from the HAP pellets and quantify using a scintillation counter.
-
Calculate the specific binding at each concentration and determine the IC50 value for the test compound, which is the concentration required to inhibit 50% of the specific binding of the radiolabeled ligand. The Ki can then be calculated using the Cheng-Prusoff equation.
ERα Degradation by Western Blot
This method quantifies the reduction in ERα protein levels in cells following treatment with a SERD.
Materials:
-
ER+ breast cancer cell line (e.g., MCF-7)
-
Cell culture medium and supplements
-
Test compound (Giredestrant)
-
Proteasome inhibitor (e.g., MG132) as a control
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-ERα and anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Protocol:
-
Seed MCF-7 cells in culture plates and allow them to adhere.
-
Treat the cells with varying concentrations of the test compound for a specified time (e.g., 24 hours). Include a vehicle control and a positive control (e.g., another known SERD).
-
To confirm proteasome-dependent degradation, pre-treat some cells with a proteasome inhibitor before adding the test compound.
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary anti-ERα antibody, followed by incubation with the HRP-conjugated secondary antibody.
-
Detect the chemiluminescent signal using an imaging system.
-
Strip the membrane and re-probe with an anti-β-actin antibody to ensure equal protein loading.
-
Quantify the band intensities to determine the percentage of ERα degradation relative to the vehicle control. Calculate the DC50 (concentration for 50% degradation).
MCF-7 Cell Proliferation Assay
This assay measures the effect of a compound on the proliferation of ER+ breast cancer cells.
Materials:
-
MCF-7 cells
-
Hormone-depleted cell culture medium (e.g., phenol red-free medium with charcoal-stripped serum)
-
Test compound (TTC-352 or Giredestrant)
-
Cell viability reagent (e.g., MTT, WST-1, or CellTiter-Glo)
-
96-well plates
-
Plate reader
Protocol:
-
Seed MCF-7 cells in 96-well plates in hormone-depleted medium and allow them to attach.
-
Treat the cells with a range of concentrations of the test compound. Include a vehicle control and a positive control (e.g., estradiol for stimulation, or a known inhibitor).
-
Incubate the plates for a period of 3-7 days.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control for each concentration.
-
Plot the data and determine the IC50 value, which is the concentration of the compound that inhibits cell proliferation by 50%.
Breast Cancer Xenograft Model
This in vivo model assesses the anti-tumor efficacy of a compound in a living organism.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
ER+ breast cancer cells (e.g., MCF-7) or patient-derived xenograft (PDX) tissue
-
Estradiol pellets (for estrogen-dependent tumors)
-
Test compound formulated for administration (e.g., oral gavage)
-
Calipers for tumor measurement
Protocol:
-
Implant an estradiol pellet subcutaneously into each mouse to support the growth of estrogen-dependent tumors.
-
Inject MCF-7 cells or implant PDX tissue into the mammary fat pad of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment groups (vehicle control and test compound at various doses).
-
Administer the test compound and vehicle according to the planned schedule (e.g., daily oral gavage).
-
Measure tumor volume with calipers 2-3 times per week.
-
Monitor the body weight and overall health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic marker analysis by western blot or immunohistochemistry).
-
Calculate the tumor growth inhibition (%TGI) for each treatment group compared to the vehicle control group.
Visualizations
The following diagrams illustrate the signaling pathways of TTC-352 and Giredestrant, and a typical experimental workflow for their comparison.
Caption: Comparative signaling pathways of TTC-352 (ShERPA) and Giredestrant (SERD).
Caption: Experimental workflow for the preclinical comparison of ER-targeting compounds.
References
- 1. ASCO – American Society of Clinical Oncology [asco.org]
- 2. Facebook [cancer.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Phase 1 study of TTC-352 in patients with metastatic breast cancer progressing on endocrine and CDK4/6 inhibitor therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Endocrine Resistance: A Comparative Analysis of TTC-352 in Breast Cancer
For Researchers, Scientists, and Drug Development Professionals
The emergence of resistance to standard endocrine therapies remains a critical challenge in the management of estrogen receptor-positive (ER+) breast cancer. This guide provides a comparative overview of TTC-352, a novel selective human estrogen receptor partial agonist (ShERPA), and its potential role in overcoming resistance to established endocrine agents such as tamoxifen, fulvestrant, and aromatase inhibitors. This analysis is based on available preclinical and clinical data.
Mechanism of Action: A Differentiated Approach
TTC-352 distinguishes itself from traditional endocrine therapies through its unique mechanism of action. As a ShERPA, it acts as a partial agonist at the estrogen receptor alpha (ERα). Upon binding, TTC-352 induces a conformational change in ERα, leading to its translocation from the nucleus to extranuclear sites. This prevents the receptor from carrying out its normal transcriptional activities that drive tumor growth. Furthermore, TTC-352 has been shown to trigger a rapid unfolded protein response (UPR) and subsequent apoptosis in endocrine-resistant breast cancer cells.
In contrast, other endocrine therapies function as follows:
-
Tamoxifen: A selective estrogen receptor modulator (SERM) that acts as an antagonist in breast tissue but can have agonist effects in other tissues.
-
Fulvestrant: A selective estrogen receptor degrader (SERD) that binds to ERα and promotes its degradation.
-
Aromatase Inhibitors (AIs): Drugs like letrozole, anastrozole, and exemestane that block the production of estrogen.
Cross-Resistance Studies: Preclinical Evidence
Direct, head-to-head preclinical studies quantitatively comparing the cross-resistance profiles of TTC-352 with fulvestrant and aromatase inhibitors are limited in publicly available literature. However, significant research has been conducted on TTC-352 in the context of tamoxifen-resistant breast cancer.
Performance in Tamoxifen-Resistant Models
Studies utilizing tamoxifen-resistant (TAM-R) breast cancer cell lines and xenograft models have demonstrated the potential of TTC-352 to overcome this common form of endocrine resistance.
Key Findings:
-
Inhibition of Cell Growth: TTC-352 has been shown to inhibit the growth of tamoxifen-resistant breast cancer cell lines.
-
Tumor Regression in Xenografts: In vivo studies using xenograft models of tamoxifen-resistant breast cancer have shown that TTC-352 can induce tumor regression. This effect is reported to be similar to that observed with 17β-estradiol (E2), which has shown efficacy in some endocrine-resistant tumors.
-
Efficacy in a Phase 1 Clinical Trial: A Phase 1 clinical trial of TTC-352 in patients with metastatic breast cancer that had progressed on endocrine therapy, including a CDK4/6 inhibitor, showed that the drug was safe and demonstrated early signs of antitumor activity. In this trial, which enrolled 15 women, no toxic side effects were observed even at high doses, and in 6 patients, the disease progression was halted for a significant period.
Data Summary: Efficacy of TTC-352 in Tamoxifen-Resistant Xenograft Models
| Model | Treatment | Outcome | Citation |
| T47D:A18/PKCα | TTC-352 | Significant tumor regression | |
| T47D:A18-TAM1 | TTC-352 | Significant tumor regression |
Note: Specific quantitative data such as IC50 values and percentage of tumor growth inhibition from direct comparative studies are not consistently available in the reviewed literature.
Experimental Protocols
The following are representative protocols for key experiments used to assess cross-resistance in breast cancer models. The specific details for the studies cited may have varied.
Cell Viability and Colony Formation Assays
Objective: To assess the in vitro efficacy of TTC-352 and other endocrine therapies on the growth and survival of endocrine-resistant breast cancer cell lines.
Methodology:
-
Cell Culture: Endocrine-resistant breast cancer cell lines (e.g., tamoxifen-resistant MCF-7 or T47D variants) are cultured in appropriate media.
-
Treatment: Cells are treated with a range of concentrations of TTC-352, tamoxifen, fulvestrant, or an aromatase inhibitor (in an appropriate cell line).
-
Cell Viability Assay (e.g., MTT or CellTiter-Glo): After a defined incubation period (e.g., 72 hours), cell viability is assessed to determine the half-maximal inhibitory concentration (IC50) of each compound.
-
Colony Formation Assay: A single-cell suspension is seeded in a culture dish and treated with the compounds. After a period of incubation (e.g., 10-14 days), the ability of single cells to form colonies is quantified by staining and counting.
Xenograft Models of Endocrine-Resistant Breast Cancer
Objective: To evaluate the in vivo antitumor activity of TTC-352 in comparison to other endocrine therapies in animal models of endocrine-resistant breast cancer.
Methodology:
-
Cell Implantation: Endocrine-resistant breast cancer cells are implanted subcutaneously or orthotopically into immunocompromised mice.
-
Tumor Growth: Tumors are allowed to establish and grow to a palpable size.
-
Treatment: Once tumors reach a predetermined size, mice are randomized into treatment groups and administered TTC-352, a comparator endocrine therapy, or a vehicle control.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Endpoint: The study is concluded when tumors in the control group reach a maximum allowable size. Tumors are then excised and may be used for further analysis (e.g., immunohistochemistry for ERα localization).
Signaling Pathways and Visualizations
TTC-352 Mechanism of Action in Endocrine-Resistant Cells
Caption: Mechanism of TTC-352 in endocrine-resistant breast cancer cells.
Experimental Workflow for Assessing Cross-Resistance
Caption: Workflow for preclinical assessment of cross-resistance.
Conclusion
TTC-352 presents a promising therapeutic strategy for ER+ breast cancer that has developed resistance to conventional endocrine therapies, particularly tamoxifen. Its distinct mechanism of action, involving ERα translocation and induction of the UPR, provides a rationale for its efficacy in resistant settings. While preclinical data in tamoxifen-resistant models are encouraging, further head-to-head studies with fulvestrant and aromatase inhibitors, including detailed quantitative analyses, are necessary to fully elucidate the cross-resistance profile of TTC-352 and guide its optimal clinical positioning. The ongoing clinical development of TTC-352 will be critical in defining its role in the evolving landscape of endocrine therapy for breast cancer.
Safety Operating Guide
Standard Operating Procedure: Disposal of CM-352
This document provides a detailed protocol for the safe and compliant disposal of the chemical compound CM-352. Adherence to these procedures is mandatory to ensure personnel safety and environmental protection. All researchers, scientists, and drug development professionals handling this compound must be familiar with this protocol and the corresponding Safety Data Sheet (SDS) before commencing any work.
Immediate Safety and Hazard Mitigation
Prior to handling this compound for disposal, it is crucial to be aware of its primary hazards. This information is a summary and should be supplemented by a thorough review of the complete SDS.
Table 1: this compound Hazard Summary and PPE Requirements
| Hazard Class | Specific Risks | Required Personal Protective Equipment (PPE) | First Aid Measures |
| Acute Toxicity (Oral) | Harmful if swallowed. | Chemical-resistant gloves (Nitrile, Neoprene), Safety Goggles, Lab Coat. | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
| Skin Corrosion/Irritation | Causes severe skin burns and eye damage. | Chemical-resistant gloves (Nitrile, Neoprene), Safety Goggles, Face Shield, Lab Coat. | Immediately flush skin with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention. |
| Serious Eye Damage | Causes serious eye damage. | Safety Goggles and Face Shield. | Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids. Seek immediate medical attention. |
| Aquatic Hazard (Acute) | Very toxic to aquatic life. | N/A | Prevent release to the environment. |
Segregation and Waste Collection Protocol
Proper segregation of this compound waste is the first step in compliant disposal. Cross-contamination can lead to dangerous chemical reactions and complicate the disposal process.
Experimental Protocol: Waste Segregation
-
Identify Waste Streams: Clearly identify all sources of this compound waste, including but not limited to:
-
Unused or expired pure this compound.
-
Contaminated solvents (e.g., from chromatography).
-
Aqueous solutions containing this compound.
-
Contaminated labware (e.g., pipette tips, vials, gloves).
-
-
Select Appropriate Waste Containers:
-
For liquid waste (solvents, aqueous solutions), use clearly labeled, leak-proof, and chemically compatible containers (e.g., High-Density Polyethylene - HDPE).
-
For solid waste (contaminated labware), use a designated, sealed, and puncture-resistant container.
-
-
Labeling: All waste containers must be labeled with "Hazardous Waste," the full chemical name "this compound," and the specific components and their approximate concentrations.
-
Storage: Store waste containers in a designated satellite accumulation area that is secure, well-ventilated, and away from incompatible materials.
Caption: Workflow for the segregation, storage, and disposal of this compound waste.
Step-by-Step Disposal Procedure
This procedure outlines the direct actions to be taken for the disposal of this compound waste.
Operational Plan: this compound Waste Disposal
-
Don Personal Protective Equipment (PPE): Before handling any this compound waste, ensure all required PPE from Table 1 is correctly worn.
-
Waste Transfer:
-
Carefully transfer liquid this compound waste into the designated liquid hazardous waste container using a funnel to prevent spills.
-
Place all solid waste contaminated with this compound into the designated solid hazardous waste container.
-
-
Container Sealing and Labeling:
-
Securely cap the waste container. Do not overfill; leave at least 10% headspace to allow for expansion.
-
Ensure the label is accurate and complete, including the date the first waste was added.
-
-
Logistical Coordination:
-
Once the waste container is full or has been in the satellite accumulation area for the maximum allowed time (consult your institution's EHS guidelines), log the container in the waste disposal manifest.
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup by a certified hazardous waste disposal vendor.
-
-
Decontamination:
-
Decontaminate the area where waste was handled using an appropriate solvent or cleaning agent as specified in the this compound SDS.
-
Properly dispose of any materials used for decontamination as solid this compound waste.
-
Caption: Step-by-step procedural flow for the disposal of this compound.
Disclaimer: This document provides a template for the disposal of a hazardous chemical, represented by the placeholder "this compound." The specific hazards, PPE requirements, and disposal methods must be determined from the actual Safety Data Sheet (SDS) of the chemical being handled. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and regulatory compliance.
Personal protective equipment for handling CM-352
Disclaimer: This guide addresses the handling of the chemical compound CM-352, a matrix metalloproteinase (MMP) inhibitor. The designation "this compound" may also refer to other industrial products, such as chlorinated polyethylene elastomers, which have different safety and handling requirements. This information is intended for researchers, scientists, and drug development professionals. A comprehensive, publicly available Safety Data Sheet (SDS) for this compound is not available; therefore, it must be treated as a novel compound with unknown potential hazards.[1][2][3] The following procedures are based on best practices for handling uncharacterized chemical substances.
Pre-Handling Hazard Assessment
For any novel compound where comprehensive hazard information is unavailable, a thorough pre-work hazard assessment is critical.[4] The substance must be assumed to be hazardous.[2][3] The Principal Investigator is responsible for ensuring all personnel are aware of the potential hazards and have been trained on safe handling procedures.[2][3]
Key assumptions for this compound:
-
Potentially toxic if inhaled, ingested, or absorbed through the skin.
-
Potential for unknown reproductive toxicity, mutagenicity, or carcinogenicity.
-
Reactivity with other chemicals is unknown.
Physical and Chemical Properties
While a full toxicological profile is not available, some physicochemical properties for this compound have been computed.[5] This data is crucial for understanding its basic characteristics.
| Property | Value | Source |
| Molecular Formula | C₂₄H₂₉N₃O₆S | PubChem |
| Molecular Weight | 487.6 g/mol | PubChem |
| IUPAC Name | (3R)-N-hydroxy-3-[4-[4-(methylcarbamoyl)phenoxy]phenyl]sulfonyl-8-azaspiro[4.5]decane-3-carboxamide | PubChem |
| Inhibitory Activity | IC₅₀ (MMP-3) = 15 nM; IC₅₀ (MMP-10) = 12 nM | MedChemExpress |
| Antifibrinolytic Activity | EC₅₀ = 0.7 nM | MedChemExpress |
Data computed by PubChem 2.2 (PubChem release 2025.09.15).[5] Data from MedChemExpress.[6]
Personal Protective Equipment (PPE)
When handling a substance with unknown hazards, robust personal protective equipment is mandatory to minimize exposure.[2][3] The following PPE ensemble represents a minimum requirement and corresponds to OSHA/NIOSH Level C or B protection, depending on the potential for aerosolization.[7][8][9]
| PPE Category | Specification | Rationale |
| Respiratory | NIOSH-approved air-purifying respirator with appropriate cartridges for organic vapors and particulates. A self-contained breathing apparatus (SCBA) may be required if aerosolization is significant or in case of a large spill.[7][9][10] | Protects against inhalation of powders or aerosols, which is a primary route of exposure. |
| Hand Protection | Double-gloving with chemical-resistant gloves (e.g., nitrile inner glove, neoprene or butyl rubber outer glove).[11] | Provides robust protection against skin contact and absorption. Check manufacturer's glove compatibility charts. |
| Eye & Face Protection | Chemical splash goggles compliant with ANSI Z87.1 standards.[11] A full-face shield must be worn over the goggles.[10] | Protects eyes and face from splashes, which is critical when working with liquids or creating solutions. |
| Body Protection | A chemical-resistant lab coat or a disposable chemical-resistant suit.[2] | Prevents contamination of personal clothing and skin. |
| Foot Protection | Closed-toe, chemical-resistant shoes.[12] | Protects feet from spills. |
Operational Plan: Handling and Disposal Protocol
A clear, step-by-step protocol must be followed to ensure safety during handling and disposal. All work with this compound must be conducted within a certified chemical fume hood or glove box to limit exposure.[1][2][3]
Experimental Protocol for Handling this compound
-
Preparation and Area Designation:
-
Designate a specific area within a certified chemical fume hood for all work with this compound.
-
Ensure a chemical spill kit appropriate for unknown hazards is readily accessible.
-
Cover the work surface with absorbent, disposable bench paper.
-
-
Donning PPE:
-
Put on all required PPE as specified in the table above before entering the designated handling area.
-
-
Handling the Compound (e.g., Weighing and Solubilizing):
-
Perform all manipulations, including weighing and transfers, within the fume hood to contain any dust or vapors.
-
Use tools (spatulas, weighing paper) dedicated to this compound or dispose of them as hazardous waste after use.
-
When adding solvents, do so slowly to avoid splashing. Keep containers closed when not in use.
-
-
Decontamination:
-
After handling is complete, decontaminate all non-disposable equipment and the work surface within the fume hood. The appropriate decontamination solution will depend on the solvent used; consult your institution's safety office for guidance.
-
Wipe down the exterior of all containers of this compound before returning them to storage.
-
-
Waste Disposal:
-
Segregation: All waste contaminated with this compound (gloves, pipette tips, bench paper, empty vials) must be segregated at the point of generation.[4] Do not mix this waste with other chemical waste streams.[1]
-
Containment: Collect all solid and liquid waste in clearly labeled, sealed, and leak-proof hazardous waste containers.
-
Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name of this compound, and the accumulation start date.[1] Do not use abbreviations.[1]
-
Disposal Request: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office. Provide them with all available information on the compound.[1]
-
-
Doffing PPE:
-
Remove PPE in the correct order to avoid self-contamination (e.g., outer gloves, face shield, lab coat, inner gloves). Dispose of all single-use PPE as hazardous waste. Wash hands thoroughly afterward.
-
Emergency Procedures
In case of accidental exposure or spill, immediate action is critical.
-
Skin Contact: Immediately remove contaminated clothing and flush the affected skin with water for at least 15 minutes. Seek immediate medical attention.[11]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[11]
-
Inhalation: Move the affected person to fresh air. Seek immediate medical attention.[11]
-
Spill: Treat any spill of a novel compound as a major spill. Evacuate the immediate area, alert others, and contact your institution's EHS or emergency response team.[11] Do not attempt to clean it up without specialized training and equipment.
Operational Workflow for Novel Compounds
Caption: Logical workflow for the safe handling and disposal of a novel research compound like this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 3. Newly Synthesized Chemical Hazard Information | Office of Clinical and Research Safety [vumc.org]
- 4. benchchem.com [benchchem.com]
- 5. This compound | C24H29N3O6S | CID 91623362 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Personal Protective Equipment - Chemical and Biological Terrorism - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 9. epa.gov [epa.gov]
- 10. sc.edu [sc.edu]
- 11. twu.edu [twu.edu]
- 12. hazmatschool.com [hazmatschool.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
